Product packaging for Cinnamyl butyrate(Cat. No.:CAS No. 78761-39-4)

Cinnamyl butyrate

Cat. No.: B3429930
CAS No.: 78761-39-4
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UXBLZVDNSA-N
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Description

Cinnamyl butyrate (CAS 103-61-7) is a synthetic aromatic ester characterized by its distinct sweet, fruity, and balsamic aroma, often described as reminiscent of plum, ripe fruit, and a subtle cinnamon warmth . This clear, mobile liquid with a molecular formula of C13H16O2 and a molecular weight of 204.27 g/mol is a versatile compound primarily utilized as a key ingredient in research and development for the flavor and fragrance industries . Its core research value lies in its application as a flavoring agent and fragrance ingredient. In fragrance research, it is prized for its warm, fruity profile that contributes to the mid-notes of a composition, effectively bridging sparkling top notes with richer floral or woody heart notes . It demonstrates good stability and diffusion properties, making it a subject of interest for studies involving long-lasting scent formulations in perfumes, colognes, personal care products, and household items like detergents and air fresheners . In flavor research, it is investigated for its ability to impart fruity and spicy nuances in food and beverage formulations, including confectionery, baked goods, and beverages . The market for this compound is poised for growth, with the global market projected to expand, driven significantly by demand in the flavor and fragrance sectors, particularly in the Asia-Pacific region . The compound is commercially available in different purity grades, such as >97.0%(GC), 98%, and 99%, catering to diverse research requirements where precision and the absence of impurities are paramount . From a chemical synthesis perspective, its production via enzymatic esterification using lipase biocatalysts is an active area of research, offering a more specific and sustainable alternative to traditional chemical synthesis, which aligns with the growing demand for "natural" flavor and fragrance ingredients defined by international legislation . Handling and Safety: This chemical requires careful handling in a research setting. It is recommended to store it in a cool, dry, and well-ventilated place, away from heat and direct sunlight . Personal protective equipment, including gloves and eye protection, should be used to prevent potential skin or eye irritation. For comprehensive safety guidelines, researchers should consult the latest Material Safety Data Sheet (MSDS/SDS) provided with the product . Important Notice: this compound is intended for research use only (RUO) in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or personal use, including any form of human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B3429930 Cinnamyl butyrate CAS No. 78761-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] butanoate
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InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313849
Record name trans-Cinnamyl butyrate
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Molecular Weight

204.26 g/mol
Source PubChem
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Physical Description

Colourless to yellowish liquid, fruity slightly floral balsamic odour
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.020
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

78761-39-4, 103-61-7
Record name trans-Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name trans-Cinnamyl butyrate
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Record name Cinnamyl butyrate
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Record name CINNAMYL BUTYRATE
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Foundational & Exploratory

Cinnamyl butyrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate (B1204436), a naturally occurring ester, is a significant compound in the flavor and fragrance industries, valued for its complex fruity and balsamic aroma. This document provides a detailed technical overview of its chemical properties, structural information, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or utilize this molecule in their work. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

Cinnamyl butyrate, systematically named [(E)-3-phenylprop-2-enyl] butanoate, is the ester formed from cinnamyl alcohol and butyric acid. The presence of a benzene (B151609) ring, a double bond in the propenyl chain, and the ester functional group are key structural features that dictate its chemical reactivity and physical properties.

Table 1: Compound Identification

IdentifierValue
IUPAC Name[(E)-3-phenylprop-2-enyl] butanoate[1]
SynonymsCinnamyl butanoate, 3-Phenyl-2-propen-1-yl butanoate, Butanoic acid, 3-phenyl-2-propenyl ester[1]
CAS Number103-61-7[1]
Molecular FormulaC₁₃H₁₆O₂[1]
InChIInChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+[1]
InChIKeyYZYPQKZWNXANRB-UXBLZVDNSA-N[1]
Canonical SMILESCCCC(=O)OCC=CC1=CC=CC=C1[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 204.26 g/mol [1]
Appearance Colourless to yellowish liquid[1]
Odor Fruity, slightly floral, balsamic[1][2]
Boiling Point 300 °C (at 760 mmHg)[2][3]
Flash Point 113 °C (closed cup)[2]
Density 1.010 - 1.020 g/mL at 25 °C[1][2]
Refractive Index 1.525 - 1.530 at 20 °C[1][2]
Solubility Insoluble in water; miscible in ethanol[1][3]
logP (o/w) 3.660 (estimated)[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectral data for this compound.

Table 3: Spectroscopic Data

TechniqueKey Data PointsSource
¹H NMR Methyl protons (triplet): 0.88 ppm; Methylene protons (multiplet): 1.60 ppm; Methylene protons (triplet): 2.23 ppm.[4]
Mass Spectrometry (GC-MS) Top 5 Peaks (m/z): 71, 43, 115, 117, 116.[1]
Infrared (FTIR) Unique absorbance bands at 1100 cm⁻¹ and 1254 cm⁻¹.[4]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline protocols for the synthesis and characterization of this compound.

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound via enzymatic esterification, a method favored for its mild reaction conditions and high selectivity.[5]

Objective: To synthesize this compound from cinnamyl alcohol and butyric acid using an immobilized lipase (B570770).

Materials:

  • Butyric acid

  • Cinnamyl alcohol

  • Immobilized lipase B from Candida antarctica (Novozym 435)

  • Organic solvent (e.g., n-hexane)

  • Reaction vessel with temperature control and agitation

Procedure:

  • Reactant Preparation: Prepare a solution with a molar ratio of 1:2 of butyric acid to cinnamyl alcohol in an appropriate volume of n-hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be 2% with respect to the total weight of the substrates.

  • Reaction Conditions: Maintain the reaction temperature at 50 °C with constant agitation at 250 rpm.

  • Monitoring: Monitor the progress of the reaction over 12 hours. A 90% conversion of butyric acid can be expected under these conditions.[5]

  • Product Isolation: After the reaction, separate the immobilized enzyme from the mixture by filtration. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using techniques such as column chromatography to achieve high purity.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Butyric Acid & Cinnamyl Alcohol ReactionVessel Esterification (50°C, 250 rpm, 12h) Reactants->ReactionVessel Solvent n-Hexane Solvent->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Cinnamyl Butyrate Purification->Product

Figure 1: Workflow for the enzymatic synthesis of this compound.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Perform a background measurement with 48 scans at a resolution of 2 cm⁻¹.[4]

  • Sample Application: Place a small drop of the this compound liquid sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (48 scans, 2 cm⁻¹ resolution).

  • Data Analysis: Process the resulting spectrum using appropriate software (e.g., Bruker OPUS®). The absorbance bands can be used to identify characteristic functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol (B130326) and a lint-free wipe after the measurement.

FTIR_Analysis_Workflow Start Start CleanCrystal Clean ATR Crystal Start->CleanCrystal BackgroundScan Acquire Background Spectrum CleanCrystal->BackgroundScan ApplySample Apply this compound Sample BackgroundScan->ApplySample SampleScan Acquire Sample Spectrum ApplySample->SampleScan DataProcessing Process and Analyze Spectrum SampleScan->DataProcessing CleanUp Clean ATR Crystal DataProcessing->CleanUp End End CleanUp->End

Figure 2: General workflow for FTIR analysis using an ATR accessory.

Safety and Handling

This compound is generally recognized as safe (GRAS) for its use as a flavoring agent by regulatory bodies such as the FDA and JECFA.[1][6] However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Wear protective gloves and eye protection to prevent skin and eye irritation.[7][8]

  • Storage: Store in a cool, dry place away from direct sunlight and heat sources.[7] It is classified as a combustible liquid.[2]

  • Toxicity: While it has low acute toxicity, some sources indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1] In case of exposure, follow standard first-aid measures.[8]

Applications

The primary applications of this compound are in the food and fragrance industries.

  • Flavoring Agent: It is used to impart fruity and floral notes in confectionery, beverages, and baked goods.[7]

  • Fragrance Ingredient: Its warm, floral, and balsamic aroma makes it a component in perfumes, colognes, lotions, and other personal care products.[7]

  • Other Uses: It can also be found in scented candles and air fresheners.[7]

Conclusion

This compound is a well-characterized ester with established properties and applications. This guide has provided a consolidated resource of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in their understanding and utilization of this versatile compound.

References

The Enigmatic Presence of Cinnamyl Butyrate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436), a volatile ester recognized for its sweet, fruity, and slightly balsamic aroma, is a compound of interest in the flavor, fragrance, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence is less documented, presenting a challenge and an opportunity for researchers in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and analytical methodologies for cinnamyl butyrate.

Natural Occurrence of this compound

The natural presence of this compound in the plant kingdom is sparse and not extensively quantified in scientific literature. To date, it has been qualitatively identified in a limited number of plant species. The available data on its natural occurrence is summarized in Table 1. It is important to note that while its presence has been detected, quantitative data on the concentration of this compound in these natural sources remains largely unreported.

Natural SourceFamilyPart of PlantMethod of DetectionQuantitative Data
Apple (Malus domestica)RosaceaeFruitNot SpecifiedNot Reported
Solanum habrochaitesSolanaceaeNot SpecifiedNot SpecifiedNot Reported[1]
Pomes (general)RosaceaeFruitNot SpecifiedDetected, but not quantified[2]

Table 1: Documented Natural Sources of this compound

Biosynthesis of this compound: A Putative Pathway

The direct biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of its precursors, cinnamyl alcohol and butyryl-CoA, a putative pathway can be proposed. This pathway involves the convergence of the phenylpropanoid pathway and fatty acid metabolism.

The biosynthesis of cinnamyl alcohol begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. Through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), cinnamic acid is converted to cinnamoyl-CoA. Subsequently, cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) reduce cinnamoyl-CoA to cinnamyl alcohol.[3]

The butyryl moiety is derived from butyryl-CoA , which is an intermediate in fatty acid biosynthesis and degradation.

The final step in the formation of this compound is the esterification of cinnamyl alcohol with butyryl-CoA. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . Plant AATs are known to be involved in the synthesis of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. While the specific AAT responsible for this compound synthesis has not been identified, it is plausible that an enzyme with broad substrate specificity, capable of utilizing cinnamyl alcohol as the alcohol acceptor and butyryl-CoA as the acyl donor, is involved.[4]

Biosynthesis_of_Cinnamyl_Butyrate cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Fatty Acid Metabolism L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde CCR Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl_Alcohol CAD Cinnamyl_Butyrate This compound Cinnamyl_Alcohol->Cinnamyl_Butyrate Alcohol Acyltransferase (AAT) Butyryl_CoA Butyryl-CoA Butyryl_CoA->Cinnamyl_Butyrate GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Plant Material Homogenization Vial_Prep Transfer to Headspace Vial + NaCl + Internal Standard Homogenization->Vial_Prep Equilibration Equilibration (Heating & Agitation) Vial_Prep->Equilibration SPME HS-SPME (Volatile Adsorption) Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Enzymatic_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cinnamyl Alcohol + Butyric Acid + Organic Solvent Incubation Incubation (Controlled Temperature & Agitation) Reactants->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Filtration Enzyme Filtration Incubation->Filtration Washing Aqueous Washing (Base & Brine) Filtration->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Cinnamyl_Butyrate Cinnamyl_Butyrate Purification->Cinnamyl_Butyrate Pure this compound

References

Cinnamyl butyrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cinnamyl Butyrate (B1204436)

Core Compound Information

Cinnamyl Butyrate: An Overview

This compound is an ester compound recognized for its characteristic sweet, fruity, and balsamic aroma.[1] It is utilized primarily as a flavoring and fragrance agent in the food, cosmetic, and perfumery industries.[2][3] From a chemical standpoint, it is the ester formed from the condensation of cinnamyl alcohol and butyric acid.

For researchers and professionals in drug development, this compound and similar ester structures are of interest for their potential as prodrugs and for their inherent biological activities. Butyrate, a short-chain fatty acid, is known to have a range of biological effects, and its esterified form, this compound, may offer advantages in terms of stability, delivery, and bioavailability.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 103-61-7
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol [2][4]
Appearance Colorless to pale yellow liquid[2]
Density 1.010 - 1.017 g/cm³ @ 25 °C[2]
Boiling Point 149-150 °C @ 10-12 Torr[2]
Flash Point > 110 °C (> 230 °F)[5]
Refractive Index 1.525 - 1.528 @ 20 °C[5]
Solubility Soluble in organic solvents; insoluble in water.[6]
Synonyms 3-Phenyl-2-propen-1-yl butanoate, Cinnamyl butanoate, Butanoic acid, 3-phenyl-2-propenyl ester[2][7]

Experimental Protocols

Enzymatic Synthesis of this compound via Esterification

This protocol details the synthesis of this compound through the enzymatic esterification of cinnamyl alcohol and butyric acid using an immobilized lipase (B570770).[7] This method offers high conversion rates under mild conditions.

Materials:

  • Butyric acid

  • Cinnamyl alcohol

  • Immobilized lipase (e.g., from Candida antarctica)

  • Suitable organic solvent (e.g., hexane)

  • Reaction vessel with temperature and agitation control

  • Analytical equipment for monitoring conversion (e.g., Gas Chromatography)

Methodology:

  • Reactant Preparation: Prepare a solution with a substrate molar ratio of 1:2 of butyric acid to cinnamyl alcohol in a suitable organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The recommended enzyme loading is 2% with respect to the total weight of the substrates.[7]

  • Reaction Conditions:

    • Set the reaction temperature to 50 °C.[7]

    • Maintain an agitation speed of 250 rpm to ensure a homogenous mixture and minimize mass transfer limitations.[7]

  • Reaction Monitoring: Monitor the progress of the esterification reaction over time (e.g., for 12 hours) by taking aliquots and analyzing the conversion of butyric acid using gas chromatography. A conversion of up to 90% can be expected under these conditions.[7]

  • Product Isolation and Purification:

    • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

    • The solvent can be removed under reduced pressure.

    • The resulting crude this compound can be further purified using techniques such as column chromatography or distillation.

Biological Activity and Signaling Pathways

While this compound itself is primarily used for its organoleptic properties, its potential biological activity is likely linked to its hydrolysis product, butyrate. Butyrate is a well-studied short-chain fatty acid known to modulate various cellular signaling pathways. This compound may act as a more palatable and stable precursor to deliver butyrate to biological systems.

Butyrate has been shown to exert its effects through several mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[8][9][10]

Butyrate-Mediated Signaling through G-Protein Coupled Receptors

Butyrate can activate cell surface receptors like GPR43 and GPR109a.[8] The activation of these receptors can trigger downstream signaling cascades that influence cellular processes such as inflammation and apoptosis. For instance, the activation of GPR43 can lead to the modulation of the PI3K/Akt signaling pathway.[11]

Butyrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Butyrate Butyrate This compound->Butyrate Hydrolysis GPR43 GPR43 Butyrate->GPR43 Binds to PI3K PI3K GPR43->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3β Akt->GSK3 Inhibits Cellular_Response Cellular Response (e.g., Bile Acid Metabolism, Inflammation Modulation) Akt->Cellular_Response GSK3->Cellular_Response

Caption: Butyrate signaling via the GPR43-PI3K/Akt pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the laboratory synthesis and subsequent analysis of this compound.

Synthesis_Workflow Start Reactants: Cinnamyl Alcohol & Butyric Acid Reaction Enzymatic Esterification (Immobilized Lipase, 50°C, 250 rpm) Start->Reaction Filtration Filtration to remove enzyme Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Structural & Purity Analysis (NMR, GC-MS, FTIR) Pure_Product->Analysis Final_Product Characterized Product Analysis->Final_Product

Caption: Workflow for this compound synthesis and analysis.

References

An In-depth Technical Guide to the Olfactory and Flavor Profile of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnamyl butyrate (B1204436) is an aromatic ester widely utilized in the flavor and fragrance industries for its complex and pleasant sensory characteristics.[1] This document provides a comprehensive technical overview of its olfactory and flavor profile, the underlying molecular signaling pathways of its perception, and standardized experimental methodologies for its analysis. Quantitative data are presented for clarity, and key biological and analytical processes are visualized to facilitate a deeper understanding for research and development applications.

Chemical and Physical Properties

Cinnamyl butyrate, also known as (E)-3-phenylprop-2-enyl butanoate, is an organic compound valued for its stability and versatile sensory properties.[1][2] Its key chemical and physical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₂[2][3]
Molecular Weight 204.26 g/mol [2]
CAS Number 103-61-7[2][4]
Appearance Colourless to yellowish liquid[2]
Density 1.013 g/mL at 25 °C[5]
Boiling Point 300 °C at 760 mmHg[5][6]
Flash Point >110 °C (>230 °F)[6]
Refractive Index 1.525 to 1.528 @ 20 °C[6]
Solubility Insoluble in water; soluble in alcohol[2][6]
FEMA Number 2296[2][4]
JECFA Number 652[2][4]

Olfactory Profile

The scent of this compound is complex, contributing warm, fruity, and floral notes to fragrance compositions.[7] It is considered a middle-to-base note with high substantivity, lasting up to 400 hours on a smelling strip.[6]

Qualitative Olfactory Descriptors

The olfactory profile of this compound is consistently described with the following terms across various industry and scientific sources.

Olfactory DescriptorSource DescriptionReference
Fruity Soft, fruity, with cinnamon-berry facets[6][7][8]
Spicy Sweet, spicy-floral[7]
Floral Slightly floral, enriches floral styles[2][5][7]
Balsamic Soft, cinnamyl balsamic[5][6][9]
Winey / Cognac Winey, cognac-like[6][8][9][10]
Olfactory Perception: A Molecular Perspective

The perception of this compound, like all odorants, begins with its interaction with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11][12] These receptors are a large family of G protein-coupled receptors (GPCRs).[13][14][15] The binding of an odorant molecule initiates a specific intracellular signaling cascade.

The canonical olfactory signal transduction pathway is initiated when this compound binds to an OR.[14] This binding event causes a conformational change in the receptor, activating an associated heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gα-olf (Golf).[11][12] The activated Gα-olf subunit dissociates and binds to adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.[11][12] This influx of positive ions leads to the depolarization of the neuron's membrane. The depolarization is further amplified by a Ca²⁺-activated Cl⁻ current.[11] If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[11][15]

Olfactory_Signaling_Pathway Canonical Olfactory Signaling Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) Golf Gα-olf OR->Golf 2. Activation ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII 3. Activation cAMP cAMP ACIII->cAMP 4. Conversion CNG CNG Channel (Closed) CNG_Open CNG Channel (Open) Depolarization Depolarization (Signal to Brain) CNG_Open->Depolarization 7. Signal Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->ACIII cAMP->CNG 5. Binding Ions->CNG_Open 6. Influx

Figure 1: Canonical Olfactory Signaling Pathway

Flavor Profile

The flavor of this compound is closely related to its aroma, contributing sweet, fruity, and spicy notes. It is recognized by the FDA as a synthetic flavoring agent and is considered Generally Recognized as Safe (GRAS) by FEMA.[2][4]

Qualitative Flavor Descriptors

The taste of this compound is primarily described through its aromatic contributions, which are perceived retronasally.

Flavor DescriptorSource DescriptionReference
Sweet Sweet, with honey and banana nuances[6]
Spicy Spicy, cinnamyl[6][10]
Winey / Cognac Winey, cognac[6][9][10]
Balsamic Balsamic[6][9][10]
Fruity Apple, banana[6]
Gustatory Perception: A Molecular Perspective

The "sweet" and "fruity" perceptions of this compound are complex. While the fruity notes are largely due to retronasal olfaction, the sweet component can be initiated by dedicated taste receptors. The primary pathway for sweet taste transduction involves a heterodimeric GPCR composed of T1R2 and T1R3 subunits, located on the surface of Type II taste receptor cells.[16][17]

When a sweet compound like this compound binds to the T1R2/T1R3 receptor, it triggers the activation of a G-protein, gustducin.[18][19] The activated G-protein, in turn, stimulates the enzyme phospholipase Cβ2 (PLCβ2).[17][20] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[18] IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[17][20] This elevation in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.[16] The opening of TRPM5 allows Na⁺ influx, which depolarizes the taste cell. This depolarization, along with the high intracellular Ca²⁺, leads to the release of ATP through CALHM1/CALHM3 channels, which acts as a neurotransmitter, signaling to adjacent gustatory nerve fibers.[16]

Sweet_Taste_Pathway Sweet Taste Signaling Pathway cluster_membrane Taste Cell Membrane T1R2_T1R3 T1R2/T1R3 Receptor Gustducin Gustducin (G-protein) T1R2_T1R3->Gustducin 2. Activation PLCB2 PLCβ2 Gustducin->PLCB2 3. Activation IP3 IP₃ PLCB2->IP3 4. Conversion TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization 8. Na⁺ Influx CALHM1 CALHM1/3 Channel ATP_release ATP Release (Neurotransmission) CALHM1->ATP_release 10. Signal Tastant This compound Tastant->T1R2_T1R3 1. Binding PIP2 PIP₂ PIP2->PLCB2 ER Endoplasmic Reticulum IP3->ER 5. Binds IP₃R3 ER->Ca_release 6. Ca²⁺ Release Ca_release->TRPM5 7. Activation Depolarization->CALHM1 9. Activation Experimental_Workflow Integrated Sensory Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Parallel Analysis cluster_data 3. Data Acquisition & Processing cluster_final 4. Final Output Sample This compound (Pure Compound) Dilution Dilution in Neutral Base Sample->Dilution GCO Instrumental Analysis (GC-MS/O) Dilution->GCO QDA Human Sensory Panel (QDA) Dilution->QDA InstrumentalData Chemical Data (Mass Spectra, Aromagram) GCO->InstrumentalData SensoryData Sensory Data (Intensity Ratings) QDA->SensoryData Stats Statistical Analysis (ANOVA, PCA) InstrumentalData->Stats SensoryData->Stats Profile Comprehensive Olfactory & Flavor Profile Stats->Profile

References

A Technical Guide to the Proposed Biosynthesis of Cinnamyl Butyrate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate (B1204436), an ester with applications in the fragrance and flavor industries, is not known to be a widespread natural product in plants. However, the biochemical machinery required for its synthesis is present in various plant species. This technical guide outlines a proposed biosynthetic pathway for cinnamyl butyrate in plants, based on established metabolic routes for its precursors: cinnamyl alcohol and butyryl-coenzyme A (butyryl-CoA). We provide a detailed overview of the phenylpropanoid pathway leading to cinnamyl alcohol, the fatty acid synthesis pathway that can generate butyryl-CoA, and the final esterification step catalyzed by alcohol acyltransferases (AATs). This guide includes detailed experimental protocols for pathway elucidation and characterization, quantitative data on related enzymes, and visualizations of the proposed metabolic network and experimental workflows to facilitate further research in this area.

Proposed Biosynthesis Pathway of this compound

The formation of this compound in plants can be hypothesized to occur in three main stages:

  • Biosynthesis of Cinnamyl Alcohol: This occurs via the well-characterized phenylpropanoid pathway.

  • Biosynthesis of Butyryl-CoA: This short-chain acyl-CoA is an intermediate in fatty acid synthesis.

  • Esterification: An alcohol acyltransferase (AAT) would catalyze the condensation of cinnamyl alcohol and butyryl-CoA.

Biosynthesis of Cinnamyl Alcohol via the Phenylpropanoid Pathway

Cinnamyl alcohol is a key monolignol derived from the amino acid L-phenylalanine through a series of enzymatic reactions.[1][2]

  • Step 1: Deamination of L-Phenylalanine

    • Enzyme: Phenylalanine Ammonia-Lyase (PAL)

    • Reaction: L-Phenylalanine is converted to trans-Cinnamic acid.

  • Step 2: Hydroxylation of trans-Cinnamic Acid

    • Enzyme: Cinnamate-4-Hydroxylase (C4H)

    • Reaction: trans-Cinnamic acid is hydroxylated to yield p-Coumaric acid.

  • Step 3: Ligation to Coenzyme A

    • Enzyme: 4-Coumarate:CoA Ligase (4CL)

    • Reaction: p-Coumaric acid is activated with Coenzyme A to form p-Coumaroyl-CoA.

  • Step 4: Reduction to Cinnamaldehyde (B126680)

    • Enzyme: Cinnamoyl-CoA Reductase (CCR)

    • Reaction: p-Coumaroyl-CoA is reduced to Cinnamaldehyde.

  • Step 5: Reduction to Cinnamyl Alcohol

    • Enzyme: Cinnamyl Alcohol Dehydrogenase (CAD)

    • Reaction: Cinnamaldehyde is reduced to Cinnamyl alcohol.[3]

Cinnamyl_Alcohol_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CinAld Cinnamaldehyde pCouCoA->CinAld CCR CinOH Cinnamyl Alcohol CinAld->CinOH CAD

Diagram 1: Phenylpropanoid pathway to Cinnamyl Alcohol.
Biosynthesis of Butyryl-CoA

Butyryl-CoA is an early intermediate in the de novo synthesis of fatty acids in plants, which takes place in the plastids.[4] The process starts with acetyl-CoA.

  • Step 1: Carboxylation of Acetyl-CoA

    • Enzyme: Acetyl-CoA Carboxylase (ACC)

    • Reaction: Acetyl-CoA is carboxylated to Malonyl-CoA.

  • Step 2: Condensation to Acetoacetyl-ACP

    • Enzyme: β-ketoacyl-ACP synthase III (KAS III)

    • Reaction: Acetyl-CoA and Malonyl-ACP condense to form Acetoacetyl-ACP.

  • Step 3 & 4: Reduction and Dehydration

    • Enzymes: β-ketoacyl-ACP reductase and β-hydroxyacyl-ACP dehydratase

    • Reaction: Acetoacetyl-ACP is reduced and then dehydrated to form Crotonyl-ACP.

  • Step 5: Final Reduction

    • Enzyme: Enoyl-ACP reductase

    • Reaction: Crotonyl-ACP is reduced to Butyryl-ACP. Butyryl-ACP can then be converted to Butyryl-CoA.

Butyryl_CoA_Biosynthesis AcCoA Acetyl-CoA MalCoA Malonyl-CoA AcCoA->MalCoA ACC AcetoacetylACP Acetoacetyl-ACP AcCoA->AcetoacetylACP KAS III MalACP Malonyl-ACP MalCoA->MalACP MalACP->AcetoacetylACP CrotonylACP Crotonyl-ACP AcetoacetylACP->CrotonylACP Reduction & Dehydration ButyrylACP Butyryl-ACP CrotonylACP->ButyrylACP Reduction ButyrylCoA Butyryl-CoA ButyrylACP->ButyrylCoA

Diagram 2: Fatty acid synthesis pathway to Butyryl-CoA.
Proposed Esterification of Cinnamyl Alcohol and Butyryl-CoA

The final step in the proposed pathway is the esterification of cinnamyl alcohol with butyryl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT), which belongs to the BAHD superfamily of acyltransferases.[5]

  • Enzyme: Alcohol Acyltransferase (AAT)

  • Reaction: Cinnamyl Alcohol + Butyryl-CoA → this compound + CoA-SH

Cinnamyl_Butyrate_Formation CinOH Cinnamyl Alcohol sub CinOH->sub ButyrylCoA Butyryl-CoA ButyrylCoA->sub CinBut This compound CoA CoA-SH sub->CinBut AAT sub->CoA

Diagram 3: Proposed final esterification step.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in plants is not available as the pathway has not been confirmed. However, kinetic parameters for key enzymes in the precursor pathways have been characterized in various plant species. These values provide a benchmark for what to expect when studying this proposed pathway.

Table 1: Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase (CAD) Isoforms with Coniferaldehyde

Plant SpeciesEnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
Sorghum bicolorSbCAD219.5 ± 2.07.9 ± 0.3405,100[6]
Sorghum bicolorSbCAD48.8 ± 0.86.1 ± 0.2693,200[6]
Nicotiana tabacumPurified CAD0.3N/AN/A[7]
Leucaena leucocephalaPurified CAD4.5N/AN/A[7]

Table 2: Kinetic Parameters of a Bacterial CoA-Transferase with Butyryl-CoA

OrganismEnzymeKM (µM)Vmax (µM min-1)kcat (min-1)kcat/KM (mM-1min-1)Reference
Ruminococcaceae bacterium CPB6CPB6-CoAT536.911.625.81010.82[8]

Note: Data for plant-derived enzymes with butyryl-CoA as a substrate is scarce in the literature.

Experimental Protocols

Elucidating the proposed biosynthetic pathway for this compound requires a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

The first step is to identify candidate genes encoding the enzymes of the pathway, particularly the putative this compound synthase (AAT).

  • Homology-Based Cloning: Use conserved sequences of known plant AATs to design primers for PCR amplification from cDNA of a plant species of interest.[9]

  • Transcriptome Analysis: Perform RNA-seq on plant tissues under conditions where this compound or its precursors might be produced. Look for genes co-expressed with known phenylpropanoid pathway genes.[10][11][12]

  • Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous system (e.g., E. coli or yeast) to confirm their enzymatic activity.

Gene_Identification_Workflow start Plant Tissue Selection rna RNA Extraction start->rna cdna cDNA Synthesis rna->cdna transcriptomics RNA-Seq Analysis rna->transcriptomics homology Homology-Based PCR cdna->homology candidates Candidate Gene Identification homology->candidates transcriptomics->candidates cloning Cloning into Expression Vector candidates->cloning expression Heterologous Expression cloning->expression protein Protein Purification expression->protein assay Enzyme Activity Assay protein->assay

Diagram 4: Experimental workflow for gene identification.
Enzyme Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[13][14]

  • Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, with 14 mM 2-mercaptoethanol). Centrifuge to remove cell debris.

  • Reaction Mixture: In a quartz cuvette, mix the enzyme extract with a substrate solution of 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

  • Measurement: Monitor the increase in absorbance at 290 nm over time at a constant temperature (e.g., 37°C). The rate of absorbance increase is proportional to PAL activity.

  • Calculation: Use the molar extinction coefficient of trans-cinnamic acid (9630 M-1cm-1) to calculate the amount of product formed.[13]

This assay measures the NADPH-dependent reduction of cinnamaldehyde to cinnamyl alcohol.[7][15]

  • Enzyme Preparation: Use purified recombinant CAD or a protein extract from plant tissue.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), NADPH, and cinnamaldehyde.

  • Measurement: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (molar extinction coefficient = 6.22 mM-1cm-1).

  • Kinetic Analysis: Vary the concentration of cinnamaldehyde to determine KM and Vmax values.

This assay will be adapted to test for the formation of this compound.

  • Enzyme Source: Purified recombinant AAT candidate protein.

  • Reaction Mixture: In a microtube, combine 50 mM TRIS-HCl buffer (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 20 mM cinnamyl alcohol, and 0.1 mM butyryl-CoA.[5]

  • Reaction: Initiate the reaction by adding the purified enzyme. Incubate at 30°C for 20-60 minutes.

  • Extraction and Analysis: Stop the reaction and extract the product with a solvent like ethyl acetate (B1210297) containing an internal standard (e.g., nonane). Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.[5]

Metabolite Analysis by GC-MS

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound and its precursors in plant extracts.

  • Sample Preparation: Homogenize plant tissue and perform a solvent extraction (e.g., with ethyl acetate or hexane). Concentrate the extract.

  • Derivatization (Optional): For non-volatile precursors, a derivatization step (e.g., silylation) may be necessary to increase volatility.

  • GC-MS Analysis: Inject the sample into a GC-MS system. Use a suitable capillary column (e.g., DB-5ms). The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for identification by comparison to spectral libraries.

  • Quantification: Use an internal standard and a calibration curve of authentic this compound to quantify its concentration in the plant tissue.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a plausible, yet unconfirmed, metabolic pathway. The constituent pathways for its precursors, cinnamyl alcohol and butyryl-CoA, are well-established. The final esterification step is likely catalyzed by a member of the large and often promiscuous alcohol acyltransferase family.

Future research should focus on:

  • Screening plant species known to produce other cinnamyl esters or butyrate esters for the presence of this compound.

  • Identifying and characterizing AATs with specificity towards cinnamyl alcohol and short-chain acyl-CoAs like butyryl-CoA.

  • In vivo validation of the proposed pathway using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout of candidate AAT genes, followed by metabolite profiling.

The elucidation of this pathway could open avenues for the metabolic engineering of plants or microorganisms for the sustainable production of this valuable flavor and fragrance compound.

References

Cinnamyl butyrate literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate (B1204436) is a fragrance and flavoring agent prized for its sweet, fruity, and balsamic aroma. This technical guide provides an in-depth review of its chemical and physical properties, historical context, synthesis methodologies, and applications. Detailed spectral data are presented for analytical characterization, and experimental protocols for its synthesis are outlined. Furthermore, this document explores the biological activities of its constituent moieties, cinnamyl alcohol and butyrate, offering insights into their potential relevance in drug development.

Introduction

Cinnamyl butyrate, with the IUPAC name [(E)-3-phenylprop-2-enyl] butanoate, is an organic ester formed from cinnamyl alcohol and butyric acid. It is a colorless to pale yellow liquid valued for its complex aromatic profile, which is often described as fruity, slightly floral, and balsamic.[1] Its primary applications are in the fragrance, cosmetic, and food and beverage industries, where it imparts a warm, sweet, and fruity character to a wide range of products.[2][3] While not a therapeutic agent itself, the biological activities of its constituent components, cinnamyl alcohol and butyrate, are of interest to the drug development community.

Historical Context

The precise date of the first synthesis of this compound is not well-documented in the available literature. However, the development of esterification methods dates back to the 19th century. The term "ester" was first introduced by the German chemist Leopold Gmelin in the first half of the 19th century.[2] The now-classic Fischer-Speier esterification method, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, was first described by Emil Fischer and Arthur Speier in 1895.[4] It is highly probable that this compound was first synthesized during this era of exploration into ester chemistry, given the availability of its precursors, cinnamyl alcohol (derived from cinnamon) and butyric acid. The continuous process for manufacturing esters was patented in 1921, paving the way for large-scale industrial production of compounds like this compound.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆O₂[5]
Molecular Weight 204.26 g/mol [5]
CAS Number 103-61-7[5]
Appearance Colorless to pale yellow liquid[3]
Odor Fruity, slightly floral, balsamic[1]
Density 1.013 g/mL at 25 °C
Boiling Point 300 °C
Flash Point 113 °C (closed cup)
Refractive Index 1.526 (n20/D)
Solubility Insoluble in water; soluble in ethanol (B145695) and oils.[6]

Spectral Data for Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for the protons and carbons in this compound.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~7.20-7.40MultipletAromatic protons
~6.65Doublet of tripletsVinylic proton (=CH-Ph)
~6.25Doublet of tripletsVinylic proton (-O-CH₂-CH=)
~4.70DoubletMethylene protons (-O-CH₂-)
~2.30TripletMethylene protons (-CO-CH₂-)
~1.65SextetMethylene protons (-CH₂-CH₃)
~0.95TripletMethyl protons (-CH₃)

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~173Carbonyl carbon (C=O)
~136Aromatic carbon (C-Ph)
~134Vinylic carbon (=CH-Ph)
~128.6Aromatic carbons (CH-Ph)
~128.0Aromatic carbons (CH-Ph)
~126.6Aromatic carbons (CH-Ph)
~123.5Vinylic carbon (-O-CH₂-CH=)
~65Methylene carbon (-O-CH₂)
~36Methylene carbon (-CO-CH₂)
~18.5Methylene carbon (-CH₂-CH₃)
~13.7Methyl carbon (-CH₃)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 204. Key fragmentation patterns include the loss of the butoxycarbonyl group and rearrangements.

Key Mass Spectrometry Fragments

m/zInterpretation
204Molecular ion [M]⁺
117[C₉H₉]⁺ (cinnamyl cation)
115[C₉H₇]⁺
91[C₇H₇]⁺ (tropylium ion)
71[C₄H₇O]⁺ (butyryl cation)
43[C₃H₇]⁺ (propyl cation)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the ester functional group and the aromatic ring.

Key Infrared Absorption Bands

Wavenumber (cm⁻¹)Interpretation
~3030Aromatic C-H stretch
~2960, 2870Aliphatic C-H stretch
~1735C=O ester stretch
~1650C=C alkene stretch
~1240, 1170C-O ester stretch
~740, 690C-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

Chemical Synthesis: Fischer-Speier Esterification

This protocol describes a general method for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add cinnamyl alcohol (1 equivalent), butyric acid (1.2 equivalents), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Mixing Mixing Cinnamyl Alcohol->Mixing Butyric Acid Butyric Acid Butyric Acid->Mixing H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Mixing Reflux & Azeotropic Distillation Reflux & Azeotropic Distillation Mixing->Reflux & Azeotropic Distillation Heat Workup (Washing & Drying) Workup (Washing & Drying) Reflux & Azeotropic Distillation->Workup (Washing & Drying) Water (removed) Water (removed) Reflux & Azeotropic Distillation->Water (removed) Purification (Vacuum Distillation) Purification (Vacuum Distillation) Workup (Washing & Drying)->Purification (Vacuum Distillation) This compound This compound Purification (Vacuum Distillation)->this compound

Caption: Fischer-Speier Esterification Workflow for this compound Synthesis.

Enzymatic Synthesis

This protocol outlines the enzymatic synthesis of this compound, which offers a greener alternative to chemical synthesis.

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (B570770) (e.g., from Candida antarctica)

  • An organic solvent (e.g., hexane)

  • Shaker incubator

  • Gas chromatograph (for monitoring reaction progress)

Procedure:

  • In a sealed vessel, dissolve cinnamyl alcohol and butyric acid in hexane. A molar ratio of alcohol to acid of 2:1 has been shown to be effective.

  • Add the immobilized lipase (e.g., 2% by weight of the substrates).

  • Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 50 °C) and agitation speed (e.g., 250 rpm).

  • Monitor the progress of the esterification by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Once the reaction has reached the desired conversion (e.g., >90% after 12 hours), the immobilized enzyme can be filtered off for reuse.

  • The solvent can be removed under reduced pressure to yield this compound.

Enzymatic_Synthesis cluster_reactants Reactants & Biocatalyst cluster_process Reaction & Monitoring cluster_products Products & Catalyst Recovery Cinnamyl Alcohol Cinnamyl Alcohol Incubation in Solvent Incubation in Solvent Cinnamyl Alcohol->Incubation in Solvent Butyric Acid Butyric Acid Butyric Acid->Incubation in Solvent Immobilized Lipase Immobilized Lipase Immobilized Lipase->Incubation in Solvent GC Analysis GC Analysis Incubation in Solvent->GC Analysis Monitoring This compound This compound Incubation in Solvent->this compound Filtration & Solvent Removal Recovered Lipase Recovered Lipase Incubation in Solvent->Recovered Lipase Filtration

Caption: Workflow for the Enzymatic Synthesis of this compound.

Biological Context for Drug Development

While this compound itself is not a primary focus of drug development, its constituent molecules, cinnamyl alcohol and butyrate, have demonstrated biological activities that are of interest to researchers.

Cinnamyl Alcohol

Cinnamyl alcohol has been shown to possess anti-inflammatory and anti-adipogenic properties. It can influence key signaling pathways involved in cellular metabolism and proliferation.

Cinnamyl_Alcohol_Signaling cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Cinnamyl Alcohol Cinnamyl Alcohol AMPKα AMPKα Cinnamyl Alcohol->AMPKα Activates ERK1/2 ERK1/2 Cinnamyl Alcohol->ERK1/2 Inhibits Inhibition of Adipogenesis Inhibition of Adipogenesis AMPKα->Inhibition of Adipogenesis Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) ERK1/2->Cell Cycle Arrest (G0/G1)

Caption: Simplified Signaling Pathways Influenced by Cinnamyl Alcohol.

Butyrate

Butyrate, a short-chain fatty acid, is a well-studied molecule with significant biological effects, primarily as a histone deacetylase (HDAC) inhibitor. Its influence on gene expression has implications for cancer, inflammation, and metabolic diseases.

Butyrate_Signaling cluster_pathways Molecular Targets & Pathways cluster_cellular_effects Cellular & Physiological Effects Butyrate Butyrate HDAC Inhibition HDAC Inhibition Butyrate->HDAC Inhibition GPCRs (GPR41, GPR43, GPR109a) GPCRs (GPR41, GPR43, GPR109a) Butyrate->GPCRs (GPR41, GPR43, GPR109a) Gene Expression Modulation Gene Expression Modulation HDAC Inhibition->Gene Expression Modulation Anti-inflammatory Effects Anti-inflammatory Effects GPCRs (GPR41, GPR43, GPR109a)->Anti-inflammatory Effects Improved Gut Barrier Function Improved Gut Barrier Function GPCRs (GPR41, GPR43, GPR109a)->Improved Gut Barrier Function Induction of Apoptosis in Cancer Cells Induction of Apoptosis in Cancer Cells Gene Expression Modulation->Induction of Apoptosis in Cancer Cells

Caption: Key Molecular Targets and Cellular Effects of Butyrate.

Applications

The primary use of this compound is as a fragrance and flavoring ingredient.

Applications of this compound

IndustryApplication
Fragrance Perfumes, colognes, personal care products, candles, and air fresheners.[2]
Cosmetics Scented lotions and creams.[2]
Food & Beverage Flavoring agent in confectionery, baked goods, and beverages.[2][3]

Safety and Regulation

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5] It is important to handle with appropriate personal protective equipment in a laboratory or industrial setting to avoid skin and eye irritation.

Conclusion

This compound is a well-established and widely used aromatic ester with a rich history intertwined with the development of organic chemistry. Its synthesis is straightforward, with both traditional chemical and modern enzymatic methods available. While its primary applications are in the flavor and fragrance industries, the biological activities of its constituent parts, cinnamyl alcohol and butyrate, present intriguing avenues for further research in the context of drug development and cellular biology. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for professionals in research and development.

References

An In-Depth Technical Guide on the Toxicological and Safety Data of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436) (FEMA Number 2296, CAS Number 103-61-7) is a flavoring and fragrance ingredient characterized by its fruity, slightly floral, and balsamic odor.[1] As a member of the cinnamyl derivatives group, its safety has been evaluated by prominent organizations such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3] This technical guide provides a comprehensive overview of the available toxicological and safety data for cinnamyl butyrate, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Data Summary

The toxicological assessment of this compound indicates a low order of toxicity. The available quantitative data from key toxicological endpoints are summarized in the tables below.

Table 1: Acute and Repeated-Dose Toxicity Data for this compound and a Read-Across Substance
Test SubstanceStudy TypeSpeciesRouteEndpointValueReference
This compound Acute ToxicityRatOralLD₅₀> 5000 mg/kg bw--INVALID-LINK--]">Levenstein, 1976
Cinnamyl Acetate (B1210297)28-Day Repeated Dose ToxicityRatGavageNOAEL200 mg/kg/day (derived)--INVALID-LINK--]">RIFM, 2016a
Cinnamyl AcetateDevelopmental ToxicityRatGavageNOAEL600 mg/kg/day--INVALID-LINK--]">RIFM, 2016a
Cinnamyl AcetateFertility ToxicityRatGavageNOAEL600 mg/kg/day--INVALID-LINK--]">RIFM, 2016a

Data for cinnamyl acetate is used as a read-across for repeated-dose and reproductive toxicity in the absence of specific data for this compound.

Table 2: Genotoxicity Data Summary for the Cinnamyl Derivatives Group
Assay TypeTest SystemResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumNegative--INVALID-LINK--]">FEMA GRAS Assessment of Cinnamyl Derivatives
In vitro GenotoxicityVarious mammalian cell linesNegative--INVALID-LINK--]">FEMA GRAS Assessment of Cinnamyl Derivatives
In vivo GenotoxicityRodent studiesNegative--INVALID-LINK--]">FEMA GRAS Assessment of Cinnamyl Derivatives
Table 3: Skin Sensitization Data for this compound
Study TypeSpeciesConcentrationResultReference
Human ExperienceHuman4% solutionNo irritation or sensitization--INVALID-LINK--]">RIFM, 1976a

Quantitative data from Local Lymph Node Assay (LLNA) (EC3 value) or human Cell Line Activation Test (h-CLAT) for this compound are not specified in the reviewed literature.

Metabolism of this compound

This compound is an ester that is anticipated to undergo rapid hydrolysis in the body. This metabolic process is a key factor in its low toxicity profile.

Metabolic Pathway

The primary metabolic pathway for this compound is enzymatic hydrolysis, catalyzed by carboxylesterases present in the liver and other tissues. This reaction breaks the ester bond, yielding cinnamyl alcohol and butyric acid. Both of these metabolites are endogenous substances or can be readily integrated into normal metabolic pathways. Cinnamyl alcohol is oxidized to cinnamic acid, which is then conjugated and excreted. Butyric acid is a short-chain fatty acid that can be utilized in the beta-oxidation pathway for energy production.

Metabolism CB This compound CA Cinnamyl Alcohol CB->CA Hydrolysis (Carboxylesterases) BA Butyric Acid CB->BA Hydrolysis (Carboxylesterases) CAA Cinnamic Acid CA->CAA Oxidation Energy Energy (β-oxidation) BA->Energy Excretion Conjugation & Excretion CAA->Excretion

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity of this compound was likely determined following a protocol similar to the OECD Guideline 401 (or equivalent).

  • Test System: Typically, young adult rats of a standard laboratory strain are used.

  • Procedure: A single high dose of the test substance is administered orally by gavage to a group of animals. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The LD₅₀, the statistically estimated dose that is expected to be lethal to 50% of the animals, is calculated.

Acute_Toxicity_Workflow cluster_protocol Acute Oral Toxicity (LD₅₀) Workflow start Dose Administration (Single Oral Gavage) observation Observation Period (14 days for mortality and clinical signs) start->observation data_collection Data Collection (Mortality, Body Weight, Clinical Signs) observation->data_collection analysis Statistical Analysis (Calculation of LD₅₀) data_collection->analysis end Endpoint: LD₅₀ Value analysis->end

Figure 2: General workflow for an acute oral toxicity study.
Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to assess the mutagenic potential of a substance, typically following OECD Guideline 471.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Ames_Test_Workflow cluster_protocol Ames Test Workflow start Prepare Bacterial Strains and Test Substance Concentrations exposure_s9 Exposure with S9 (Metabolic Activation) start->exposure_s9 exposure_no_s9 Exposure without S9 start->exposure_no_s9 plating Plate on Minimal Agar exposure_s9->plating exposure_no_s9->plating incubation Incubate (37°C, 48-72h) plating->incubation counting Count Revertant Colonies incubation->counting analysis Compare with Controls counting->analysis end Determine Mutagenic Potential analysis->end

Figure 3: General workflow for the Ames test.
In Vitro Mammalian Cell Micronucleus Test

This assay detects genotoxic damage at the chromosomal level, typically following OECD Guideline 487.

  • Test System: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Procedure: Cultured cells are exposed to the test substance with and without metabolic activation (S9). After treatment, the cells are cultured to allow for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often used to identify cells that have completed one division.

  • Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Human Cell Line Activation Test (h-CLAT)

This in vitro method assesses the skin sensitization potential of a substance by measuring the activation of dendritic cells, following OECD Guideline 442E.

  • Test System: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.

  • Procedure: THP-1 cells are exposed to various non-cytotoxic concentrations of the test substance for 24 hours. The expression of cell surface markers associated with dendritic cell activation (CD86 and CD54) is then measured using flow cytometry.

  • Endpoint: A substance is classified as a sensitizer (B1316253) if it induces a dose-dependent increase in the expression of CD86 and/or CD54 above a defined threshold. Quantitative values such as the EC150 (effective concentration to induce 150% relative fluorescence intensity for CD86) and CV75 (concentration resulting in 75% cell viability) are determined.

Conclusion

The available toxicological data for this compound, supported by evaluations from authoritative bodies like FEMA and JECFA, indicate a low level of concern for its use as a flavoring and fragrance ingredient under the current conditions of use. Its rapid metabolism via hydrolysis to endogenous or readily metabolized substances is a key factor in its favorable safety profile. While specific quantitative data for some genotoxicity and skin sensitization endpoints are not publicly available for this compound itself, the overall assessment of the cinnamyl derivatives group suggests a lack of significant toxicity in these areas. Further studies providing specific quantitative data for this compound in these assays would provide a more complete toxicological profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment or regulatory guidance.

References

Spectroscopic Profile of Cinnamyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl butyrate (B1204436) ((E)-3-phenylprop-2-enyl butanoate) is an organic ester recognized for its characteristic fruity and balsamic aroma, leading to its use in the flavor and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for cinnamyl butyrate, complete with detailed experimental protocols and a workflow visualization to aid in spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
6.65Doublet of Triplets1HVinylic proton (-CH=)
6.25Doublet of Triplets1HVinylic proton (=CH-)
4.70Doublet2HMethylene protons (-O-CH₂-)
2.30Triplet2HMethylene protons (-CO-CH₂-)
1.65Sextet2HMethylene protons (-CH₂-CH₃)
0.95Triplet3HMethyl protons (-CH₃)

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
173.5Carbonyl carbon (C=O)
136.0Aromatic carbon (quaternary)
134.0Vinylic carbon (-CH=)
128.5Aromatic carbons
128.0Aromatic carbons
126.5Aromatic carbon
123.5Vinylic carbon (=CH-)
65.0Methylene carbon (-O-CH₂-)
36.5Methylene carbon (-CO-CH₂-)
18.5Methylene carbon (-CH₂-CH₃)
13.5Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The following table summarizes the characteristic absorption bands observed in the FTIR spectrum of this compound.[1][2]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3050MediumC-H (Aromatic)Stretching
~2950MediumC-H (Aliphatic)Stretching
~1730StrongC=O (Ester)Stretching
~1600, 1490, 1450Medium-WeakC=C (Aromatic)Stretching
~1254StrongC-O (Ester)Stretching
~1100StrongC-O (Ester)Stretching
~965StrongC-H (trans-alkene)Out-of-plane bend
~750, 690StrongC-H (Aromatic)Out-of-plane bend
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The major peaks are listed below.[3]

m/zRelative Intensity (%)Assignment
7199.99[C₄H₇O]⁺ (Butyryl cation)
11731.81[C₉H₉]⁺ (Cinnamyl cation)
11536.67[C₉H₇]⁺ (Loss of H₂ from cinnamyl)
4357.75[C₃H₇]⁺ (Propyl cation)
204(not prominent)[C₁₃H₁₆O₂]⁺ (Molecular Ion)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining NMR, IR, and MS spectra of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, a standard single-pulse experiment is typically used. For quantitative results, a relaxation delay of at least 5 times the longest T₁ should be employed.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay is necessary.

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

    • Collect the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography (GC-MS) is a common method for introduction and separation.

    • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

    • A small volume (e.g., 1 µL) is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

    • The high energy of this process also leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at a specific m/z value.

  • Data Processing:

    • The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal GC_Injection Dilute and Inject into GC Sample->GC_Injection NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec FTIR_Spec FTIR Spectrometer ATR_Crystal->FTIR_Spec MS_Spec Mass Spectrometer GC_Injection->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) FTIR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Relationship of Spectroscopic Techniques to Molecular Information.

References

Solubility and Stability of Cinnamyl Butyrate in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436), a fragrance and flavoring agent with a characteristic fruity and balsamic aroma, sees wide application in the cosmetics, food, and pharmaceutical industries. Its efficacy and longevity in a given formulation are critically dependent on its solubility and stability within the chosen solvent system. This technical guide provides a comprehensive overview of the solubility and stability of cinnamyl butyrate in different solvents, offering valuable data and experimental protocols for professionals in research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide supplements existing information with data from structurally similar cinnamyl esters to provide a thorough understanding of its chemical behavior.

Core Concepts: Solubility and Stability

The performance of this compound in a formulation is governed by two key physicochemical properties:

  • Solubility: The maximum concentration of this compound that can dissolve in a given solvent at a specific temperature to form a homogeneous solution. This is crucial for achieving desired product characteristics and ensuring uniform distribution.

  • Stability: The ability of this compound to resist chemical degradation under various environmental conditions, such as exposure to light, heat, and different pH levels, over time. Degradation can lead to loss of efficacy, changes in sensory profile, and the formation of potentially harmful byproducts.

Solubility of this compound

This compound is a lipophilic ester, and its solubility is largely dictated by the principle of "like dissolves like." It exhibits good solubility in non-polar and moderately polar organic solvents and is sparingly soluble to insoluble in highly polar solvents like water.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and its close structural analogs, cinnamyl acetate (B1210297) and cinnamyl propionate (B1217596), in various common laboratory solvents.

Solvent ClassificationSolventThis compoundCinnamyl AcetateCinnamyl Propionate
Polar Protic WaterInsoluble[1]Sparingly Soluble/Insoluble[1][2]Insoluble[3]
Ethanol (B145695)Miscible[3]Soluble/Miscible[1][2][3]Miscible[3]
MethanolSolubleSolubleSoluble
Polar Aprotic AcetoneSolubleSolubleSoluble
Ethyl AcetateSolubleSolubleSoluble
AcetonitrileLikely SolubleLikely SolubleLikely Soluble
Dimethyl Sulfoxide (DMSO)Likely SolubleSoluble[4]Likely Soluble
Non-Polar HexaneSolubleSolubleSoluble
TolueneSolubleSolubleSoluble
Diethyl EtherSolubleSoluble[2]Soluble
ChloroformSolubleSoluble[2]Soluble

Data for solvents not directly tested for this compound is inferred from the behavior of structurally similar esters.

Quantitative Solubility Data

Quantitative solubility data for this compound is scarce. However, an estimated aqueous solubility of 22.29 mg/L at 25°C has been reported. For cinnamyl acetate, a solubility in ethanol of 143.06 g/L at 25°C has been documented[5]. This high solubility in ethanol is expected to be similar for this compound due to their structural similarities.

Stability of this compound

The stability of this compound is influenced by several factors, including the solvent, temperature, pH, and exposure to light. As an ester with a conjugated double bond in the cinnamyl group, it is susceptible to hydrolysis and photochemical reactions.

General Stability Profile

This compound is reported to have a shelf life of 24 months when stored at 15–25°C and protected from heat and light[6]. This suggests that under appropriate storage conditions, it is a relatively stable compound.

Potential Degradation Pathways
  • Hydrolysis: The ester linkage in this compound can be cleaved through hydrolysis, particularly in the presence of strong acids or bases, or with prolonged exposure to water. This reaction yields cinnamyl alcohol and butyric acid. The rate of hydrolysis is dependent on the pH and temperature of the solution.

  • Photodegradation: The cinnamyl moiety, containing a conjugated system, is a chromophore that can absorb UV radiation. This can lead to photochemical reactions, including isomerization of the double bond and oxidation. Studies on the related compound, cinnamyl alcohol, have shown that it readily autoxidizes upon air exposure, forming products such as cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid[7]. Similar degradation pathways are plausible for this compound.

  • Thermal Degradation: At elevated temperatures, esters can undergo thermal decomposition. For aliphatic polyesters, degradation is observed to begin around 275°C[8]. While specific data for this compound is unavailable, it is expected to be stable at temperatures typically encountered in cosmetic and food product formulation and storage.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of solubility and stability. The following sections outline standard methodologies that can be adapted for this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Solubility_Workflow Workflow for Solubility Determination (Shake-Flask Method) A 1. Preparation of Supersaturated Solution Add excess this compound to the solvent in a sealed flask. B 2. Equilibration Agitate the flask at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C 3. Phase Separation Allow the solution to stand or centrifuge to separate the undissolved solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the clear supernatant. C->D E 5. Dilution Dilute the aliquot with a suitable solvent to a concentration within the analytical range. D->E F 6. Quantitative Analysis Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS). E->F G 7. Calculation Calculate the original solubility based on the measured concentration and the dilution factor. F->G

Workflow for Solubility Determination (Shake-Flask Method)
Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the decrease in the concentration of the parent compound and the formation of degradation products over time.

Stability_Workflow Workflow for Stability Assessment using HPLC cluster_prep Sample Preparation and Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation A 1. Prepare solutions of this compound in the desired solvents at a known concentration. B 2. Aliquot samples into appropriate containers (e.g., amber vials for photostability). A->B C 3. Store samples under different stress conditions: - Temperature (e.g., 4°C, 25°C, 40°C) - Light (e.g., UV, fluorescent) - pH (for aqueous-based systems) B->C D 4. At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw a sample from each condition. C->D E 5. Dilute the sample if necessary. D->E F 6. Analyze by a validated stability-indicating HPLC method. E->F G 7. Quantify the remaining this compound and any formed degradation products. F->G H 8. Plot the concentration of this compound versus time to determine the degradation kinetics and shelf-life. G->H

Workflow for Stability Assessment using HPLC

Factors Influencing Solubility and Stability

The interplay between the properties of this compound and the solvent determines its behavior in a formulation.

Factors_Influence Factors Influencing Solubility and Stability of this compound cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Outcome Solute Lipophilic Nature (Ester and Phenyl Groups) Solubility Solubility Solute->Solubility Structure Ester Linkage (Susceptible to Hydrolysis) Stability Stability Structure->Stability Chromophore Conjugated System (UV Absorption) Chromophore->Stability Polarity Polarity ('Like dissolves like') Polarity->Solubility Protic Protic/Aprotic Nature (H-bonding capability) Protic->Solubility pH pH (Catalysis of Hydrolysis) pH->Stability

Factors Influencing Solubility and Stability

Conclusion

This compound is a valuable aromatic compound with good solubility in a wide range of organic solvents, making it versatile for various formulations. Its stability is generally good under recommended storage conditions, although potential degradation pathways such as hydrolysis and photodegradation should be considered, particularly in aqueous or light-exposed formulations. For optimal product development, it is imperative to conduct thorough solubility and stability studies using validated experimental protocols, such as the shake-flask method for solubility and HPLC-based methods for stability assessment. The data and methodologies presented in this guide provide a solid foundation for researchers and formulators working with this compound.

References

Cinnamyl butyrate mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Cinnamyl Butyrate (B1204436) in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate is an organic compound classified as an ester, formed from the condensation of cinnamyl alcohol and butyric acid. It is primarily utilized in the food and fragrance industries as a flavoring agent, valued for its sweet, fruity, and balsamic aroma.[1][2][3] While direct pharmacological studies on this compound are scarce, its mechanism of action in biological systems can be inferred from the well-documented activities of its constituent molecules following metabolic hydrolysis. In vivo, esters like this compound are anticipated to be rapidly cleaved by esterase enzymes into their parent alcohol (cinnamyl alcohol) and carboxylic acid (butyric acid).[4] This guide delineates the potential biological effects of this compound by examining the distinct and synergistic mechanisms of these two metabolites.

Hypothesized Metabolism of this compound

The primary metabolic fate of this compound upon entering a biological system is enzymatic hydrolysis. This reaction, catalyzed by various esterases present in the plasma and tissues, breaks the ester bond to release cinnamyl alcohol and butyric acid, which are then free to engage with their respective molecular targets.

cluster_0 In Vivo Environment (Presence of Esterases) CB This compound Hydrolysis Esterase-Mediated Hydrolysis CB->Hydrolysis CA Cinnamyl Alcohol BA Butyric Acid (Butyrate) Hydrolysis->CA Metabolite 1 Hydrolysis->BA Metabolite 2

Caption: Hypothesized metabolic pathway of this compound.

Mechanism of Action of the Butyrate Metabolite

Butyrate, a short-chain fatty acid (SCFA), is a well-characterized molecule with potent biological activities, primarily acting through two distinct mechanisms: epigenetic modification via histone deacetylase (HDAC) inhibition and cell signaling via G-protein coupled receptors (GPCRs).[5][6]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of Class I and Class II histone deacetylases (HDACs).[7][8] HDACs remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and increases the accessibility of DNA to transcription factors, thereby altering the expression of a wide array of genes.[5][9] This epigenetic regulation is central to butyrate's effects on cell cycle arrest, apoptosis in cancer cells, and inflammation suppression.[7][10] A key target is the p21 gene, whose upregulation by butyrate can halt the cell cycle.[9]

Butyrate Butyrate HDAC HDACs (Class I & II) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones (Hyperacetylation) Histones->Acetyl_Histones Acetylation (by HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Access) Acetyl_Histones->Open_Chromatin Gene_Expression Altered Gene Expression (e.g., ↑p21, ↓NF-κB targets) Open_Chromatin->Gene_Expression Enables

Caption: Butyrate's mechanism as a histone deacetylase (HDAC) inhibitor.

G-Protein Coupled Receptor (GPCR) Agonism

Butyrate also functions as a signaling molecule by activating specific GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[5][8][11]

  • FFAR2/GPR43: This receptor couples to both Gαi/o and Gαq/11 proteins. Activation can lead to inhibition of adenylyl cyclase (decreasing cAMP) or stimulation of phospholipase C (increasing intracellular Ca2+), respectively. FFAR2 is highly expressed on immune cells, particularly neutrophils, and plays a role in modulating inflammatory responses.[5][12]

  • FFAR3/GPR41: This receptor couples primarily to Gαi/o, leading to the inhibition of cAMP production. It is expressed in the peripheral nervous system and enteroendocrine cells, where it influences hormone secretion and energy homeostasis.[5][13]

cluster_cell Cell Membrane Butyrate Butyrate FFAR2 FFAR2 (GPR43) Butyrate->FFAR2 Activates FFAR3 FFAR3 (GPR41) Butyrate->FFAR3 Activates Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi FFAR3->Gi PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP ↓ cAMP AC->cAMP

Caption: Butyrate's signaling through FFAR2 and FFAR3 GPCRs.

Quantitative Data: Butyrate Activity
Target ClassSpecific TargetAssay TypeReported ValueReference(s)
HDAC Inhibition Global HDACsFluorometric (Nuclear Extract)IC₅₀: 0.09 mM[6]
HDAC1(in vitro)IC₅₀: 0.3 mM[7]
HDAC2(in vitro)IC₅₀: 0.4 mM[7]
HDAC7(in vitro)IC₅₀: 0.3 mM[7]
Global HDACs(in vitro)IC₅₀: 0.80 mM[14]
GPCR Agonism FFAR2 (GPR43)cAMP InhibitionPotency: Acetate > Propionate > Butyrate[5][12]
FFAR3 (GPR41)(various)EC₅₀: ~10 µM[13][15]
FFAR3 (GPR41)(various)Potency: Butyrate ≈ Propionate > Acetate[5]
HCAR2 (GPR109A)[³⁵S] GTPγS BindingEC₅₀: ~0.7 mM (low affinity)[5]

Mechanism of Action of the Cinnamyl Alcohol Metabolite

Cinnamyl alcohol is an aromatic alcohol with demonstrated anti-inflammatory, anti-adipogenic, and vasodilatory properties.[16][17]

Anti-Adipogenic and Metabolic Effects

In the context of metabolic regulation, cinnamyl alcohol has been shown to attenuate adipogenesis (the formation of fat cells) in the 3T3-L1 preadipocyte cell line.[16] A key mechanism is the activation of 5' AMP-activated protein kinase (AMPK).[18] Activated (phosphorylated) AMPK is a central energy sensor that, once switched on, phosphorylates and inactivates key enzymes involved in anabolic processes like fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC).[18] This leads to a reduction in lipid accumulation. Studies show that cinnamyl alcohol treatment at 25 µM can activate AMPKα phosphorylation and downregulate critical adipogenesis-related transcription factors like PPARγ and C/EBPα.[19]

CA Cinnamyl Alcohol AMPK AMPK CA->AMPK Activates (Phosphorylation) PPARg PPARγ / C/EBPα Expression CA->PPARg Downregulates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (Phosphorylation) Adipogenesis Adipogenesis & Lipid Accumulation ACC->Adipogenesis Required for PPARg->Adipogenesis Drives cluster_workflow General Experimental Workflow Start Select Biological System (e.g., Cell Line, Animal Model) Treatment Treat with this compound or Metabolites (Dose-Response) Start->Treatment Assay Perform Target Assay (e.g., HDAC, NF-κB, Adipogenesis) Treatment->Assay Data Data Collection (e.g., Fluorescence, Western Blot, Absorbance) Assay->Data Analysis Quantitative Analysis (e.g., IC₅₀/EC₅₀ Calculation, Statistical Tests) Data->Analysis Conclusion Draw Conclusions on Mechanism of Action Analysis->Conclusion

References

Methodological & Application

Enzymatic Synthesis of Cinnamyl Butyrate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl butyrate (B1204436) is a valuable flavor and fragrance compound with a characteristic fruity, balsamic, and slightly floral aroma. Traditionally synthesized through chemical methods that often require harsh conditions, the enzymatic synthesis of cinnamyl butyrate using lipases presents a greener, more sustainable alternative. This biocatalytic approach offers high specificity, milder reaction conditions, and yields a product that can be labeled as "natural," meeting the growing consumer demand for clean-label ingredients. These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in the lipase-catalyzed synthesis of this compound. The protocols cover the esterification reaction, enzyme immobilization, product purification, and analytical quantification, supported by quantitative data and visual workflows.

Materials and Reagents

  • Enzymes: Immobilized lipases are recommended for their stability and reusability. A commonly used and highly effective option is Novozym® 435 (immobilized Candida antarctica lipase (B570770) B). Other lipases from sources like Rhizomucor miehei or Pseudomonas cepacia can also be employed.

  • Substrates:

    • Cinnamyl alcohol (≥98% purity)

    • Butyric acid (≥99% purity)

  • Solvents (Optional): n-hexane or n-heptane (analytical grade). Solvent-free systems are often preferred for their environmental benefits.

  • Immobilization Reagents (Optional):

  • Analytical Reagents:

  • Purification Reagents:

    • Silica gel for column chromatography

    • Eluent solvents (e.g., mixtures of hexane (B92381) and ethyl acetate)

Safety Precautions

  • Butyric acid is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3]

  • Cinnamyl alcohol can cause skin sensitization and is harmful if swallowed. Avoid contact with skin and eyes.[4][5][6][7][8]

  • This compound may cause skin and eye irritation.[9][10]

  • Glutaraldehyde is a toxic and corrosive chemical. Handle with extreme care in a fume hood.

  • Organic solvents like hexane and heptane are flammable. Keep away from ignition sources.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol describes the direct esterification of cinnamyl alcohol and butyric acid using a commercially available immobilized lipase in a solvent-free system.

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add cinnamyl alcohol and butyric acid. A common molar ratio is 1:2 (butyric acid to cinnamyl alcohol) to favor the reaction towards the product.[1][5]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435). A typical enzyme loading is 2% (w/w) based on the total weight of the substrates.[1][5]

  • Reaction Conditions: Heat the mixture to the desired temperature, typically around 50-60°C, and stir at a constant speed (e.g., 250 rpm) to ensure adequate mixing without damaging the enzyme particles.[1][5]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. The consumption of butyric acid can be determined by titration with a standard solution of sodium hydroxide using phenolphthalein as an indicator. Alternatively, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for a more detailed analysis of reactants and products (see Protocol 4).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (e.g., >90%), stop the reaction by cooling the mixture and filtering to separate the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

  • Product Purification: The crude product can be purified by vacuum distillation or column chromatography to remove unreacted substrates and any byproducts (see Protocol 3).

Protocol 2: Lipase Immobilization using Glutaraldehyde Cross-linking

This protocol provides a general method for immobilizing lipase on a support material, such as silica, and cross-linking with glutaraldehyde to enhance stability.

  • Support Activation: Suspend the support material (e.g., silica nanoparticles) in an aqueous solution of glutaraldehyde (e.g., 2.5% v/v) and stir for a specified time (e.g., 2 hours) at room temperature. After activation, thoroughly wash the support with distilled water to remove excess glutaraldehyde.

  • Enzyme Adsorption: Prepare a solution of the lipase in a suitable buffer (e.g., phosphate buffer, pH 7.0). Add the activated support to the enzyme solution and stir gently for a period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow for physical adsorption of the enzyme onto the support.[7]

  • Cross-linking: After the adsorption step, add a glutaraldehyde solution to the mixture to cross-link the adsorbed enzyme molecules. The concentration of glutaraldehyde should be optimized to achieve sufficient cross-linking without causing significant loss of enzyme activity.

  • Washing and Drying: After cross-linking, filter the immobilized enzyme and wash it extensively with buffer and then with distilled water to remove any unbound enzyme and residual glutaraldehyde.

  • Storage: The immobilized lipase can be dried (e.g., by lyophilization or air-drying) and stored at a low temperature (e.g., 4°C) until use.

Protocol 3: Purification of this compound by Column Chromatography

This protocol is suitable for purifying the synthesized this compound on a laboratory scale.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the starting eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with pure n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 4: Analytical Quantification by Gas Chromatography (GC-FID)

This protocol outlines a method for the quantitative analysis of the reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., n-hexane or ethanol).

  • GC-FID Conditions:

    • Column: A capillary column suitable for flavor and fragrance analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min) to separate the components.

    • Injection Volume: 1 µL.

  • Quantification: Create a calibration curve for cinnamyl alcohol, butyric acid, and this compound using standards of known concentrations. The concentration of each component in the reaction sample can be determined by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize key quantitative data from studies on the enzymatic synthesis of cinnamyl esters, providing a basis for comparison of different reaction parameters.

Table 1: Optimized Reaction Conditions for Cinnamyl Ester Synthesis

EsterLipase SourceSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Enzyme LoadingSolventConversion/Yield (%)Time (h)Reference
This compoundCandida antarctica1:2502% (w/w)Hexane90%12[1][5]
Cinnamyl PropionateFermase CALB 100001:3602% (w/v)Solvent-free87.89%7[11]
Cinnamyl AcetateNovozym® 43515:1 (Acyl donor:Alcohol)402.67 g/LSolvent-free90.06%3[12]

Table 2: Reusability of Immobilized Lipase (Novozym® 435)

ReactionNumber of CyclesFinal Activity/ConversionReference
Esterification of this compound5Retains 85% of catalytic activity[1][5]
Esterification of 2-ethyl hexanol10Retains 90% of activity[5]
Esterification of free fatty acids with octanol (B41247)7~100% enzyme activity[2][4]
Esterification of (S)-(-)-perillyl alcohol10No loss of enzyme activity[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (Cinnamyl Alcohol & Butyric Acid) Enzyme 2. Add Immobilized Lipase (e.g., Novozym 435) Reactants->Enzyme Incubation 3. Incubate with Stirring (e.g., 50°C, 250 rpm) Enzyme->Incubation Monitoring 4. Monitor Progress (Titration/GC/HPLC) Incubation->Monitoring Filtration 5. Filter to Recover Enzyme Monitoring->Filtration Purification 6. Purify Product (Vacuum Distillation/Chromatography) Filtration->Purification Enzyme_Reuse Recycle Enzyme Filtration->Enzyme_Reuse Final_Product 7. This compound Purification->Final_Product

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl Forms intermediate CinnamylButyrate This compound E->CinnamylButyrate Releases Product ButyricAcid Butyric Acid ButyricAcid->E Substrate 1 binds Water Water E_Acyl->E Regenerates Enzyme E_Acyl->Water Releases Water CinnamylAlcohol Cinnamyl Alcohol CinnamylAlcohol->E_Acyl Substrate 2 binds

Caption: Simplified Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and purification of cinnamyl butyrate (B1204436), a fragrance and flavoring agent. The document covers two primary synthetic routes: Fischer esterification and enzymatic synthesis, offering a comparative overview of their methodologies and outcomes. Furthermore, comprehensive purification protocols are outlined to ensure the isolation of a high-purity final product.

Introduction

Cinnamyl butyrate is an organic ester known for its sweet, fruity, and balsamic aroma. It finds applications in the food, cosmetic, and pharmaceutical industries. The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. This document details two common and effective methods: the classic acid-catalyzed Fischer esterification and a greener, enzyme-catalyzed approach.

Chemical Synthesis Methods

Fischer Esterification

Fischer esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2][3] To drive the reversible reaction towards the product, an excess of one of the reactants, typically the less expensive one, is used.[1]

Reaction Scheme:

Cinnamyl Alcohol + Butyric Acid ⇌ this compound + Water

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol (1.0 equivalent), butyric acid (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 drops). If available, a Dean-Stark apparatus can be used to remove water as it forms, further driving the reaction to completion.[4]

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after 1-2 hours of reflux), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and unreacted butyric acid), and finally with brine.[4][5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods, often proceeding under more environmentally friendly conditions.[5][6] Immobilized lipases are commonly used as biocatalysts for the esterification of cinnamyl alcohol.[5][6]

Reaction Scheme:

Cinnamyl Alcohol + Butyric Acid --(Immobilized Lipase)--> this compound + Water

  • Reaction Setup: In a temperature-controlled shaker, combine cinnamyl alcohol and butyric acid in a suitable solvent (e.g., hexane).[5]

  • Enzyme Addition: Add the immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.

  • Reaction: Incubate the mixture with agitation at a specific temperature (e.g., 50 °C) for a designated period (e.g., 12 hours).[5]

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and potentially reused.[5]

  • Product Isolation: The product can be isolated from the reaction mixture by solvent evaporation. Further purification may be required.

Data Presentation: Comparison of Synthesis Methods

ParameterFischer Esterification (Typical)Enzymatic Synthesis[5][6]
Reactants Cinnamyl Alcohol, Butyric AcidCinnamyl Alcohol, Butyric Acid
Catalyst Concentrated Sulfuric AcidImmobilized Lipase (e.g., Novozym 435)
Molar Ratio (Alcohol:Acid) 1 : 1.5 (or excess alcohol)2 : 1
Temperature Reflux Temperature (e.g., ~160 °C)50 °C
Reaction Time 1 - 10 hours[1]12 hours
Agitation Speed N/A (Stirring)250 rpm
Conversion/Yield Varies, typically moderate to highUp to 90% conversion of butyric acid
Work-up Aqueous work-up requiredSimple filtration to remove enzyme

Purification Protocols

The crude this compound obtained from synthesis often contains unreacted starting materials and by-products. The following purification methods can be employed to achieve high purity.

Vacuum Distillation

Vacuum distillation is suitable for purifying high-boiling point liquids like this compound (boiling point: 300 °C) by lowering the pressure, which in turn lowers the boiling point and prevents decomposition.[7]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually apply vacuum and slowly heat the flask.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. For reference, cinnamyl acetate (B1210297) can be distilled at 145°C under a vacuum of 5 mmHg.[8]

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9][10]

  • Column Packing: Pack a glass column with a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation.

Visualizations

Fischer_Esterification Reactants Cinnamyl Alcohol + Butyric Acid AcidCatalyst H₂SO₄ (catalyst) Reactants->AcidCatalyst Reflux Reflux AcidCatalyst->Reflux Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reflux->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure this compound Purification->Product Enzymatic_Synthesis Reactants Cinnamyl Alcohol + Butyric Acid Enzyme Immobilized Lipase Reactants->Enzyme Incubation Incubation (50°C, 250 rpm) Enzyme->Incubation Filtration Enzyme Filtration Incubation->Filtration SolventEvap Solvent Evaporation Filtration->SolventEvap Purification Optional Purification SolventEvap->Purification Product This compound Purification->Product Purification_Workflow Crude Crude this compound Choice Purification Method Crude->Choice Distillation Vacuum Distillation Choice->Distillation High Boiling Point Chromatography Column Chromatography Choice->Chromatography High Selectivity Analysis Purity Analysis (GC-MS) Distillation->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

References

Application Note: Quantitative Analysis of Cinnamyl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cinnamyl butyrate (B1204436), a common fragrance and flavoring agent, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in the food, fragrance, and pharmaceutical industries. The method demonstrates high specificity and sensitivity, making it ideal for quality control and research applications.

Introduction

Cinnamyl butyrate is an ester known for its fruity and balsamic aroma, and it is widely used in the food and fragrance industries.[1][2] Accurate quantification of this compound is crucial for ensuring product consistency, meeting regulatory requirements, and for research and development of new products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] Its high sensitivity and specificity make it the preferred method for analyzing complex mixtures.[4] This application note provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a liquid matrix.

a. Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), GC grade

  • Anhydrous sodium sulfate

  • Separatory funnel (250 mL)

  • Glass vials with screw caps

  • Pipettes and bulbs

  • Nitrogen blowdown evaporator (optional)

b. Protocol:

  • Pipette 10 mL of the liquid sample into a 250 mL separatory funnel.

  • Add 20 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

  • Drain the lower organic layer into a clean, dry flask.

  • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Collect the dried extract in a clean vial.

  • If necessary, concentrate the sample to a final volume of 1 mL using a gentle stream of nitrogen.[5]

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

a. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Autosampler

b. GC Conditions:

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

c. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and Full Scan

    • Full Scan Range: m/z 40-450

    • SIM Ions for Quantification: m/z 71 (quantifier), 115, 117 (qualifiers)[5]

Data Presentation

Quantitative data for the analysis of this compound is summarized in the table below. This data is representative of the performance expected from this method.

ParameterValue
Retention Time (min) ~15.8
Quantifier Ion (m/z) 71
Qualifier Ions (m/z) 115, 117
Linear Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.1
Recovery (%) 95 - 105%
Relative Standard Deviation (RSD) (%) < 5%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction with Dichloromethane Sample->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying Concentration Concentration (Nitrogen Blowdown) Drying->Concentration Final_Sample Final Sample in Vial Concentration->Final_Sample Injection Injection into GC Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Identification TIC->Mass_Spectrum Quantification Quantification using Calibration Curve Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

GCMS_Components cluster_gas Gas Supply GC Gas Chromatograph Injector Oven with Column MS Mass Spectrometer Ion Source Mass Analyzer Detector GC->MS Separated Analytes DataSystem Data System Control Data Acquisition Analysis MS->DataSystem Signal DataSystem->GC Control DataSystem->MS Control Helium Helium Cylinder Helium->GC Carrier Gas

Caption: Logical relationship of GC-MS system components.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The protocol is straightforward and can be readily implemented in a laboratory setting with standard GC-MS instrumentation. The high degree of accuracy and precision makes this method well-suited for quality control, regulatory compliance, and research and development applications in the food, fragrance, and pharmaceutical industries.

References

Application Notes and Protocols: Cinnamyl Butyrate in Food and Beverage Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436) (FEMA Number 2296, CAS Number 103-61-7) is a flavor ingredient recognized for its complex sensory profile, imparting sweet, fruity, spicy, and balsamic notes to a variety of food and beverage products.[1][2] As an ester of cinnamyl alcohol and butyric acid, it offers a unique combination of aromatic characteristics that can enhance and modify flavor profiles. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of cinnamyl butyrate in food and beverage formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and for ensuring stability in various food matrices.

PropertyValueReference
Chemical Name 3-phenyl-2-propen-1-yl butanoate[3]
Molecular Formula C13H16O2[3]
Molecular Weight 204.27 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Sweet, fruity, spicy, slightly floral, and balsamic with notes of cinnamon and berry.[2]
Taste Profile Balsamic, cinnamyl, and cognac-like.
Solubility Insoluble in water; miscible in ethanol.[3]
Specific Gravity 1.010 - 1.020 @ 25°C[3]
Refractive Index 1.525 - 1.530 @ 20°C[3]
Boiling Point 300 °C @ 760 mmHg
Flash Point > 110 °C

Regulatory Status

This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[4] Its use in food and beverages is permitted under specific regulations.

Regulatory BodyIdentification NumberStatus
FEMA 2296GRAS
JECFA 652No safety concern at current levels of intake when used as a flavouring agent.
FDA 21 CFR 172.515Synthetic flavoring substance permitted for direct addition to food for human consumption.

Applications and Recommended Usage Levels

This compound's versatile flavor profile makes it suitable for a wide range of food and beverage applications. The following table summarizes typical usage levels based on available data. It is recommended to start with the lower end of the range and adjust based on sensory evaluation in the specific food matrix.

Food/Beverage CategoryTypical Usage Level (ppm)
Baked Goods 5 - 15
Non-alcoholic Beverages 1 - 5
Chewing Gum 5 - 20
Confectionery & Frostings 5 - 15
Frozen Dairy 3 - 10
Gelatins & Puddings 3 - 8
Hard Candy 5 - 20
Soft Candy 5 - 15

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory characterization of this compound in a beverage system.

Objective: To quantitatively describe the sensory attributes of this compound in a model beverage.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose (B13894)

  • Citric acid

  • Glass beakers and stirring equipment

  • Graduated cylinders

  • Sensory evaluation booths with controlled lighting and ventilation

  • Computerized data collection system (e.g., SIMS, Compusense)

  • Reference standards for sensory attributes (e.g., cinnamon oil for "spicy," isoamyl acetate (B1210297) for "fruity/banana")

Procedure:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct a series of training sessions to familiarize panelists with the QDA methodology and to develop a consensus vocabulary for the sensory attributes of this compound.

    • Use reference standards to anchor the intensity scales for each attribute.

  • Sample Preparation:

    • Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).

    • Prepare a stock solution of this compound in ethanol.

    • Spike the base beverage with different concentrations of this compound (e.g., 1 ppm, 3 ppm, 5 ppm) and a control (base beverage only).

    • Present samples, coded with random three-digit numbers, to panelists in a balanced and randomized order.

  • Sensory Evaluation:

    • Panelists evaluate the samples individually in sensory booths.

    • Each panelist rates the intensity of each sensory attribute on a 15-cm line scale anchored with "low" and "high" at each end.

    • Attributes to be evaluated may include: fruity (overall), banana, cherry, spicy (cinnamon), sweet, sour, bitter, and chemical.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between samples and attributes.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Training Panelist Training Sample Preparation Sample Preparation Sensory Evaluation Sensory Evaluation Sample Preparation->Sensory Evaluation Data Collection Data Collection Sensory Evaluation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Reporting Reporting Data Analysis->Reporting

Quantitative Descriptive Analysis Workflow
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a food matrix.

Objective: To determine the concentration of this compound in a food or beverage sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)

  • Autosampler

  • Solvents (e.g., dichloromethane, hexane, ethyl acetate)

  • Internal standard (e.g., cinnamyl propionate (B1217596) or other suitable ester)

  • Sodium sulfate (B86663) (anhydrous)

  • Solid Phase Microextraction (SPME) fibers (optional, for headspace analysis)

  • Vials and caps

  • Centrifuge

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize a known amount of the food or beverage sample.

    • For liquid samples, take a measured volume. For solid samples, weigh a representative portion and disperse in water.

    • Spike the sample with a known concentration of the internal standard.

    • Extract the sample with a suitable solvent (e.g., dichloromethane) multiple times.

    • Combine the solvent extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-350.

    • Data Acquisition: Collect data in both full scan and selected ion monitoring (SIM) mode. For quantification in SIM mode, monitor characteristic ions of this compound (e.g., m/z 133, 117, 91, 71) and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

    • Analyze the calibration standards using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the sample by using the calibration curve.

GCMS_Workflow Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Solvent Extraction Solvent Extraction Internal Standard Spiking->Solvent Extraction Drying and Concentration Drying and Concentration Solvent Extraction->Drying and Concentration GC-MS Analysis GC-MS Analysis Drying and Concentration->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

GC-MS Quantification Workflow
Stability Testing

This protocol is designed to assess the stability of this compound in a beverage system under accelerated conditions.

Objective: To evaluate the chemical stability of this compound in a model beverage over time.

Materials:

  • Beverage containing a known concentration of this compound.

  • Environmental chambers set to specific temperature and humidity conditions (e.g., 35°C/75% RH).

  • GC-MS or HPLC for quantification.

  • pH meter.

  • Colorimeter.

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a batch of the beverage fortified with a known concentration of this compound.

    • Perform initial analysis to determine the starting concentration of this compound, pH, color, and sensory profile.

  • Storage:

    • Store the beverage samples in the environmental chamber under accelerated conditions.

    • Store control samples under refrigerated conditions (4°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove samples from both storage conditions.

    • Analyze the samples for the concentration of this compound using the GC-MS method described above.

    • Measure pH and color.

    • Conduct sensory evaluation (e.g., triangle test against the control) to determine if any perceptible changes have occurred.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both storage conditions.

    • Determine the degradation kinetics and estimate the shelf-life of the flavor in the beverage.

Stability_Testing_Workflow Sample Preparation (T=0) Sample Preparation (T=0) Initial Analysis (T=0) Initial Analysis (T=0) Sample Preparation (T=0)->Initial Analysis (T=0) Accelerated Storage Accelerated Storage Initial Analysis (T=0)->Accelerated Storage Control Storage Control Storage Initial Analysis (T=0)->Control Storage Time-Point Analysis Time-Point Analysis Accelerated Storage->Time-Point Analysis Control Storage->Time-Point Analysis Data Analysis Data Analysis Time-Point Analysis->Data Analysis Shelf-Life Estimation Shelf-Life Estimation Data Analysis->Shelf-Life Estimation

Flavor Stability Testing Workflow

Flavor Interactions and Considerations

The final perception of this compound is highly dependent on the food matrix. Its fruity and spicy notes can be enhanced or suppressed by other flavor compounds present.

  • Enhancement: The fruity character can be amplified in the presence of other esters like ethyl butyrate (fruity, pineapple) and isoamyl acetate (banana). The spicy notes can be complemented by compounds like cinnamaldehyde (B126680) and eugenol.

  • Masking: In highly acidic beverages, the perception of sweetness from this compound may be reduced. In fatty matrices, the release of this relatively volatile compound may be slower, leading to a less intense initial flavor impact.

Flavor_Interactions cluster_synergy Synergistic Interactions cluster_matrix Matrix Effects This compound This compound Fruity Esters Fruity Esters This compound->Fruity Esters Enhances Fruitiness Spicy Compounds Spicy Compounds This compound->Spicy Compounds Complements Spiciness High Acidity High Acidity High Acidity->this compound Reduces Sweetness Perception High Fat Content High Fat Content High Fat Content->this compound Slows Flavor Release

Flavor Interaction Pathways

Conclusion

This compound is a valuable flavor ingredient that can contribute desirable fruity, spicy, and balsamic notes to a wide array of food and beverage products. Successful application requires a thorough understanding of its sensory profile, appropriate usage levels, and stability within the specific food matrix. The provided protocols for sensory evaluation, analytical quantification, and stability testing offer a framework for the systematic and effective utilization of this compound in product development and research.

References

Application Notes and Protocols: Cinnamyl Butyrate as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436) is a synthetic fragrance ingredient valued for its sweet, fruity, and slightly floral and balsamic aroma.[1][2] It is an ester of cinnamyl alcohol and butyric acid, utilized in a variety of cosmetic products to impart a pleasant scent.[3] This document provides detailed application notes and experimental protocols for the assessment of cinnamyl butyrate for use in cosmetic formulations, with a focus on safety and stability.

Chemical Information:

  • INCI Name: this compound

  • CAS Number: 103-61-7[3]

  • Molecular Formula: C₁₃H₁₆O₂[4]

  • Molecular Weight: 204.27 g/mol [4]

  • Appearance: Colorless to pale yellow liquid[5]

Regulatory and Safety Summary

This compound is regulated as a fragrance ingredient in cosmetics. In Europe, it is listed in the CosIng database with the function of "fragrance".[3] The International Fragrance Association (IFRA) provides standards for the use of fragrance ingredients to ensure their safe use in consumer products. The safety of cinnamyl derivatives, including this compound, has been assessed by expert panels such as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel, which has determined it as "Generally Recognized as Safe" (GRAS) for its use as a flavoring agent.[6] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment, though detailed quantitative data from this assessment is not fully public.[7][8]

Available Toxicological Data:

While comprehensive, publicly available quantitative data for this compound is limited, some key information has been reported. A 4% solution of this compound was found to cause no irritation or sensitization in human studies.[2] The oral LD50 in rats is reported to be greater than 5000 mg/kg, indicating low acute oral toxicity.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight204.27 g/mol [4]
LogP (o/w)3.660 (estimated)[2]
Water SolubilityInsoluble[4]
Boiling Point299-301 °C[5]
Vapor Pressure0.001 mmHg @ 25 °C (estimated)[2]

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteResultReference
Acute Oral Toxicity (LD50)RatOral> 5000 mg/kg[1]
Skin Irritation/SensitizationHumanDermalNo irritation or sensitization at 4% solution[2]

Table 3: In Vitro Skin Sensitization Data for Related Cinnamyl Compounds (for reference)

AssayTest SubstanceEndpointResultReference
KeratinoSens™Cinnamaldehyde (B126680)EC1.56.4 µM[9]
h-CLATCinnamaldehydeEC150 (CD86)13 µg/mL[10]
h-CLATCinnamaldehydeEC200 (CD54)13 µg/mL[10]
LLNACinnamyl alcoholEC34.9%[11]
LLNACinnamaldehydeEC30.2%[11]

EC1.5: Effective concentration for 1.5-fold induction of luciferase activity. EC150/EC200: Effective concentration for 150%/200% induction of CD86/CD54 expression. EC3: Effective concentration to produce a stimulation index of 3.

Experimental Protocols

Skin Sensitization Assessment: Human Repeated Insult Patch Test (HRIPT)

This protocol is designed to assess the potential of a substance to induce contact sensitization in human subjects.

Methodology:

  • Volunteer Panel: A panel of approximately 50 human volunteers is recruited.

  • Induction Phase:

    • A patch containing this compound at a predetermined concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol) is applied to the same site on the back of each volunteer.

    • The patch is left in place for 24 hours.

    • After removal, the site is rested for 24-48 hours.

    • This procedure is repeated for a total of 9 applications over a 3-week period.

    • The application site is scored for any signs of irritation before each new patch application.

  • Rest Phase: A rest period of approximately 2 weeks follows the induction phase.

  • Challenge Phase:

    • A patch with the same test substance and concentration is applied to a naive skin site (a site not previously exposed).

    • The patch is removed after 24 hours.

    • The challenge site is evaluated for signs of an allergic reaction at 24, 48, and 72 hours after patch application.

  • Data Analysis: The number of individuals exhibiting a sensitization reaction at the challenge site is recorded.

Workflow for Human Repeated Insult Patch Test (HRIPT)

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase cluster_challenge Challenge Phase induction_start Start Induction patch_application Apply Patch (24h) induction_start->patch_application patch_removal Remove Patch patch_application->patch_removal rest_period Rest (24-48h) patch_removal->rest_period scoring Score Irritation rest_period->scoring repeat Repeat 9x scoring->repeat repeat->patch_application rest_phase 2-week Rest repeat->rest_phase challenge_application Apply Challenge Patch (Naive Site, 24h) rest_phase->challenge_application challenge_removal Remove Patch challenge_application->challenge_removal challenge_scoring Score Reaction (24, 48, 72h) challenge_removal->challenge_scoring end_point Final Analysis challenge_scoring->end_point

Caption: Workflow of the Human Repeated Insult Patch Test (HRIPT).

Skin Irritation Assessment: OECD 404 Acute Dermal Irritation/Corrosion

This in vivo test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animals: Albino rabbits are typically used.

  • Test Substance Application:

    • A small area of the animal's skin is clipped free of fur.

    • 0.5 g or 0.5 mL of this compound is applied to the skin under a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation:

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is observed and graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified according to its irritation potential.

Workflow for OECD 404 Acute Dermal Irritation Test

OECD404_Workflow start Start animal_prep Prepare Animal (Clip Fur) start->animal_prep application Apply 0.5g/mL of This compound animal_prep->application exposure 4-hour Exposure (Patched) application->exposure removal Remove Patch and Residual Substance exposure->removal observation Observe and Score (1, 24, 48, 72h) removal->observation analysis Calculate Mean Scores (Erythema & Edema) observation->analysis classification Classify Irritation Potential analysis->classification end_point End classification->end_point

Caption: Workflow of the OECD 404 Acute Dermal Irritation Test.

In Vitro Skin Sensitization Assessment

A battery of in vitro tests is recommended to assess the skin sensitization potential of a substance, covering key events in the adverse outcome pathway (AOP).

  • Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the haptenation process.

  • KeratinoSens™: A cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-ARE pathway in human keratinocytes, an early event in the sensitization cascade.

  • Human Cell Line Activation Test (h-CLAT): Measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.

Fragrance Analysis in Cosmetic Formulations: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify this compound in a finished cosmetic product.

Methodology:

  • Sample Preparation:

    • A known amount of the cosmetic product is dissolved in a suitable solvent (e.g., ethanol).

    • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the fragrance components.

    • An internal standard is added for accurate quantification.

  • GC-MS Analysis:

    • The prepared sample is injected into the gas chromatograph.

    • The components are separated based on their boiling points and polarity as they pass through the GC column.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • Data Analysis:

    • The mass spectrum of each component is compared to a library of known spectra to identify this compound.

    • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

Fragrance Stability Testing

This protocol assesses the stability of this compound in a cosmetic formulation under various conditions.

Methodology:

  • Sample Preparation: Samples of the final cosmetic product containing this compound are prepared.

  • Storage Conditions: Samples are stored under a range of conditions to simulate shelf-life and consumer use:

    • Accelerated Stability: Elevated temperatures (e.g., 40°C, 50°C) for a period of 1-3 months.

    • Real-Time Stability: Room temperature (e.g., 25°C) for the intended shelf-life of the product (e.g., 12, 24, 36 months).

    • Freeze-Thaw Cycles: Cycling between freezing (e.g., -10°C) and room temperature.

    • Light Exposure: Exposure to UV and visible light.

  • Analysis: At specified time points, samples are analyzed for:

    • Odor Profile: Assessed by a trained sensory panel.

    • Appearance: Color, clarity, and phase separation.

    • Physicochemical Properties: pH and viscosity.

    • This compound Concentration: Quantified using GC-MS.

Signaling Pathways

Proposed Metabolic Pathway of this compound in the Skin

This compound is an ester and is likely to be hydrolyzed by esterases in the skin to form cinnamyl alcohol and butyric acid. Cinnamyl alcohol can then be metabolized further. While direct metabolic studies on this compound are limited, the metabolism of cinnamyl alcohol is better understood. It can be oxidized to cinnamaldehyde, a known sensitizer, by alcohol dehydrogenases (ADHs). Both cinnamyl alcohol and cinnamaldehyde can also undergo other metabolic transformations.

Metabolic_Pathway CB This compound CA Cinnamyl Alcohol CB->CA Esterase (Hydrolysis) BA Butyric Acid CB->BA Esterase (Hydrolysis) CALD Cinnamaldehyde CA->CALD ADH (Oxidation) Other Other Metabolites CA->Other CAA Cinnamic Acid CALD->CAA ALDH (Oxidation) CALD->Other

Caption: Proposed metabolic pathway of this compound in the skin.

Allergic Contact Dermatitis (ACD) Signaling Pathway

The development of ACD is a complex immunological process. For a small molecule like cinnamyl aldehyde (a potential metabolite of this compound) to become an allergen, it must first act as a hapten and bind to skin proteins. This hapten-protein complex is then recognized by antigen-presenting cells (like Langerhans cells), which migrate to the lymph nodes and activate T-cells. Upon re-exposure, these sensitized T-cells trigger an inflammatory response in the skin, mediated by signaling pathways such as the NF-κB and MAPK pathways, leading to the release of pro-inflammatory cytokines and the clinical symptoms of dermatitis.

ACD_Pathway cluster_skin Skin Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure in Skin Hapten Hapten (e.g., Cinnamaldehyde) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell (APC) Hapten_Protein->LC Uptake T_Cell Naive T-Cell LC->T_Cell Migration & Presentation Sensitized_T_Cell Sensitized T-Cell T_Cell->Sensitized_T_Cell Activation Activated_T_Cell Activated T-Cell Sensitized_T_Cell->Activated_T_Cell Re-exposure Keratinocyte Keratinocyte Activated_T_Cell->Keratinocyte Interaction Signaling NF-κB / MAPK Activation Keratinocyte->Signaling Cytokines Pro-inflammatory Cytokines Signaling->Cytokines Inflammation Inflammation (Dermatitis) Cytokines->Inflammation

Caption: Simplified signaling pathway of allergic contact dermatitis.

Conclusion

This compound is a widely used fragrance ingredient with a generally favorable safety profile based on historical data. However, for a comprehensive safety assessment in line with current regulatory expectations, further quantitative data from modern in vitro and in vivo assays are recommended. The protocols and information provided herein offer a framework for researchers and drug development professionals to evaluate the use of this compound in cosmetic formulations, ensuring both product stability and consumer safety.

References

Application Notes and Protocols for the Esterification of Cinnamyl Alcohol with Butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of cinnamyl butyrate (B1204436) through the esterification of cinnamyl alcohol with butyric acid. Cinnamyl butyrate is a valuable ester compound utilized in the flavor, fragrance, and pharmaceutical industries.[1] Two primary methodologies are presented: a green chemistry approach using enzymatic catalysis and a traditional acid-catalyzed Fischer esterification. These protocols are designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Application Note 1: Enzymatic Synthesis of this compound

Enzymatic esterification offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. The use of lipases, particularly from Candida antarctica, allows for high conversion rates under mild reaction conditions, minimizing waste and by-product formation.[2][3] This method is particularly advantageous for producing high-purity flavor and fragrance esters.[4]

Data Presentation: Optimized Enzymatic Reaction Parameters

The following table summarizes optimized conditions for the enzymatic synthesis of this compound, derived from recent studies.

ParameterCondition ACondition B
Catalyst Immobilized LipaseLipase B from Candida antarctica (CaL-B), sol-gel encapsulated
Substrates Cinnamyl Alcohol, Butyric AcidCinnamyl Alcohol, Butyric Acid
Molar Ratio (Acid:Alcohol) 1:23:1
Enzyme Loading 2% (w/w of substrates)Alcohol:Lipase weight ratio of 25:1
Temperature 50°C35°C
Solvent Solvent-free or Hexane[5]Solvent-free
Agitation Speed 250 rpm180 rpm
Additional Conditions N/A15 mbar vacuum (for water removal)[6]
Reaction Time 12 hours30 minutes
Conversion/Yield 90% conversion of butyric acid[4][5]97.2% conversion; 90.5% isolated yield on a 1g scale[2][6]

Experimental Workflow: Enzymatic Esterification

Esterification_Workflow prep 1. Reactant Preparation react 2. Reaction Setup prep->react Cinnamyl Alcohol, Butyric Acid, Immobilized Lipase incubate 3. Incubation & Reaction react->incubate Set Temperature, Agitation, Vacuum workup 4. Work-up & Purification incubate->workup Reaction Complete product 5. Product Analysis & Characterization workup->product Purified Ester final_product This compound product->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol (Enzymatic)

This protocol is based on the highly efficient, solvent-free method described by Toșa et al.[2][6]

1. Materials and Equipment:

  • Cinnamyl alcohol (≥98%)

  • Butyric acid (≥99%)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) or sol-gel encapsulated CaL-B

  • Reaction vessel (round-bottom flask or specialized reactor)

  • Magnetic stirrer with hotplate

  • Vacuum pump and gauge

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical equipment for product characterization (e.g., NMR, GC-MS)

2. Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, charge cinnamyl alcohol (e.g., 1.0 g, ~7.45 mmol).

  • Add butyric acid in a 3:1 molar ratio relative to the alcohol (e.g., ~22.35 mmol, ~1.97 g).

  • Catalyst Addition: Add the immobilized lipase. For a semi-preparative scale, an alcohol-to-lipase weight ratio of 25:1 can be used.[6]

  • Reaction Setup: Equip the flask with a magnetic stir bar. Connect the flask to a vacuum line capable of maintaining 15 mbar to facilitate the removal of water produced during the reaction.[2][6]

  • Reaction Conditions: Place the flask on a magnetic stirrer hotplate and begin stirring at approximately 180 rpm.[6] Heat the mixture to 35°C.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should reach high conversion within 30-90 minutes.[2][6]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and break the vacuum.

    • Remove the immobilized enzyme by simple filtration. The enzyme can be washed with a non-polar solvent, dried, and stored for reuse.[5]

    • The crude product can be purified by removing any unreacted starting materials under reduced pressure using a rotary evaporator. For higher purity, column chromatography may be employed.

3. Product Characterization:

  • The final product, this compound, can be characterized by NMR spectroscopy.

  • 1H-NMR (400 MHz, CDCl3): δ 0.99 (3H, t), 1.68 (2H, m), 2.32 (2H, t), 4.69 (2H, d), 6.25 (1H, m), 6.65 (1H, d), 7.24–7.33 (5H, m).[2]

  • 13C-NMR (100 MHz, CDCl3): δ 13.5, 18.4, 36.2, 65.4, 121.2, 127.9–128.6 (5C), 133.8, 136.4, 173.1.[2]

Application Note 2: Acid-Catalyzed Synthesis (Fischer Esterification)

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[7] While effective, this method typically requires higher temperatures and longer reaction times compared to enzymatic routes and may generate more by-products.

Data Presentation: General Fischer Esterification Parameters
ParameterGeneral Condition
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or other strong acids (e.g., TsOH)[7]
Substrates Cinnamyl Alcohol, Butyric Acid
Reactant Ratio The alcohol is often used in excess or as the solvent to drive the equilibrium.[7]
Catalyst Loading Catalytic amount (e.g., 1-5 mol%)
Temperature Reflux temperature of the alcohol or solvent
Reaction Time 1 to several hours
Work-up Neutralization wash, extraction, and distillation/chromatography[8]
Detailed Experimental Protocol (Fischer Esterification)

This protocol is a generalized procedure adapted from standard Fischer esterification methods.[7][8]

1. Materials and Equipment:

  • Cinnamyl alcohol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

2. Procedure:

  • Reactant Charging: In a round-bottom flask, combine cinnamyl alcohol (1 equivalent) and an excess of butyric acid (e.g., 2-3 equivalents). Alternatively, an inert solvent like toluene (B28343) can be used, with a Dean-Stark apparatus to remove water.

  • Catalyst Addition: Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant volume) while stirring.[8] Caution: The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will depend on the boiling point of the limiting reactant or solvent.

  • Monitoring: Monitor the reaction via TLC until the starting alcohol spot has disappeared (typically 1-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

    • Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and finally with brine. Caution: CO₂ evolution may occur during the bicarbonate wash.

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

3. Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive and toxic; handle with extreme care.[8]

  • Organic solvents are flammable; avoid open flames.[9]

References

High-performance liquid chromatography (HPLC) method for Cinnamyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cinnamyl Butyrate (B1204436)

Introduction

Cinnamyl butyrate is an ester recognized for its sweet, fruity, and balsamic aroma, leading to its use as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries. Accurate and reliable quantification of this compound in various matrices is crucial for quality control and formulation development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The methodology is designed to be precise, accurate, and suitable for routine analysis.

Principle

This method employs a reversed-phase C18 column to separate this compound from other components. Due to the non-polar nature of this compound, a mobile phase consisting of acetonitrile (B52724) and water is utilized. The cinnamyl group within the molecule contains a chromophore that allows for sensitive detection using a standard UV-Vis detector.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (B129727) (HPLC grade).

    • Formic acid (optional, for mobile phase modification).

Preparation of Solutions
  • Mobile Phase: A primary mobile phase of Acetonitrile:Water (70:30, v/v) is recommended as a starting point. The ratio can be adjusted to optimize the retention time and separation. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

  • Diluent: Methanol is a suitable diluent due to the high solubility of this compound in organic solvents.[1][2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Liquid Samples: For samples where this compound is in a liquid matrix, accurately dilute a known volume or weight of the sample with methanol to bring the concentration within the calibration range.

  • Solid/Semi-Solid Samples: Accurately weigh a portion of the sample and extract the this compound using a suitable volume of methanol. Sonication or vortexing may be used to ensure complete extraction. Centrifuge or filter the extract through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following chromatographic conditions are recommended. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Justification for Detection Wavelength: The cinnamyl group in the molecule provides strong UV absorbance. Compounds containing a cinnamyl moiety, such as cinnamyl alcohol, have been effectively detected at 254 nm. This wavelength offers good sensitivity for this compound.

Data Presentation

System Suitability

System suitability parameters should be assessed before sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Calibration Curve

A typical calibration curve for this compound is expected to be linear over the concentration range of 1-100 µg/mL.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Visualization of the Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation E Calibration Curve Generation A->E F Sample Analysis (Inject Samples) A->F B Prepare Mobile Phase (Acetonitrile:Water) C HPLC System Setup (Column, Flow Rate, Temp) B->C D System Suitability Test (Inject Standard) C->D I Check Criteria D->I Pass? E->F G Data Processing (Peak Integration) F->G H Quantification & Reporting G->H I->C No I->E Yes

References

Application Notes and Protocols: Cinnamyl Butyrate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436) is a fragrance and flavoring agent with a characteristic fruity and balsamic aroma.[1] Its stable chemical structure and availability as a high-purity analytical standard make it a suitable candidate for use in the development and validation of analytical methods, particularly for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are essential for quality control in the food and beverage, cosmetics, and pharmaceutical industries.[1][2] This document provides detailed application notes and protocols for the use of cinnamyl butyrate as an analytical standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is crucial for method development. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₂[1][3]
Molecular Weight 204.26 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 299 - 301 °C[1]
Density ~1.013 g/mL[1]
Refractive Index 1.525 - 1.530 (at 20°C)[1][3]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils[3][4]
CAS Number 103-61-7[1]

Applications in Analytical Method Development

This compound can be utilized as both an external and internal standard in a variety of analytical applications. Its volatility and thermal stability make it particularly well-suited for GC-based methods.

Gas Chromatography (GC)

3.1.1 Recommended Application: Quantification of Flavor and Fragrance Compounds

This compound can be used as a standard for the quantification of flavor and fragrance compounds in complex matrices such as essential oils, perfumes, and beverages.[2][5][6][7] A GC method with Flame Ionization Detection (FID) is a robust and widely available technique for this purpose.

3.1.2 Experimental Protocol: GC-FID Analysis

This protocol outlines a general procedure for the quantification of an analyte in a sample matrix using this compound as an internal standard.

Materials:

  • This compound Analytical Standard

  • Analyte of interest

  • Appropriate solvent (e.g., ethanol, hexane, ethyl acetate)

  • Sample matrix (e.g., essential oil, beverage)

  • Gas Chromatograph with FID

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

    • Prepare a series of calibration standards by diluting a stock solution of the analyte of interest to various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample matrix.

    • Extract the analytes using a suitable technique (e.g., liquid-liquid extraction, solid-phase microextraction).

    • Spike the extracted sample with the same constant concentration of the this compound internal standard as used in the calibration standards.

    • Dilute the sample to a final volume with the appropriate solvent.

  • GC-FID Conditions (Example):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

3.1.3 Representative Method Validation Data

The following table summarizes typical performance characteristics for a GC-FID method for the analysis of flavor and fragrance compounds. These values are representative and should be determined for each specific application.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 90 - 110%

3.1.4 Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard_Prep Prepare Analyte Calibration Standards Spike_Standards Spike Standards with IS Standard_Prep->Spike_Standards IS_Stock Prepare this compound Internal Standard (IS) Stock IS_Stock->Spike_Standards Spike_Sample Spike Sample with IS IS_Stock->Spike_Sample GC_Analysis Inject Standards and Sample into GC-FID Spike_Standards->GC_Analysis Sample_Prep Prepare Sample (e.g., Extraction) Sample_Prep->Spike_Sample Spike_Sample->GC_Analysis Calibration_Curve Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) GC_Analysis->Calibration_Curve Quantification Quantify Analyte in Sample GC_Analysis->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using GC-FID with an internal standard.

High-Performance Liquid Chromatography (HPLC)

3.2.1 Recommended Application: Analysis of Non-Volatile Samples

For non-volatile samples or when derivatization for GC is not desirable, an HPLC method with UV detection can be developed. This compound's chromophore (the cinnamyl group) allows for sensitive detection by UV.

3.2.2 Experimental Protocol: HPLC-UV Analysis

This protocol provides a general procedure for using this compound as an external standard for quantification.

Materials:

  • This compound Analytical Standard

  • Analyte of interest

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • High-Performance Liquid Chromatograph with UV Detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution to various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Dissolve or extract the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions (Example):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~210 nm or ~254 nm (to be optimized)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

    • Determine the concentration of this compound in the sample using its peak area and the calibration curve.

3.2.3 Representative Method Validation Data

The following table shows typical performance characteristics for an HPLC-UV method.

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.2 - 2 µg/mL
Precision (%RSD) < 3%
Accuracy (Recovery) 95 - 105%

3.2.4 Logical Diagram: Role as an Analytical Standard

Standard_Role cluster_external External Standard Method cluster_internal Internal Standard Method Ext_Standard This compound Calibration Curve Ext_Quant Direct Quantification Ext_Standard->Ext_Quant Ext_Sample Analyte Sample Ext_Sample->Ext_Quant Int_Standard Analyte Calibration Curve with this compound (IS) Int_Quant Ratio-Based Quantification Int_Standard->Int_Quant Int_Sample Analyte Sample with This compound (IS) Int_Sample->Int_Quant Cinnamyl_Butyrate This compound Analytical Standard Cinnamyl_Butyrate->Ext_Standard Cinnamyl_Butyrate->Int_Standard Cinnamyl_Butyrate->Int_Sample

Caption: this compound's role as an external vs. internal analytical standard.

Potential Signaling Pathway Involvement (Hypothetical)

While direct research on the signaling pathways affected by this compound is limited, we can hypothesize its potential biological activity based on its constituent molecules: cinnamyl alcohol and butyrate. Butyrate is a well-known histone deacetylase (HDAC) inhibitor that can influence multiple signaling pathways, including the mTOR/S6K1 and JAK2/STAT3 pathways.[8][9][10][11] Cinnamyl alcohol has been shown to modulate the AMPKα and ERK1/2 signaling pathways.[12] Therefore, it is plausible that this compound, upon hydrolysis in a biological system, could exert effects through the pathways influenced by both butyrate and cinnamyl alcohol.

Signaling_Pathway cluster_hydrolysis Metabolic Hydrolysis cluster_butyrate_pathway Butyrate-Mediated Pathways cluster_cinnamyl_pathway Cinnamyl Alcohol-Mediated Pathways cluster_cellular_effects Potential Cellular Effects Cinnamyl_Butyrate This compound Butyrate Butyrate Cinnamyl_Butyrate->Butyrate Hydrolysis Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Butyrate->Cinnamyl_Alcohol Hydrolysis HDAC HDAC Inhibition Butyrate->HDAC AMPK AMPKα Pathway Cinnamyl_Alcohol->AMPK Modulates ERK ERK1/2 Pathway Cinnamyl_Alcohol->ERK Modulates mTOR_S6K1 mTOR/S6K1 Pathway HDAC->mTOR_S6K1 Modulates JAK2_STAT3 JAK2/STAT3 Pathway HDAC->JAK2_STAT3 Modulates Cell_Cycle Cell Cycle Regulation mTOR_S6K1->Cell_Cycle Apoptosis Apoptosis mTOR_S6K1->Apoptosis Inflammation Inflammation JAK2_STAT3->Inflammation AMPK->Cell_Cycle ERK->Cell_Cycle

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Disclaimer: The signaling pathway information is hypothetical and based on the known activities of the metabolic products of this compound. Further research is required to validate these potential effects.

Conclusion

This compound is a versatile and reliable analytical standard for the development and validation of chromatographic methods. Its distinct physicochemical properties make it suitable for use in both GC and HPLC applications for the quantification of analytes in various complex matrices. The provided protocols and representative data serve as a valuable starting point for researchers and scientists in developing robust and accurate analytical methods. While its direct biological effects are not yet fully elucidated, the known activities of its constituent parts suggest potential for interesting pharmacological investigations.

References

Application Notes and Protocols for the Encapsulation of Cinnamyl Butyrate in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436) is a flavoring agent recognized for its sweet, fruity, and slightly spicy aroma, reminiscent of cinnamon and apricot. Its application in the food industry is valuable for creating complex flavor profiles in products such as beverages, baked goods, and confectionery.[1] However, its volatile nature and susceptibility to degradation during food processing and storage present significant challenges.[2][3] Encapsulation technology offers a robust solution to protect cinnamyl butyrate from adverse environmental conditions like heat, light, and oxygen, thereby enhancing its stability and ensuring a controlled release of flavor.[2][3][4] This document provides detailed application notes and protocols for three common encapsulation techniques: spray-drying, coacervation, and liposomal encapsulation, tailored for this compound.

Encapsulation Techniques and Protocols

Spray-Drying

Spray-drying is a widely used, cost-effective, and scalable method for encapsulating flavor oils.[4][5] It involves atomizing an emulsion containing the core material (this compound) and a carrier (wall material) into a hot air stream, leading to rapid evaporation of water and formation of a protective solid matrix around the flavor droplets.[5]

  • Preparation of the Emulsion:

    • Dissolve the chosen wall materials (e.g., a blend of maltodextrin (B1146171) and gum arabic) in distilled water to create a solution of a specific concentration (e.g., 30% w/v).

    • Add this compound to the wall material solution at a predetermined core-to-wall ratio (e.g., 1:4 w/w).

    • Homogenize the mixture using a high-speed blender or homogenizer to form a stable oil-in-water emulsion. The particle size of the emulsion droplets should ideally be in the range of 1-5 µm to ensure efficient encapsulation.

  • Spray-Drying Process:

    • Feed the prepared emulsion into a spray-dryer.

    • Set the operational parameters. These parameters need to be optimized for this compound, but typical starting points for flavor encapsulation are an inlet temperature of 160-180°C and an outlet temperature of 80-90°C.[5][6]

    • The atomization pressure and feed flow rate should be adjusted to achieve the desired particle size and morphology of the microcapsules.[7]

  • Powder Collection and Storage:

    • Collect the resulting powder from the cyclone separator.

    • Store the microencapsulated this compound in airtight containers at a low temperature and humidity to maintain stability.[6]

SprayDryingWorkflow prep Emulsion Preparation homo Homogenization prep->homo High Shear spray Spray-Drying homo->spray Feed into Dryer collect Powder Collection spray->collect Cyclone Separation

Workflow for this compound encapsulation by spray-drying.
Coacervation

Coacervation is a phase separation method that results in the formation of a polymer-rich phase (coacervate) that can encapsulate an oily core.[2] This technique is particularly suitable for heat-sensitive compounds as it can be performed at lower temperatures.[2] Complex coacervation, involving the interaction of two oppositely charged polymers, is commonly used for flavor encapsulation.

  • Preparation of Polymer Solutions:

    • Prepare separate aqueous solutions of two oppositely charged polymers, for example, gelatin (positively charged below its isoelectric point) and gum arabic (negatively charged).

    • Heat the gelatin solution to around 40-50°C to ensure it is fully dissolved.

  • Emulsification:

    • Add this compound to the gelatin solution and emulsify to create fine droplets.

  • Coacervation Induction:

    • Slowly add the gum arabic solution to the gelatin-cinnamyl butyrate emulsion under constant agitation.

    • Adjust the pH of the mixture to a point where the two polymers have opposite charges (typically between 4.0 and 4.5 for gelatin and gum arabic), inducing the formation of the coacervate.

  • Deposition and Hardening:

    • Cool the mixture gradually to promote the deposition of the coacervate around the this compound droplets.

    • Cross-link the coacervate shell to enhance its stability, for instance, by adding a cross-linking agent like transglutaminase or by further lowering the temperature.

  • Drying:

    • The resulting microcapsules can be collected and dried, for example, by freeze-drying or spray-drying, to obtain a stable powder.

CoacervationWorkflow poly_sol Prepare Polymer Solutions emul Emulsification of this compound poly_sol->emul coac Induce Coacervation (pH adjustment) emul->coac harden Hardening (Cooling/Cross-linking) coac->harden dry Drying harden->dry

Workflow for this compound encapsulation by complex coacervation.
Liposomal Encapsulation

Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic substances.[8] For a lipophilic compound like this compound, it would be entrapped within the lipid bilayer. Liposomal encapsulation can improve the stability and bioavailability of the encapsulated compound.[8]

  • Preparation of the Lipid Phase:

    • Dissolve phospholipids (B1166683) (e.g., soy lecithin) and cholesterol (as a stabilizer) in an organic solvent (e.g., ethanol (B145695) or a chloroform/methanol mixture).

    • Add this compound to this lipid solution.

  • Film Formation:

    • Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline) by gentle agitation. This process leads to the self-assembly of phospholipids into multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification and Storage:

    • Remove any non-encapsulated this compound by centrifugation or dialysis.

    • Store the liposomal suspension at refrigerated temperatures. For long-term stability, the liposomes can be freeze-dried.

LiposomeWorkflow lipid_phase Prepare Lipid Phase with this compound film Thin Film Formation (Solvent Evaporation) lipid_phase->film hydrate Hydration of Lipid Film film->hydrate size_red Size Reduction (Sonication/Extrusion) hydrate->size_red purify Purification size_red->purify

Workflow for this compound encapsulation in liposomes.

Data Presentation: Comparison of Encapsulation Techniques

The following tables summarize typical quantitative data for the encapsulation of flavor compounds, which can be used as a benchmark for the encapsulation of this compound.

ParameterSpray-DryingCoacervationLiposomal Encapsulation
Wall/Carrier Materials Maltodextrin, Gum Arabic, Modified Starch, Whey ProteinGelatin, Gum Arabic, Chitosan, AlginatePhospholipids (Lecithin), Cholesterol
Core Load (%) 10 - 4020 - 601 - 15
Encapsulation Efficiency (%) 70 - 9585 - 9940 - 80
Particle Size 10 - 100 µm5 - 500 µm50 - 500 nm
Process Temperature High (150-220°C inlet)Low to Moderate (Room temp to 50°C)Low to Moderate (Room temp to 60°C)
Release Mechanism Diffusion, FractureDiffusion, pH change, Temperature changeDiffusion, Fusion, Erosion
Advantages Cost-effective, Continuous process, Good stability of powderHigh payload, Good for heat-sensitive coresHigh bioavailability, Encapsulates both hydrophilic and lipophilic compounds
Disadvantages High temperature can degrade sensitive compoundsComplex process, Use of organic solvents in some casesLower payload, Potential for instability

Note: The values presented are typical ranges for flavor encapsulation and may vary depending on the specific formulation and process parameters for this compound.

Stability and Release Kinetics

The stability of encapsulated this compound is crucial for its application in food products. Stability studies should evaluate the retention of the flavor compound under different storage conditions (temperature, humidity, light) and during food processing simulations (e.g., baking, pasteurization).

The release of this compound from the microcapsules can be triggered by various mechanisms, including diffusion, dissolution of the wall material, changes in pH or temperature, or mechanical stress.[2] The release kinetics can be modeled using mathematical equations (e.g., zero-order, first-order, Higuchi model) to predict the flavor release profile in a food matrix.

Characterization and Quantification

5.1. Encapsulation Efficiency and Loading Capacity

Encapsulation efficiency (EE) and loading capacity (LC) are critical parameters to evaluate the effectiveness of the encapsulation process. They can be determined using the following formulas:

  • EE (%) = (Total this compound - Surface this compound) / Total this compound x 100

  • LC (%) = (Total this compound - Surface this compound) / Total weight of microcapsules x 100

To determine the amount of this compound, a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be employed.[9]

5.2. Particle Size and Morphology

The particle size and distribution can be measured using laser diffraction techniques. The morphology and surface characteristics of the microcapsules can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6]

Conclusion

Encapsulation is a promising strategy to enhance the stability and control the release of this compound in food products. The choice of the encapsulation technique depends on the specific application, cost considerations, and desired characteristics of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and optimize encapsulated this compound for various food applications. Further research is needed to investigate the sensory perception and in-vivo fate of encapsulated this compound.

References

Application of Cinnamyl Butyrate in Pheromone and Attractant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436), a fragrant ester with a sweet, fruity, and balsamic aroma, is a compound of interest in the field of chemical ecology for its potential application as an insect attractant. While direct and extensive research on cinnamyl butyrate as a primary pheromone or attractant is limited, studies on structurally similar compounds, such as cinnamyl alcohol and cinnamyl acetate, have shown significant attractant properties for certain insect species. These findings provide a strong rationale for investigating this compound's efficacy in insect monitoring and pest management strategies.

These application notes provide a framework for researchers to explore the potential of this compound as an insect attractant, drawing upon established methodologies and data from analogous compounds. The protocols outlined below are designed to guide the systematic evaluation of this compound's electrophysiological and behavioral effects on target insect species.

Data from Analogous Compounds

Field screening studies have demonstrated the attractiveness of cinnamyl derivatives to certain species of scarab beetles. This data serves as a valuable starting point for investigating this compound.

Table 1: Field Attraction of Scarab Beetles to Cinnamyl Derivatives

CompoundInsect SpeciesMean Catch ± SEStatistical Significance
Cinnamyl alcoholEpicometis (Tropinota) hirta4.5 ± 1.1a
Cinnamyl acetateEpicometis (Tropinota) hirta2.8 ± 0.9ab
ControlEpicometis (Tropinota) hirta0.5 ± 0.2c

Data adapted from a field screening study in Hungary.[1] Means in the same column followed by the same letter are not significantly different.

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of this compound as an insect attractant.

Protocol 1: Electroantennography (EAG) Assay

This protocol describes how to measure the electrical response of an insect's antenna to this compound, providing an indication of its olfactory detection.

Objective: To determine if the antennae of a target insect species can detect this compound and to quantify the dose-dependent response.

Materials:

  • Live, healthy adult insects (e.g., Epicometis hirta)

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes

  • Filter paper strips (e.g., Whatman No. 1)

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Pressurized purified air delivery system

Procedure:

  • Preparation of Stimulus:

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate completely (approximately 30-60 seconds).

    • Prepare a control stimulus with the solvent only.

  • Antenna Preparation:

    • Immobilize a live insect.

    • Under a dissecting microscope, carefully excise one antenna at the base.

    • Mount the excised antenna between two electrodes of the EAG probe. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • EAG Recording:

    • Position the antenna in a continuous stream of purified air.

    • Insert the filter paper with the test compound into a Pasteur pipette connected to the air delivery system.

    • Deliver a puff of air (e.g., 0.5 seconds) carrying the odorant over the antenna.

    • Record the resulting depolarization of the antennal signal.

    • Allow the antenna to recover in the clean air stream for at least 30-60 seconds between stimuli.

    • Present the stimuli in ascending order of concentration, with the solvent control tested at the beginning and end of each series.

    • Replicate the experiment with multiple insects (n ≥ 10) for statistical validity.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus.

    • Subtract the average response to the solvent control from the responses to this compound to normalize the data.

    • Analyze the dose-response relationship using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions B Apply to Filter Paper A->B E Deliver Odor Puff B->E C Excise Insect Antenna D Mount Antenna on Electrodes C->D D->E F Record Antennal Depolarization E->F G Measure Peak Amplitude (mV) F->G H Normalize Data (Subtract Control) G->H I Statistical Analysis H->I

EAG Experimental Workflow

Protocol 2: Field Trapping Bioassay

This protocol details a field experiment to evaluate the attractiveness of this compound to a target insect population under natural conditions.

Objective: To determine if this compound can attract and capture target insects in a field environment and to compare its efficacy to a control.

Materials:

  • Insect traps (e.g., funnel traps, sticky traps) appropriate for the target species

  • Lure dispensers (e.g., rubber septa, cotton wicks)

  • This compound

  • Solvent/carrier (e.g., paraffin oil, hexane)

  • Field site with a known population of the target insect

  • Randomized block experimental design layout

Procedure:

  • Lure Preparation:

    • Prepare the this compound lure by loading a specific dose (e.g., 10 mg, 50 mg, 100 mg) onto the dispenser. The compound can be dissolved in a solvent for easier application.

    • Prepare control lures containing only the solvent/carrier.

    • Allow any volatile solvent to evaporate before deploying the lures.

  • Experimental Setup:

    • At the field site, set up a randomized complete block design with multiple blocks (replicates). Each block should contain one trap for each treatment (e.g., different doses of this compound and a control).

    • Hang the traps at a height and spacing appropriate for the target insect's behavior. A minimum distance of 20-30 meters between traps is recommended to avoid interference.

    • Place one lure inside each trap.

  • Trapping and Data Collection:

    • Leave the traps in the field for a predetermined period (e.g., one week).

    • Collect the captured insects from each trap.

    • Identify and count the number of target insects and any non-target species.

  • Data Analysis:

    • Transform the trap catch data if necessary to meet the assumptions of normality and homogeneity of variances (e.g., using a square root or logarithmic transformation).

    • Analyze the data using ANOVA to determine if there are significant differences in the mean number of captured insects between the treatments.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.

Field_Trapping_Workflow A Prepare this compound & Control Lures B Set Up Randomized Block Design in Field A->B C Deploy Baited Traps B->C D Collect Trapped Insects After Set Period C->D E Identify and Count Target Species D->E F Statistical Analysis of Trap Catches E->F

Field Trapping Experimental Workflow

Signaling Pathways and Logical Relationships

While the specific signaling pathways for this compound in insects are not yet elucidated, a general olfactory signaling pathway can be proposed. This provides a hypothetical framework for future research into the molecular mechanisms of this compound perception.

Olfactory_Signaling_Pathway cluster_perception Odor Perception cluster_transduction Signal Transduction cluster_response Behavioral Response Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates IonChannel Ion Channel Opening ORN->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe (Brain) ActionPotential->Brain Behavior Attraction Behavior Brain->Behavior

Hypothetical Olfactory Signaling Pathway

Conclusion

While direct evidence for the use of this compound as an insect pheromone or attractant is still emerging, the information on analogous compounds and the established protocols provided here offer a robust framework for its investigation. Systematic studies employing electroantennography and field trapping bioassays are crucial to determine the potential of this compound in integrated pest management programs and for a deeper understanding of insect chemical ecology. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments that will elucidate the role of this promising compound.

References

Troubleshooting & Optimization

Optimization of Cinnamyl butyrate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl butyrate (B1204436). The information is designed to help optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing cinnamyl butyrate?

A1: this compound is primarily synthesized through two main routes:

  • Enzymatic Synthesis (Esterification/Transesterification): This is a widely used green chemistry approach that employs lipases (often immobilized) to catalyze the reaction between cinnamyl alcohol and butyric acid (esterification) or an ester of butyric acid (transesterification).[1][2][3] This method is favored for its mild reaction conditions and high selectivity.

  • Chemical Synthesis: Traditional chemical methods involve the esterification of cinnamyl alcohol and butyric acid using an acid catalyst. However, these methods often require harsh reaction conditions, which can lead to by-product formation and lower purity.[4]

Q2: What factors have the most significant impact on the yield of this compound in enzymatic synthesis?

A2: The yield of this compound is influenced by several key parameters:

  • Molar Ratio of Substrates: The ratio of cinnamyl alcohol to butyric acid is crucial. An excess of one substrate can shift the reaction equilibrium to favor product formation, though a large excess of either the alcohol or the acid can cause enzyme inhibition.[1][2]

  • Temperature: The reaction temperature affects the enzyme's activity and stability. An optimal temperature exists where the enzyme exhibits maximum activity without significant denaturation.[1][2]

  • Enzyme Concentration: A higher concentration of the lipase (B570770) catalyst generally leads to a faster reaction rate and higher conversion within a given time.[1][2]

  • Water Removal: The esterification reaction produces water as a byproduct. The presence of water can lead to the reverse reaction (hydrolysis), thus reducing the yield. Removing water, for instance by using a vacuum or molecular sieves, can significantly increase the conversion to this compound.[2][4][5]

  • Reaction Time: The reaction needs sufficient time to reach equilibrium or completion. The optimal reaction time will depend on the other reaction conditions.[1][4]

Q3: How can the purity of the synthesized this compound be improved?

A3: Improving the purity of this compound involves two main strategies:

  • Optimizing Reaction Conditions: By carefully controlling the reaction parameters (as mentioned in Q2), the formation of by-products can be minimized. Using a selective catalyst, like an immobilized lipase, also contributes to higher purity.

  • Post-Synthesis Purification: After the reaction, the crude product mixture typically contains unreacted substrates, the enzyme, and any by-products. Purification is often achieved through techniques such as column chromatography, distillation, or extraction to isolate the this compound.

Q4: What are the typical physical and chemical properties of this compound?

A4: this compound is a colorless to pale yellow liquid with a fruity, slightly floral, and balsamic odor.[6] It is soluble in organic solvents but insoluble in water.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield/Conversion Suboptimal molar ratio of substrates.Optimize the molar ratio of cinnamyl alcohol to butyric acid. A 2:1 ratio of alcohol to acid has been shown to be effective.[1]
Inappropriate reaction temperature.Adjust the temperature to the optimal range for the specific lipase being used, typically around 50°C.[1]
Insufficient enzyme concentration.Increase the enzyme loading. A concentration of 2% (w/w of substrates) has been used successfully.[1]
Presence of water in the reaction medium.Remove water as it is formed. This can be achieved by applying a vacuum or adding molecular sieves (3Å) to the reaction mixture.[2][4]
Inadequate reaction time.Increase the reaction time to allow the reaction to reach completion. Monitor the reaction progress over time to determine the optimal duration.[1]
Low Purity Presence of unreacted starting materials.Optimize reaction conditions to maximize conversion. Purify the product using column chromatography or distillation.
Formation of by-products.Use a highly selective catalyst like immobilized lipase. Optimize reaction conditions (especially temperature) to minimize side reactions.
Contamination with water.Ensure all reagents and equipment are dry before starting the reaction.[9] Use a purification method that effectively removes water.
Enzyme Inactivity Denaturation of the enzyme due to high temperature or extreme pH.Operate the reaction within the recommended temperature and pH range for the specific lipase.[2]
Inhibition by substrates or products.The reaction can be inhibited by an excess of either the alcohol or the acid.[1] Optimize the molar ratio of substrates.
Enzyme deactivation over repeated uses.While immobilized enzymes are reusable, their activity can decrease over time.[1] Consider replacing the enzyme after a certain number of cycles.

Data Presentation

Table 1: Optimization of Reaction Parameters for this compound Synthesis

ParameterOptimized ValueResulting Conversion/YieldReference
Molar Ratio (Butyric Acid:Cinnamyl Alcohol)1:290% conversion[1]
Temperature50°C90% conversion[1]
Enzyme Loading2% (w/w of substrates)90% conversion[1]
Agitation Speed250 rpm90% conversion[1]
Reaction Time12 hours90% conversion[1]
Water RemovalVacuum (15 mbar)94.3% conversion[4]
Water RemovalMolecular Sieves (60 mg/mmol acid)90% conversion (for ethyl butyrate)

Experimental Protocols

Enzymatic Synthesis of this compound via Esterification

This protocol is a generalized procedure based on common laboratory practices for lipase-catalyzed esterification.

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

  • Organic solvent (e.g., n-hexane, though solvent-free systems are also common)[1][4]

  • Molecular sieves (3Å, optional)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)

  • Condenser (if refluxing)

  • Apparatus for analysis (e.g., Gas Chromatography)

Procedure:

  • Preparation: To a clean and dry reaction vessel, add cinnamyl alcohol and butyric acid in the desired molar ratio (e.g., 2:1). If using a solvent, add it at this stage.

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a small percentage of the total substrate weight (e.g., 2%).

  • Water Removal (Optional but Recommended): If not using a vacuum, add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Reaction:

    • If applying a vacuum, connect the reaction vessel to a vacuum pump to maintain the desired pressure.

    • Place the vessel in a heating mantle or water bath set to the optimal temperature (e.g., 50°C).

    • Begin stirring at a constant rate (e.g., 250 rpm) to ensure proper mixing.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method like Gas Chromatography (GC) to determine the conversion of the limiting reactant.

  • Completion and Work-up: Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring.

  • Catalyst Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and dried for reuse.

  • Purification: The crude product can be purified by removing the solvent (if used) under reduced pressure, followed by techniques such as column chromatography or distillation to isolate the pure this compound.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Analysis cluster_workup 4. Product Isolation prep Combine Cinnamyl Alcohol, Butyric Acid, and Solvent add_catalyst Add Immobilized Lipase prep->add_catalyst water_removal Add Molecular Sieves or Apply Vacuum add_catalyst->water_removal react Heat and Stir at Optimal Conditions water_removal->react monitor Take Aliquots and Analyze by GC react->monitor Periodically stop_reaction Stop Heating and Stirring react->stop_reaction Upon Completion monitor->react filter_catalyst Filter to Recover Enzyme stop_reaction->filter_catalyst purify Purify by Distillation or Chromatography filter_catalyst->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

logical_relationships cluster_inputs Input Parameters cluster_outputs Outputs cluster_process Synthesis Process molar_ratio Molar Ratio synthesis Enzymatic Synthesis molar_ratio->synthesis temperature Temperature temperature->synthesis enzyme_conc Enzyme Conc. enzyme_conc->synthesis water_removal Water Removal water_removal->synthesis time Reaction Time time->synthesis yield Yield purity Purity yield->purity Interrelated synthesis->yield synthesis->purity

Caption: Key parameters influencing the yield and purity of this compound.

References

Identifying and minimizing by-products in Cinnamyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl butyrate (B1204436). Our goal is to help you identify and minimize by-products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cinnamyl butyrate?

A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and enzymatic catalysis. Fischer esterification is a classic acid-catalyzed reaction between cinnamyl alcohol and butyric acid.[1] Enzymatic synthesis, typically employing lipases, is considered a "green" and highly selective alternative that operates under milder conditions.[2]

Q2: What are the potential by-products in this compound synthesis?

A2: While specific by-products for this compound synthesis are not extensively documented, general knowledge of esterification reactions suggests potential side products. In acid-catalyzed Fischer esterification, potential by-products include di-cinnamyl ether (formed by the self-condensation of cinnamyl alcohol) and products from the polymerization of cinnamyl alcohol, especially at high temperatures. In enzymatic synthesis, by-product formation is generally lower, but issues can arise from substrate or product inhibition affecting reaction efficiency.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[2] TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC analysis offers quantitative data on the conversion of reactants and the formation of this compound and any detectable by-products.

Q4: What is the typical aroma profile of pure this compound?

A4: Pure this compound has a sweet, spicy-floral, and fruity aroma with cinnamon and berry facets.[3] An off-odor can indicate the presence of unreacted starting materials or by-products.

Troubleshooting Guides

Low Yield
IssuePotential CauseRecommended Solution
Low final conversion in Fischer Esterification Reaction has reached equilibrium.The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either use a large excess of one reactant (typically the less expensive one) or remove water as it is formed using a Dean-Stark apparatus.[1][4]
Insufficient catalyst activity.Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or contaminated. Optimize the catalyst loading; typically 1-5 mol% is sufficient.
Low final conversion in Enzymatic Synthesis Enzyme inhibition by substrates or product.High concentrations of cinnamyl alcohol or butyric acid can inhibit lipase (B570770) activity.[5] Consider a fed-batch approach where one substrate is added gradually. In-situ product removal can also be beneficial.[6]
Water accumulation.Although enzymatic esterification is often performed in non-aqueous media, the water produced can lead to the reverse hydrolysis reaction. Add molecular sieves to the reaction mixture to remove water as it forms.[6]
Slow reaction rate Suboptimal temperature.For Fischer esterification, ensure the reaction is at a sufficient reflux temperature. For enzymatic synthesis, operate at the optimal temperature for the specific lipase used (often 40-60°C).[5]
Poor mixing/mass transfer limitations.In heterogeneous catalysis (immobilized enzyme or solid acid catalyst), ensure adequate agitation to minimize mass transfer limitations between the bulk liquid and the catalyst surface.[5]
By-product Formation
IssuePotential CauseRecommended Solution
Presence of high molecular weight impurities in Fischer Esterification High reaction temperature leading to side reactions like polymerization or ether formation.Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst.
Impure starting materials.Ensure the purity of cinnamyl alcohol and butyric acid before starting the reaction. Distill starting materials if necessary.
Low purity in Enzymatic Synthesis Substrate inhibition leading to incomplete conversion.Optimize the substrate molar ratio to avoid high concentrations of either reactant. A molar ratio of butyric acid to cinnamyl alcohol of 1:2 has been shown to be effective.[5]
Enzyme-catalyzed side reactions.While less common, some lipases may exhibit promiscuous activities. Ensure you are using a highly selective lipase for this esterification.

Data Presentation

Table 1: Comparison of Cinnamyl Ester Synthesis Methods

MethodCatalystAcyl DonorSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Enzymatic EsterificationImmobilized LipaseButyric AcidHexane (B92381)501290[5]
Enzymatic TransesterificationNovozym 435Ethyl AcetateSolvent-free40390.06[7]
Fischer EsterificationSulfuric AcidButyric AcidTolueneReflux1-10Varies[1]
Steglich EsterificationEDC/DMAP(E)-Cinnamic AcidAcetonitrile40-450.75~70[8]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol is based on the work by Ghamgui et al. (2004).[5]

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase from Rhizopus oryzae

  • n-Hexane

  • Molecular sieves (optional)

Procedure:

  • In a screw-capped flask, combine cinnamyl alcohol and butyric acid in a 2:1 molar ratio in n-hexane.

  • Add the immobilized lipase at a concentration of 2% (w/v) relative to the total volume of the reactants.

  • If desired, add molecular sieves to remove water produced during the reaction.

  • Seal the flask and place it in an orbital shaker at 250 rpm and 50°C.

  • Monitor the reaction progress by withdrawing small aliquots at different time intervals and analyzing them by GC.

  • The reaction should reach high conversion within 12 hours.

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture by vacuum distillation or column chromatography.

Protocol 2: Quantitative Analysis of this compound Synthesis by GC-MS

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration appropriate for GC-MS analysis (typically in the low µg/mL range).

  • If an internal standard is used for quantification, add a known amount to the diluted sample.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. GC-MS Parameters (Example):

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks corresponding to cinnamyl alcohol, butyric acid, and this compound by comparing their retention times and mass spectra with those of authentic standards.

  • Search for potential by-product peaks and tentatively identify them by interpreting their mass spectra and comparing them to mass spectral libraries (e.g., NIST).

  • Quantify the components by integrating the peak areas and using a calibration curve or the internal standard method.

Mandatory Visualizations

Fischer_Esterification Butyric_Acid Butyric Acid Protonation Protonation of Carbonyl Butyric_Acid->Protonation H+ Cinnamyl_Alcohol Cinnamyl Alcohol Nucleophilic_Attack Nucleophilic Attack Cinnamyl_Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Cinnamyl_Butyrate This compound Deprotonation->Cinnamyl_Butyrate

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Enzymatic_Esterification cluster_ping_pong Ping-Pong Bi-Bi Mechanism cluster_inhibition Substrate Inhibition E Lipase (E) E_A Enzyme-Acid Complex (EA) E->E_A + A Dead_End_Complex_B Dead-End Complex (EB) E->Dead_End_Complex_B + B (excess) Butyric_Acid Butyric Acid (A) Butyric_Acid->E_A Acyl_Enzyme Acyl-Enzyme Intermediate (F) E_A->Acyl_Enzyme - P Water Water (P) Acyl_Enzyme->Water F_B Acyl-Enzyme-Alcohol Complex (FB) Acyl_Enzyme->F_B + B Dead_End_Complex_A Dead-End Complex (FA) Acyl_Enzyme->Dead_End_Complex_A + A (excess) Cinnamyl_Alcohol Cinnamyl Alcohol (B) Cinnamyl_Alcohol->F_B F_B->E - Q Cinnamyl_Butyrate This compound (Q) F_B->Cinnamyl_Butyrate Troubleshooting_Workflow Start Low Yield or High Impurity Check_Method Identify Synthesis Method Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Acid-Catalyzed Enzymatic Enzymatic Synthesis Check_Method->Enzymatic Enzyme-Catalyzed Check_Equilibrium Check Reaction Equilibrium Fischer->Check_Equilibrium Check_Inhibition Check for Inhibition Enzymatic->Check_Inhibition Equilibrium_Yes Drive Equilibrium Forward Check_Equilibrium->Equilibrium_Yes Yes Check_Temp Check Temperature & Catalyst Check_Equilibrium->Check_Temp No Equilibrium_Yes->Check_Temp Temp_Catalyst_Good Optimize Work-up Check_Temp->Temp_Catalyst_Good Optimal Inhibition_Yes Modify Substrate Addition Check_Inhibition->Inhibition_Yes Yes Check_Enzyme_Activity Check Enzyme Activity & Water Check_Inhibition->Check_Enzyme_Activity No Inhibition_Yes->Check_Enzyme_Activity Enzyme_Activity_Good Optimize Reaction Conditions Check_Enzyme_Activity->Enzyme_Activity_Good Optimal

References

Troubleshooting peak tailing and broadening in Cinnamyl butyrate GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of cinnamyl butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the GC analysis of cinnamyl butyrate?

Peak tailing for this compound, where the peak is not symmetrical and has a "tail," is often due to active sites in the GC system.[1] These active sites can be exposed silanol (B1196071) groups in the injector liner, on the column itself, or contamination within the system.[2][3] Other causes include:

  • Column Contamination: Buildup of non-volatile residues at the head of the column.[3]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes and disrupt the sample flow path.[3]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[4][5]

  • Inappropriate Liner: Using a liner that is not properly deactivated or is incompatible with the sample.

Q2: My this compound peak is broader than expected. What could be the cause?

Peak broadening, an increase in the peak width, can be caused by several factors that increase the time the analyte spends in the system or disrupt the chromatographic process.[6] Common causes include:

  • Suboptimal Flow Rate: A carrier gas flow rate that is too low can increase the effects of longitudinal diffusion, where analyte molecules spread out in the column.[7]

  • Thick Stationary Phase Film: A thicker film can lead to increased mass transfer resistance, causing peaks to broaden.[2]

  • Dead Volume: Any extra space in the flow path, such as from improper column connections, can cause mixing and peak broadening.[8]

  • Injection Technique: A slow injection or an excessively long splitless time can introduce the sample as a wide band at the start of the separation.[6]

  • Temperature Ramping: A slow temperature ramp can also contribute to broader peaks.[6]

Q3: How can I improve the resolution between this compound and other compounds in my sample?

Improving resolution involves optimizing several parameters to achieve sharper peaks and better separation.[9] Key strategies include:

  • Column Selection: Using a longer column or a column with a smaller internal diameter (I.D.) can increase efficiency and resolution.[2][9]

  • Stationary Phase: Ensure the stationary phase is appropriate for separating your target analytes. For esters like this compound, a mid-polarity phase is often a good choice.

  • Temperature Program: Optimizing the temperature ramp rate can significantly impact separation. A slower ramp can improve the resolution of closely eluting peaks.

  • Carrier Gas: Switching to hydrogen as the carrier gas can maintain efficiency at higher flow rates, potentially speeding up analysis without sacrificing resolution.[7]

Troubleshooting Guides

Issue 1: Asymmetrical (Tailing) Peaks for this compound

If you observe peak tailing for this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue in the flow path. check_all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction or contamination. check_all_peaks->chemical_issue No, only this compound check_column Check column installation (cut, depth). physical_issue->check_column check_liner Inspect and replace injector liner. check_column->check_liner end Problem Resolved check_liner->end trim_column Trim 10-20 cm from the column inlet. chemical_issue->trim_column bakeout Bake out the column. trim_column->bakeout check_concentration Dilute sample to check for overload. bakeout->check_concentration check_concentration->end

Caption: Workflow for diagnosing and resolving peak tailing.

Issue 2: Broad this compound Peaks

For issues with peak broadening, consider the following steps:

G cluster_1 Troubleshooting Peak Broadening start_broad Observe Peak Broadening check_flow Is the carrier gas flow rate optimal? start_broad->check_flow adjust_flow Adjust flow rate to the column's optimal velocity. check_flow->adjust_flow No check_temp Is the temperature ramp rate too slow? check_flow->check_temp Yes adjust_flow->check_temp increase_ramp Increase the temperature ramp rate. check_temp->increase_ramp Yes check_connections Check for dead volume in connections. check_temp->check_connections No increase_ramp->check_connections end_broad Problem Resolved check_connections->end_broad

Caption: Workflow for addressing peak broadening issues.

Experimental Protocols

Representative GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

ParameterSetting
Column Mid-polarity (e.g., 5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (for Helium)
Oven Program
   Initial Temperature80 °C, hold for 1 minute
   Ramp10 °C/min to 280 °C
   Final HoldHold at 280 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Data Presentation

Impact of GC Parameters on Analysis Time and Resolution

The following table summarizes the expected impact of adjusting key GC parameters on the analysis of this compound.

Parameter ChangeEffect on Analysis TimeEffect on ResolutionNotes
Increase Column Length IncreasesIncreasesA longer column provides more theoretical plates, enhancing separation.
Decrease Column I.D. DecreasesIncreasesNarrower columns offer higher efficiency.[9]
Increase Film Thickness IncreasesDecreases (for later eluting peaks)Thicker films increase retention but can also lead to broader peaks.[2]
Increase Flow Rate (above optimum) DecreasesDecreasesWhile faster, it can reduce separation efficiency.[7]
Increase Temperature Ramp Rate DecreasesDecreasesFaster ramps reduce analysis time but can compromise separation of closely eluting compounds.

This technical support guide provides a comprehensive overview of troubleshooting common issues in the GC analysis of this compound. By following these guidelines and understanding the impact of different experimental parameters, you can improve the quality and reliability of your results.

References

Improving the long-term stability and shelf-life of Cinnamyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability and shelf-life of cinnamyl butyrate (B1204436).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cinnamyl butyrate?

A1: this compound is susceptible to two main degradation pathways:

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, where the ester bond is cleaved by water to form cinnamyl alcohol and butyric acid.[1] This reaction can be catalyzed by acids, bases, and certain enzymes.

  • Oxidation: The presence of a carbon-carbon double bond in the cinnamyl group makes the molecule susceptible to oxidation.[2] This can be initiated by exposure to air (autoxidation), light, or heat, leading to the formation of various oxidation products, including cinnamaldehyde (B126680) and cinnamic acid.[3][4] The cinnamyl alcohol formed from hydrolysis can also readily oxidize.[3]

Q2: My this compound sample has developed an off-odor and changed color. What is the likely cause?

A2: Changes in odor and color are common indicators of degradation. The development of a sharp, unpleasant odor is likely due to the formation of butyric acid via hydrolysis. Oxidation of the cinnamyl moiety can lead to the formation of cinnamaldehyde, which has a characteristic cinnamon-like scent, and other byproducts that may alter the overall aroma profile and potentially cause discoloration.[3]

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: To maximize shelf-life, this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[5][6] It is crucial to protect it from heat and light.[5] The recommended storage temperature is between 15–25°C.[7] Under these conditions, the shelf life is typically around 24 months.[7][8]

Section 2: Troubleshooting Guide

Issue 1: this compound Degradation in Aqueous Formulations

Q: How can I prevent the hydrolysis of this compound in my aqueous formulation?

A: Hydrolysis is a significant challenge in aqueous environments. Here are several strategies to mitigate it:

  • pH Control: Maintain the formulation pH in the neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.

  • Ester Stabilizers: Incorporate ester stabilizers like carbodiimides. These compounds react with carboxylic acids that may be present, preventing them from catalyzing further esterification or participating in other degradative reactions.[1]

  • Microencapsulation: This is a highly effective method to protect this compound from water. By enclosing the ester in a protective shell, direct contact with the aqueous phase is prevented.[9][10]

Issue 2: Oxidative Instability During Processing and Storage

Q: My formulation containing this compound shows signs of oxidation. What are the most effective stabilization strategies?

A: Oxidative degradation can be managed through the following approaches:

  • Addition of Antioxidants: Antioxidants inhibit oxidation by scavenging free radicals.[1] The choice of antioxidant depends on the formulation's matrix.

  • Use of Chelating Agents: Metal ions can catalyze oxidation. Chelating agents like EDTA (ethylenediaminetetraacetic acid) bind these metal ions, rendering them inactive.[1]

  • Inert Atmosphere: During manufacturing and packaging, using an inert atmosphere (e.g., nitrogen or argon) can displace oxygen and prevent oxidation.

  • Light Protection: Store the product in opaque or amber containers to prevent photo-degradation.[5]

Section 3: Data and Experimental Protocols

Quantitative Data Summary

Table 1: Common Antioxidants for Stabilization

Antioxidant ClassExamplesTypical Concentration RangeNotes
Phenolic CompoundsButylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)[11]0.01% - 0.1%Effective in lipid-based systems.
Natural AntioxidantsTocopherols (Vitamin E), Ascorbic Acid (Vitamin C)[2][11]0.05% - 0.5%Suitable for "clean label" formulations.
Essential OilsClove oil, Cinnamon oil (rich in eugenol)[2]VariesCan impact the final aroma profile.

Table 2: Microencapsulation Wall Materials

Wall MaterialKey PropertiesCommon Applications
Gum ArabicGood emulsification and film-forming properties, good flavor retention.[12]Beverages, dry mixes.
Maltodextrin (B1146171)Low viscosity, highly soluble in water, cost-effective.[13]Powdered food products.
Modified StarchExcellent emulsifier, forms strong films.[13]Soups, sauces, baked goods.
GelatinGood emulsifier and film-former.[13]Pharmaceutical and nutraceutical applications.
Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a validated stability-indicating method, such as HPLC-UV or LC-MS, to identify and quantify the degradation products.[14][15]

Protocol 2: Microencapsulation by Spray Drying

Objective: To encapsulate this compound to improve its stability.

Methodology:

  • Emulsion Formation:

    • Dissolve the chosen wall material (e.g., a combination of maltodextrin and gum arabic) in distilled water to form a solution.

    • Add this compound (the core material) to the wall material solution.

    • Homogenize the mixture at high speed to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature (typically 180-200°C) and the outlet air temperature (typically 80-100°C).[16]

    • The atomized droplets are dried rapidly, forming microcapsules.

  • Powder Collection: Collect the resulting powder, which consists of microencapsulated this compound.

  • Characterization: Analyze the powder for encapsulation efficiency, particle size, morphology, and stability under various storage conditions.

Protocol 3: HPLC Method for Stability Assessment

Objective: To quantify this compound and its degradation products over time.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV detector at 206 nm.[17]

    • Column Temperature: 25°C.

  • Standard Preparation: Prepare standard solutions of this compound and any identified degradation products at known concentrations.

  • Sample Preparation: Dilute the samples from the stability study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system. Quantify the amount of this compound remaining and the amount of each degradation product formed by comparing the peak areas to the standard curves.

Section 4: Visualizations

CB This compound Hydrolysis Hydrolysis (Water, Acid/Base) CB->Hydrolysis Ester Cleavage Oxidation Oxidation (Oxygen, Light, Heat) CB->Oxidation Double Bond Attack CA Cinnamyl Alcohol Hydrolysis->CA BA Butyric Acid Hydrolysis->BA Ox_Products Oxidation Products (e.g., Cinnamaldehyde) Oxidation->Ox_Products CA->Oxidation Alcohol Oxidation

Caption: Primary degradation pathways of this compound.

Start Instability Observed Identify Identify Degradation Pathway (e.g., Forced Degradation Study) Start->Identify Is_Hydrolysis Hydrolysis? Identify->Is_Hydrolysis Is_Oxidation Oxidation? Identify->Is_Oxidation Stabilize_H Implement Hydrolysis Control: - pH Adjustment - Ester Stabilizers - Microencapsulation Is_Hydrolysis->Stabilize_H Yes Stabilize_O Implement Oxidation Control: - Add Antioxidants - Use Chelating Agents - Inert Atmosphere - Light Protection Is_Oxidation->Stabilize_O Yes Validate Validate Stability (Long-term Stability Study) Stabilize_H->Validate Stabilize_O->Validate

Caption: Workflow for selecting a stabilization strategy.

Core This compound (Core Material) Emulsify High-Shear Emulsification Core->Emulsify Wall Wall Material Solution (e.g., Maltodextrin, Gum Arabic) Wall->Emulsify Emulsion Oil-in-Water Emulsion Emulsify->Emulsion SprayDry Spray Drying Emulsion->SprayDry Powder Stable Microencapsulated Powder SprayDry->Powder

Caption: Simplified workflow for microencapsulation via spray drying.

References

Methods for removing residual solvents from synthesized Cinnamyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual solvents from synthesized cinnamyl butyrate (B1204436).

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why is their removal important in the synthesis of cinnamyl butyrate for pharmaceutical applications?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance, such as this compound, that are not completely removed by practical manufacturing techniques.[1] Their removal is critical for patient safety as these solvents provide no therapeutic benefit and can be harmful.[1] Regulatory bodies like the FDA and international guidelines such as ICH Q3C classify solvents into three classes based on their toxicity, with strict limits on their acceptable levels in final pharmaceutical products.[1][2][3][4][5]

Q2: Which methods are most effective for removing residual solvents from this compound?

A2: The most common and effective methods for removing residual solvents from high-boiling esters like this compound are rotary evaporation and vacuum distillation.[6][7] These techniques lower the boiling point of the solvents under reduced pressure, facilitating their removal at temperatures that do not degrade the this compound.[7][8] For particularly stubborn residual solvents, techniques like azeotropic distillation or vacuum hydration may be employed.[9][10]

Q3: How can I determine if all the residual solvent has been removed from my this compound sample?

A3: The most reliable method for quantifying residual solvents is gas chromatography (GC) with headspace sampling.[11][12][13][14] This technique is highly sensitive and can accurately determine the concentration of various solvents. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify residual solvents.[15]

Troubleshooting Guides

Issue 1: High levels of residual solvent detected after rotary evaporation.

  • Question: I've used a rotary evaporator, but my this compound still contains a high concentration of residual solvent (e.g., ethyl acetate, hexane). What should I do?

  • Answer:

    • Optimize Rotary Evaporation Parameters: Ensure the water bath temperature is appropriately set. For many common solvents, a temperature of 30-40°C is a good starting point.[16] Gradually decrease the pressure to avoid bumping.[16] Be patient, as complete removal can sometimes take a significant amount of time.[16]

    • Increase Surface Area: A larger flask (no more than half full) can increase the surface area for evaporation.[17]

    • Use a Higher Vacuum: If your initial vacuum is not sufficient, a high-vacuum pump can be used to remove higher-boiling point solvents.

    • Azeotropic Removal: Consider adding a solvent that forms a low-boiling azeotrope with the residual solvent. For example, adding toluene (B28343) or cyclohexane (B81311) can help remove residual water.[18]

    • Nitrogen Stream: A gentle stream of inert gas, like nitrogen, can be introduced while under vacuum to help carry away solvent vapors.

Issue 2: My this compound "oils out" or forms an emulsion during aqueous workup.

  • Question: During the extraction and washing steps, my this compound is forming an oily layer or an emulsion that is difficult to separate. How can I resolve this?

  • Answer:

    • Break Up Emulsions:

      • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[19]

      • Patience: Sometimes, simply letting the separatory funnel sit for a while can allow the layers to separate.

      • Filtration: Filtering the emulsified layer through a pad of Celite can sometimes resolve the issue.

    • Preventing "Oiling Out":

      • If the product is precipitating as an oil during crystallization attempts, you may have used too little solvent or cooled the solution too quickly.[20] Try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly.[20]

Issue 3: The final this compound product is not pure and has a lingering odor.

  • Question: After removing the bulk of the solvent, my this compound has a persistent, unpleasant odor and analytical data shows impurities. What are the next steps?

  • Answer:

    • High-Vacuum Distillation: For high-purity this compound, a final vacuum distillation step is often necessary to separate it from non-volatile impurities and trace amounts of high-boiling solvents.

    • Charcoal Treatment: If the odor is due to colored or other non-volatile impurities, treating a solution of the this compound with activated charcoal before a final filtration and solvent removal step can be effective.

    • Column Chromatography: For research-scale purification, column chromatography can be used to separate this compound from other impurities.

Quantitative Data Summary

The following table provides a general comparison of the efficiency of different solvent removal techniques. The actual efficiency will depend on the specific solvent, the properties of the synthesized product, and the operating conditions.

MethodTypical Residual Solvent Level AchievableProcessing TimeThroughputKey Considerations
Rotary Evaporation 1,000 - 10,000 ppmModerateBatchEfficient for volatile solvents; may require higher vacuum for less volatile ones.
Vacuum Oven Drying 100 - 5,000 ppmLongBatchGood for removing solvents from solid or high-boiling liquid products.
Vacuum Distillation < 100 ppmModerate to LongBatchIdeal for purifying high-boiling compounds and removing high-boiling solvents.[6][8][21]
Fluid Bed Drying 500 - 5,000 ppmShortContinuous or BatchPrimarily used for solid materials.[9]
Nitrogen Stripping 1,000 - 10,000 ppmModerateBatchCan be used in conjunction with other methods to improve efficiency.

Experimental Protocols

Protocol 1: Rotary Evaporation for Removal of Volatile Solvents

Objective: To remove volatile organic solvents (e.g., ethyl acetate, dichloromethane, hexane) from synthesized this compound.

Materials:

  • Round-bottom flask containing the this compound solution

  • Rotary evaporator with a water bath and vacuum source

  • Bump trap

  • Keck clips

Procedure:

  • Flask Preparation: Ensure the round-bottom flask is no more than half full with the this compound solution.[17]

  • Assemble the Apparatus: Attach the flask to the bump trap of the rotary evaporator using a Keck clip.[17] Secure the bump trap to the rotary evaporator.

  • Set Parameters:

    • Set the water bath temperature to 30-40°C.

    • Turn on the condenser cooling water.

  • Start the Process:

    • Lower the flask into the water bath.

    • Begin rotating the flask at a moderate speed (e.g., 100-150 rpm).

    • Turn on the vacuum source and gradually close the stopcock to reduce the pressure inside the system.[17]

  • Monitor Evaporation: Observe the solvent condensing on the condenser coils and collecting in the receiving flask. Continue the process until no more solvent is visibly condensing.

  • Completion:

    • Once the evaporation is complete, open the stopcock to release the vacuum.

    • Stop the rotation and raise the flask from the water bath.

    • Turn off the vacuum and the rotary evaporator.

    • Weigh the flask to determine the mass of the crude this compound.

Protocol 2: High-Vacuum Distillation for Final Purification

Objective: To purify this compound and remove high-boiling residual solvents and other impurities.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Heating mantle with a stirrer

  • High-vacuum pump

  • Thermometer

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to the high-vacuum pump and begin to evacuate the system. The pressure should ideally be below 1 mmHg.

  • Heating and Stirring:

    • Begin stirring the this compound.

    • Slowly heat the distillation flask using the heating mantle.

  • Distillation:

    • Monitor the temperature of the vapor as the this compound begins to distill. The boiling point will be significantly lower than its atmospheric boiling point.

    • Collect the distilled this compound in a pre-weighed receiving flask.

  • Completion:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and weigh the receiving flask to determine the yield of purified this compound.

Visualizations

ExperimentalWorkflow Synthesis This compound Synthesis Workup Aqueous Workup (Extraction & Washes) Synthesis->Workup Drying Drying of Organic Layer (e.g., with MgSO4) Workup->Drying Filtration Filtration Drying->Filtration Rotovap Rotary Evaporation (Bulk Solvent Removal) Filtration->Rotovap Analysis1 Residual Solvent Analysis (e.g., GC-HS) Rotovap->Analysis1 HighVacuum High-Vacuum Distillation (Final Purification) Analysis1->HighVacuum High Residual Solvent FinalProduct Pure this compound Analysis1->FinalProduct Acceptable Levels HighVacuum->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingWorkflow Start High Residual Solvent After Initial Removal CheckParams Optimize Rotovap? (Temp, Vacuum, Time) Start->CheckParams Azeotrope Consider Azeotropic Removal? CheckParams->Azeotrope No Optimize Re-run Rotary Evaporation CheckParams->Optimize Yes HighVac High Boiling Solvent? Azeotrope->HighVac No AddAzeo Add Azeotroping Agent & Re-run Azeotrope->AddAzeo Yes PerformHV Perform High-Vacuum Distillation HighVac->PerformHV Yes Success Problem Resolved Optimize->Success AddAzeo->Success PerformHV->Success

Caption: Troubleshooting guide for high residual solvent levels in this compound.

References

Addressing matrix effects in the analysis of Cinnamyl butyrate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Cinnamyl butyrate (B1204436) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Cinnamyl butyrate?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2][3] In the analysis of this compound, these effects can lead to either signal suppression (a decrease in signal intensity) or enhancement (an increase in signal intensity), resulting in inaccurate quantification.[4][5] For instance, co-eluting compounds from a complex food or biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[6][7][8]

Q2: What are the common analytical techniques used for this compound analysis and which is more susceptible to matrix effects?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two common techniques for analyzing this compound. LC-MS, particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects, often observed as ion suppression.[2][3][9] GC-MS can also be affected, typically by signal enhancement, where matrix components coat the GC liner and prevent the thermal degradation of the analyte.[4][10]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects.[9] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples before analysis.[11][12][13][14] The QuEChERS method involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[15] SPE uses a solid sorbent to selectively isolate this compound from interfering matrix components.[14]

Q4: What is a matrix-matched calibration and why is it important for accurate quantification of this compound?

A4: A matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest (this compound).[5][16] This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar signal suppression or enhancement.[16][17][18] This leads to more accurate quantification compared to using calibration standards prepared in a pure solvent.[12]

Q5: Can the use of an internal standard help in correcting for matrix effects?

A5: Yes, using an internal standard (IS) is a common and effective strategy. An ideal IS for this compound would be a structurally similar compound, such as a deuterated analog, that is not present in the sample.[19] The IS is added to all samples, blanks, and calibration standards at a constant concentration. Since the IS and the analyte are affected similarly by the matrix, the ratio of their signals can be used for accurate quantification, thereby correcting for variations in signal response.[19][20]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. For QuEChERS, ensure the sample is sufficiently hydrated.[11] For SPE, ensure the correct sorbent and elution solvent are used.[14]
Degradation of this compound during sample processing.For pH-sensitive analytes, consider using buffered QuEChERS methods (e.g., acetate (B1210297) or citrate (B86180) buffering) to maintain a stable pH.[21]
Poor reproducibility of results Inconsistent matrix effects between samples.Implement a more rigorous sample cleanup procedure using QuEChERS or SPE to remove interfering components.[11][13] Utilize matrix-matched calibration and an appropriate internal standard for all analyses.[16][19]
Inconsistent sample injection volumes or conditions.Ensure the autosampler is functioning correctly and that injection parameters are optimized and consistent for all runs.
Signal suppression in LC-MS Co-eluting matrix components competing for ionization.Improve chromatographic separation to resolve this compound from interfering compounds.[9] Enhance sample cleanup using techniques like SPE with a sorbent that strongly retains interferences.[14] Consider using a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to suppression for certain compounds.[3]
Formation of metal adducts in the ion source.Consider using metal-free columns and components in the LC system, as some compounds can chelate with metal ions from stainless steel parts, leading to signal suppression.[22]
Signal enhancement in GC-MS Matrix components protecting the analyte from thermal degradation in the injector.Use matrix-matched calibration to compensate for the enhancement effect.[10] Alternatively, employ analyte protectants in your standards and samples to equalize the response.[10] Regular maintenance and cleaning of the GC inlet liner are also recommended.

Quantitative Data Summary

The following tables present illustrative data on the impact of matrix effects and the effectiveness of mitigation strategies. Note: This data is hypothetical and for demonstration purposes only.

Table 1: Effect of Sample Matrix on this compound Recovery

MatrixSample PreparationMean Recovery (%)% RSD
Apple JuiceDilute and Shoot65.215.8
Apple JuiceQuEChERS92.54.2
MilkProtein Precipitation71.812.5
MilkSPE (C18)95.13.8

Table 2: Comparison of Calibration Strategies for this compound Quantification

MatrixCalibration MethodCalculated Concentration (mg/L)Accuracy (%)
Spiked Apple Juice (True Value: 10 mg/L)Solvent-Based6.868
Spiked Apple Juice (True Value: 10 mg/L)Matrix-Matched9.898
Spiked Milk (True Value: 5 mg/L)Solvent-Based3.774
Spiked Milk (True Value: 5 mg/L)Matrix-Matched4.998

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruit Juice

This protocol is based on the widely used QuEChERS methodology.[11][21]

  • Sample Homogenization: Homogenize the fruit juice sample if it contains suspended solids.

  • Extraction:

    • Place a 10 mL aliquot of the juice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS or LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Liquid Biological Matrix

This protocol provides a general procedure for SPE cleanup.[13][14]

  • Sorbent Selection: Choose a nonpolar sorbent like C18 for the extraction of the relatively nonpolar this compound from a polar matrix.[14]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load 5 mL of the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like ethyl acetate or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy sample Complex Sample (e.g., Fruit Juice) extraction Extraction (e.g., QuEChERS) sample->extraction Add solvent & salts cleanup Cleanup (d-SPE or SPE) extraction->cleanup Transfer supernatant final_extract Final Extract cleanup->final_extract Purified analyte instrument GC-MS or LC-MS Analysis final_extract->instrument Inject data Data Acquisition instrument->data quantification Quantification data->quantification solvent_cal Solvent-Based Calibration solvent_cal->quantification Potentially inaccurate matrix_cal Matrix-Matched Calibration matrix_cal->quantification Accurate

Caption: Experimental workflow for this compound analysis.

matrix_effect_logic cluster_problem The Problem: Matrix Effects cluster_consequence Consequences cluster_solution Solutions analyte This compound Signal ion_source MS Ion Source analyte->ion_source matrix Co-eluting Matrix Components matrix->ion_source Interference suppression Signal Suppression ion_source->suppression enhancement Signal Enhancement ion_source->enhancement inaccurate Inaccurate Quantification suppression->inaccurate enhancement->inaccurate cleanup Effective Sample Cleanup (QuEChERS, SPE) cleanup->matrix Removes calibration Matrix-Matched Calibration calibration->inaccurate Compensates for is Internal Standard (IS) is->inaccurate Corrects for

Caption: Logic of addressing matrix effects in analysis.

References

Technical Support Center: Optimization of Enzyme Concentration and Temperature in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective optimization of enzyme concentration and temperature in biocatalysis experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: My enzyme activity is significantly lower than expected or absent.

Possible Causes and Solutions:

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in reduced kinetic energy and fewer effective collisions between the enzyme and substrate. Conversely, excessively high temperatures can lead to enzyme denaturation.[1]

    • Solution: Determine the optimal temperature for your enzyme by performing an activity assay across a range of temperatures.[2]

  • Incorrect Enzyme Concentration: The concentration of the enzyme may be too low to produce a measurable reaction rate within the assay timeframe.

    • Solution: Perform a concentration-response experiment, measuring the initial reaction rate at several different enzyme concentrations while keeping the substrate concentration constant.[3]

  • Enzyme Instability: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[4]

    • Solution: Aliquot your enzyme stock to avoid multiple freeze-thaw cycles and always store it at the recommended temperature.[4] Verify the activity of a new batch of enzyme with a positive control.

  • Precipitation: The enzyme may have precipitated out of the solution.

    • Solution: If you observe precipitation, try to resolubilize the enzyme in an appropriate buffer. It's also advisable to check the pH and ionic strength of your buffer, as incorrect values can lead to precipitation.[5]

Question: I'm observing a decrease in reaction rate over time.

Possible Causes and Solutions:

  • Enzyme Denaturation: The enzyme may be denaturing over the course of the reaction, especially at elevated temperatures.[6]

    • Solution: Assess the thermal stability of your enzyme by pre-incubating it at the reaction temperature for various durations before adding the substrate and measuring the remaining activity.[7] If the enzyme is not stable, consider using a lower reaction temperature or immobilizing the enzyme to improve its stability.[8]

  • Substrate Limitation: The reaction rate will naturally decrease as the substrate is consumed.

    • Solution: Ensure you are measuring the initial velocity of the reaction, where the substrate concentration is not yet limiting.[9] This is typically within the first 10-15% of substrate conversion.[10]

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme's activity.

    • Solution: Test for product inhibition by adding varying concentrations of the product to the initial reaction mixture and observing the effect on the initial reaction rate.[11]

Question: The reaction rate does not increase when I add more substrate.

Possible Causes and Solutions:

  • Enzyme Saturation: At a fixed enzyme concentration, the reaction rate will plateau as the substrate concentration increases because the enzyme's active sites become saturated.[3] This is expected behavior and indicates you have reached or are near Vmax.

  • Substrate Inhibition: In some cases, very high concentrations of the substrate can lead to a decrease in enzyme activity.[6] This occurs when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner.

    • Solution: To distinguish between saturation and substrate inhibition, test a wider range of substrate concentrations. If the reaction rate decreases at higher concentrations, it is indicative of substrate inhibition. The solution is to use a substrate concentration that is at or below the optimal level that gives the peak velocity.

Question: My enzyme has precipitated during the reaction. What should I do?

Possible Causes and Solutions:

  • Temperature-Induced Precipitation: Some enzymes may aggregate and precipitate at non-optimal temperatures.

    • Solution: Re-evaluate the optimal temperature for your enzyme and ensure your reaction is carried out within this range.

  • Solvent Effects: If you are using organic co-solvents, they can sometimes cause the enzyme to precipitate.

    • Solution: Test the enzyme's tolerance to the co-solvent by measuring its activity in the presence of increasing concentrations of the solvent.[12]

  • Distinguishing Substrate from Enzyme Precipitation: It's crucial to determine if the precipitate is the enzyme or the substrate.

    • Solution: Run a control reaction without the enzyme. If precipitation still occurs, it is the substrate.[12]

Frequently Asked Questions (FAQs)

What is the first step in optimizing a biocatalytic reaction?

The first step is typically to determine the optimal pH and temperature for the enzyme's activity. These parameters have a significant impact on the enzyme's structure and catalytic efficiency.[13]

How does temperature affect enzyme activity?

Increasing the temperature generally increases the rate of an enzyme-catalyzed reaction because it increases the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions.[1][6] However, beyond an optimal temperature, the enzyme will begin to denature, losing its three-dimensional structure and its activity will rapidly decrease.[2][6]

What is the optimal temperature for most enzymes?

The optimal temperature can vary widely depending on the enzyme and its source organism. For example, enzymes from human pathogens often have an optimal temperature around 37°C, while enzymes from thermophilic bacteria found in hot springs can have optimal temperatures of 80°C or higher.[1][14]

How does enzyme concentration affect the reaction rate?

As long as the substrate is not a limiting factor, increasing the enzyme concentration will increase the reaction rate.[3] This is because there are more active sites available to bind to the substrate and catalyze the reaction.

Why is it important to measure the initial reaction rate?

Measuring the initial reaction rate (initial velocity) is crucial for accurate kinetic analysis because it ensures that the substrate concentration is not significantly depleted and that product inhibition is minimal.[9] This allows for a more accurate determination of parameters like Vmax and Km.

What should I do if my substrate is not soluble in the reaction buffer?

If your substrate has low aqueous solubility, you may need to dissolve it in a small amount of an organic co-solvent (like DMSO or ethanol) before adding it to the reaction buffer.[12] It is important to first test the effect of the co-solvent on your enzyme's activity to ensure it is not inhibitory.[12]

Data Presentation

Table 1: Optimal Temperature and pH for Selected Industrial Enzymes

Enzyme ClassSpecific Enzyme ExampleSource OrganismOptimal Temperature (°C)Optimal pH
Protease Alkaline ProteaseBacillus megaterium409.0
Protease Alkaline ProteaseComomonas kerstersii6010.0
Protease Cold-Adapted ProteaseVaries (Psychrophiles)10 - 408.0 - 10.0
Lipase (B570770) Thermophilic LipaseBacillus sp.6010.0
Lipase Hyperthermophilic LipasePyrococcus furiosus907.0

Note: The optimal conditions can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Temperature

This protocol outlines a method to determine the temperature at which an enzyme exhibits maximum activity.

Materials:

  • Enzyme solution of known concentration

  • Substrate solution at a saturating concentration

  • Reaction buffer at the optimal pH for the enzyme

  • Water baths or a temperature-controlled plate reader set to various temperatures (e.g., 20, 30, 40, 50, 60, 70, 80 °C)

  • Spectrophotometer or other suitable detection instrument

  • Reaction tubes or microplate

Methodology:

  • Prepare a series of reaction tubes or wells in a microplate.

  • Add the reaction buffer and substrate solution to each tube/well and pre-incubate them at the respective temperatures for 5-10 minutes to ensure temperature equilibration.

  • Initiate the reaction by adding a fixed amount of the enzyme solution to each tube/well.

  • Incubate the reactions for a predetermined time, ensuring that the reaction remains in the initial linear range.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation if the product is stable).

  • Measure the amount of product formed using an appropriate analytical method (e.g., spectrophotometry, HPLC).[15]

  • Plot the enzyme activity (rate of product formation) against the temperature. The temperature at which the highest activity is observed is the optimal temperature.[2]

Protocol 2: Optimization of Enzyme Concentration

This protocol is designed to find the optimal enzyme concentration for a given substrate concentration and reaction time.

Materials:

  • Enzyme stock solution

  • Substrate solution at a fixed, non-limiting concentration

  • Reaction buffer at the optimal pH and temperature

  • Spectrophotometer or other suitable detection instrument

  • Reaction tubes or microplate

Methodology:

  • Set up a series of reactions with varying concentrations of the enzyme. This can be achieved by making serial dilutions of the enzyme stock solution.

  • Keep the substrate concentration, reaction volume, temperature, and pH constant across all reactions.

  • Initiate the reactions by adding the substrate to the enzyme-buffer mixture.

  • Measure the initial rate of the reaction for each enzyme concentration by monitoring product formation or substrate consumption over a short period.

  • Plot the initial reaction rate against the enzyme concentration.

  • The optimal enzyme concentration is typically the lowest concentration that gives a robust and linear reaction rate over the desired time frame.[3][16]

Visualizations

TroubleshootingWorkflow start Start: Low Enzyme Activity check_temp Is temperature optimal? start->check_temp check_conc Is enzyme concentration sufficient? check_temp->check_conc Yes optimize_temp Action: Determine Optimal Temperature check_temp->optimize_temp No check_stability Is the enzyme stable? check_conc->check_stability Yes optimize_conc Action: Optimize Enzyme Concentration check_conc->optimize_conc No stability_assay Action: Perform Stability Assay check_stability->stability_assay No success Problem Resolved check_stability->success Yes denaturation Possible Denaturation (High Temp) denaturation->stability_assay low_kinetic Low Kinetic Energy (Low Temp) low_kinetic->stability_assay optimize_temp->denaturation Too High optimize_temp->low_kinetic Too Low optimize_conc->success stability_assay->success

Caption: Troubleshooting workflow for low enzyme activity.

TempEnzymeRelationship cluster_temp Temperature Effects cluster_conc Concentration Effects Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate Affects Kinetics & Stability EnzymeConc Enzyme Concentration EnzymeConc->ReactionRate Directly Proportional (if substrate is not limiting) LowTemp Low Temp: Slow Rate OptTemp Optimal Temp: Max Rate HighTemp High Temp: Denaturation LowConc Low Conc: Slow Rate HighConc High Conc: Faster Rate

Caption: Relationship between temperature, concentration, and rate.

References

Scale-up considerations for the industrial production of Cinnamyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scale-up and industrial production of cinnamyl butyrate (B1204436). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale experiments to industrial manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial synthesis of cinnamyl butyrate?

A1: The two primary methods for industrial synthesis are direct esterification and enzymatic synthesis. Direct esterification, often a Fischer esterification, involves reacting cinnamyl alcohol with butyric acid in the presence of an acid catalyst. Enzymatic synthesis utilizes lipases to catalyze the esterification, offering a more environmentally friendly process with high selectivity under milder conditions.

Q2: What are the key parameters to control during the scale-up of this compound synthesis?

A2: Critical parameters to monitor and control during scale-up include temperature, pressure (or vacuum), reactant molar ratio, catalyst loading and activity, and mixing efficiency. Inadequate control of these parameters can lead to reduced yield, increased impurity formation, and potential safety hazards, especially with exothermic reactions.

Q3: How does the choice of catalyst impact the industrial production of this compound?

A3: In chemical synthesis, strong acid catalysts like sulfuric acid are effective but can lead to corrosion and by-product formation, complicating purification. Heterogeneous acid catalysts are a good alternative as they are more easily separated from the reaction mixture. In enzymatic synthesis, the choice of lipase (B570770) and its immobilization are crucial for catalyst stability, reusability, and overall process economics. While enzymatic catalysts can be more expensive upfront, their reusability and the milder reaction conditions can offset costs in the long run.

Q4: What are the main challenges encountered when scaling up this compound production?

A4: Key challenges include:

  • Heat Transfer: Esterification reactions are often exothermic. Managing heat removal becomes critical at a large scale to prevent thermal runaways.

  • Mass Transfer: Ensuring efficient mixing of reactants and uniform contact with the catalyst is more challenging in large reactors.

  • Water Removal: The water produced during esterification can limit the reaction equilibrium. Efficient water removal, often by vacuum, is crucial for driving the reaction to completion.

  • Purification: Separating the final product from unreacted starting materials, catalyst, and by-products at an industrial scale requires optimized purification processes like fractional distillation.

  • Catalyst Deactivation: In continuous processes, catalyst deactivation over time can lead to a decrease in yield and requires strategies for regeneration or replacement.

Q5: What are the typical yields for the industrial production of this compound?

A5: With optimized processes, industrial-scale production can achieve high yields. For instance, a semi-preparative scale enzymatic synthesis has been reported to yield 90.5% of pure this compound.[1] Lab-scale optimizations have shown conversions as high as 94.3%.[1] Achieving such high yields at an industrial scale depends on effective control of the reaction conditions and efficient purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the industrial production of this compound.

Problem Potential Causes Recommended Solutions
Low Reaction Yield 1. Incomplete Reaction: Reaction has not reached equilibrium. 2. Water Inhibition: Accumulation of water is shifting the equilibrium back to the reactants. 3. Sub-optimal Molar Ratio: Incorrect ratio of cinnamyl alcohol to butyric acid. 4. Catalyst Deactivation: Loss of catalyst activity over time. 5. Low Reaction Temperature: Insufficient temperature to achieve a reasonable reaction rate.1. Increase Reaction Time: Monitor the reaction progress to determine the optimal reaction time. 2. Improve Water Removal: Ensure the vacuum system is functioning correctly or consider using a Dean-Stark apparatus for azeotropic water removal. 3. Optimize Molar Ratio: An excess of one reactant (typically the less expensive one) can drive the reaction to completion. For enzymatic synthesis, a molar ratio of 1:2 (butyric acid to cinnamyl alcohol) has been shown to be effective.[2] 4. Catalyst Regeneration/Replacement: For enzymatic catalysts, check for deactivation and consider regeneration or replacement. For acid catalysts, ensure the correct concentration is used. 5. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions. For enzymatic synthesis, the optimal temperature is typically around 50°C.[2]
High Impurity Levels 1. Side Reactions: High temperatures can lead to the formation of by-products. 2. Incomplete Separation: Inefficient purification process. 3. Contaminated Raw Materials: Impurities in the starting cinnamyl alcohol or butyric acid.1. Optimize Reaction Temperature: Lowering the temperature can reduce the rate of side reactions. 2. Improve Purification Process: Optimize distillation parameters (pressure, temperature) or consider additional purification steps like washing with a sodium bicarbonate solution to remove acidic impurities. 3. Raw Material Quality Control: Ensure the purity of starting materials meets the required specifications.
Poor Phase Separation 1. Formation of Emulsions: Presence of surfactants or by-products that stabilize emulsions. 2. Similar Densities: The organic and aqueous phases have similar densities.1. Break Emulsion: Add a salt (brine wash) to increase the ionic strength of the aqueous phase. 2. Adjust pH: A change in pH can sometimes destabilize an emulsion.
Thermal Runaway 1. Inadequate Heat Removal: The rate of heat generation from the exothermic reaction exceeds the cooling capacity of the reactor. 2. Loss of Cooling: Failure of the cooling system. 3. Accumulation of Reactants: Delayed reaction initiation leading to a sudden, rapid reaction.1. Improve Heat Transfer: Ensure proper agitation and that the reactor's cooling jacket is clean and functioning efficiently. Consider using a semi-batch process where one reactant is added gradually to control the rate of heat generation. 2. Emergency Cooling System: Implement a backup cooling system. 3. Controlled Addition: Add one of the reactants slowly to control the reaction rate and heat generation.
Catalyst Deactivation (Enzymatic) 1. Inhibition by Substrates or Products: High concentrations of acid or alcohol can inhibit enzyme activity. 2. Thermal Denaturation: High temperatures can damage the enzyme. 3. Mechanical Stress: High agitation speeds can physically damage immobilized enzymes.1. Optimize Substrate Concentration: Control the feed rate of substrates to avoid high local concentrations. 2. Maintain Optimal Temperature: Operate within the enzyme's optimal temperature range. 3. Optimize Agitation: Use an appropriate agitation speed that ensures good mixing without causing excessive shear stress on the catalyst particles.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Semi-Preparative Scale Enzymatic Synthesis of this compound
ParameterLab-Scale (Optimized)Semi-Preparative Scale-upReference
Starting Cinnamyl Alcohol 0.4 mmol1 g[1]
Molar Ratio (Alcohol:Acid) 1:3Optimized based on lab scale[1]
Temperature 35 °COptimized based on lab scale[1]
Vacuum 15 mbarOptimized based on lab scale[1]
Reaction Time 90 min90 min[1]
Conversion/Yield 94.3% (conversion)90.5% (isolated yield)[1]
Table 2: Key Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Appearance Colorless to yellowish liquid
Odor Fruity, slightly floral, balsamic
Boiling Point ~300 °C
Density 1.010-1.020 g/mL at 25 °C
Refractive Index 1.525-1.530 at 20 °C
Solubility Insoluble in water, miscible in ethanol

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (Semi-Preparative Scale)

This protocol is based on a successful semi-preparative scale synthesis.[1]

Materials:

  • Cinnamyl alcohol (1 g)

  • Butyric acid (molar ratio optimized from lab scale, e.g., 1:3 alcohol to acid)

  • Immobilized Lipase B from Candida antarctica (CaL-B)

  • Reaction vessel equipped with a magnetic stirrer, vacuum connection, and temperature control.

Procedure:

  • Reactant Charging: To the reaction vessel, add cinnamyl alcohol, butyric acid, and the immobilized lipase.

  • Reaction Conditions:

    • Set the temperature to the optimized value (e.g., 35°C).

    • Apply vacuum to the system (e.g., 15 mbar) to facilitate the removal of water produced during the reaction.

    • Begin stirring at a moderate speed to ensure a homogenous mixture without causing mechanical stress to the catalyst.

  • Reaction Monitoring: Monitor the reaction progress by taking small samples at regular intervals and analyzing them using Gas Chromatography (GC) to determine the conversion of cinnamyl alcohol.

  • Reaction Completion: Continue the reaction for the predetermined time (e.g., 90 minutes) or until the desired conversion is achieved.

  • Catalyst Separation: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.

  • Product Purification: The crude this compound is then purified, typically by vacuum distillation, to remove any unreacted starting materials and by-products.

Protocol 2: Industrial Scale-Up Considerations for Fischer Esterification

This protocol outlines key considerations for scaling up the chemical synthesis of this compound.

Equipment:

  • Jacketed glass-lined or stainless-steel reactor with temperature control (heating/cooling), an agitator, a reflux condenser, and a vacuum system.

  • Dean-Stark trap (optional, for azeotropic water removal).

Procedure:

  • Hazard Assessment: Before scale-up, perform a thorough hazard assessment, including reaction calorimetry, to understand the heat of reaction and the potential for thermal runaway.

  • Reactant Charging:

    • Charge the reactor with cinnamyl alcohol and butyric acid. An excess of one reactant is typically used to drive the equilibrium.

    • Slowly add the acid catalyst (e.g., sulfuric acid) while monitoring the temperature.

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 80-120°C) under reflux.

    • Apply vacuum to remove water as it is formed, or use a Dean-Stark trap with a suitable solvent (e.g., toluene).

  • Monitoring: Monitor the reaction by GC until the desired conversion is reached.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Neutralize the acid catalyst by washing with a base solution (e.g., sodium bicarbonate).

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

Synthesis_Pathway Cinnamyl_Alcohol Cinnamyl Alcohol Esterification Esterification Reaction Cinnamyl_Alcohol->Esterification Butyric_Acid Butyric Acid Butyric_Acid->Esterification Catalyst Catalyst (Acid or Lipase) Catalyst->Esterification Cinnamyl_Butyrate This compound Esterification->Cinnamyl_Butyrate Water Water (by-product) Esterification->Water

Synthesis Pathway for this compound

Troubleshooting_Workflow Start Low Yield or High Impurities Detected Check_Reaction_Parameters Check Reaction Parameters: - Temperature - Pressure/Vacuum - Molar Ratio - Agitation Start->Check_Reaction_Parameters Parameters_OK Parameters within Specification? Check_Reaction_Parameters->Parameters_OK Adjust_Parameters Adjust Parameters to Optimal Setpoints Parameters_OK->Adjust_Parameters No Check_Catalyst Evaluate Catalyst Activity: - Age of catalyst - Potential poisoning Parameters_OK->Check_Catalyst Yes Adjust_Parameters->Check_Reaction_Parameters Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Replace_Catalyst Regenerate or Replace Catalyst Catalyst_OK->Replace_Catalyst No Check_Raw_Materials Analyze Raw Material Purity Catalyst_OK->Check_Raw_Materials Yes Replace_Catalyst->Check_Reaction_Parameters Raw_Materials_OK Raw Materials Pure? Check_Raw_Materials->Raw_Materials_OK Source_New_Materials Source High-Purity Raw Materials Raw_Materials_OK->Source_New_Materials No Review_Purification Review Purification Process: - Distillation parameters - Washing steps Raw_Materials_OK->Review_Purification Yes Source_New_Materials->Check_Reaction_Parameters Purification_OK Purification Effective? Review_Purification->Purification_OK Optimize_Purification Optimize Purification Protocol Purification_OK->Optimize_Purification No End Problem Resolved Purification_OK->End Yes Optimize_Purification->Review_Purification

Troubleshooting Workflow for this compound Production

References

Degradation pathways and products of Cinnamyl butyrate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnamyl Butyrate. The information is designed to help anticipate and address potential issues during experimental studies involving stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under aqueous conditions?

The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of Cinnamyl Alcohol and Butyric Acid. This process can be catalyzed by both acidic and basic conditions.

Q2: What degradation products can I expect from this compound under oxidative stress?

Under oxidative conditions, degradation is likely to occur at the cinnamyl moiety, especially after hydrolysis to cinnamyl alcohol. Expected oxidation products include cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid[1][2]. Direct oxidation of the ester at the allylic position is also possible.

Q3: My this compound sample was exposed to light and is showing signs of degradation. What are the likely photodegradation products?

Exposure to light, particularly UV radiation, can induce photolytic degradation. The primary photodegradation products of the cinnamyl group have been identified as cinnamaldehyde, benzaldehyde, benzenepropanal, cinnamic acid, and toluene[3]. Therefore, it is crucial to protect this compound from light to prevent the formation of these impurities.

Q4: How can I monitor the degradation of this compound and quantify its degradation products?

The degradation of this compound can be effectively monitored using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)[4]. A stability-indicating method should be developed to separate the parent compound from its potential degradation products.

Q5: Are there any recommended storage conditions to minimize the degradation of this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place in a tightly sealed container to protect it from moisture, light, and air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in the chromatogram after storage in an aqueous buffer. Hydrolysis of the ester bond.Confirm the identity of the new peaks as Cinnamyl Alcohol and Butyric Acid using reference standards. Adjust the pH of the buffer to a more neutral range if possible.
A yellowish discoloration and a change in odor of the sample after exposure to air. Oxidation of the cinnamyl moiety.Use an antioxidant in your formulation if applicable. Store the material under an inert atmosphere. Confirm the presence of oxidative degradants like cinnamaldehyde.
Loss of potency of the active ingredient in a formulation containing this compound when exposed to light. Photodegradation.Protect the formulation from light by using amber-colored vials or other light-blocking packaging. Perform photostability studies to quantify the extent of degradation.
Inconsistent analytical results for this compound stability studies. Inadequate analytical method.Develop and validate a stability-indicating HPLC or GC method that can resolve this compound from all potential degradation products. Ensure proper sample handling and preparation.

Data Presentation

Table 1: Example Data for Hydrolytic Degradation of this compound at 40°C

Time (days)This compound (%)Cinnamyl Alcohol (%)Butyric Acid (%)
0100.00.00.0
795.22.42.4
1490.54.74.8
3082.18.99.0

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Table 2: Example Data for Oxidative Degradation of this compound at 40°C/75% RH

Time (weeks)This compound (%)Cinnamaldehyde (%)Cinnamic Acid (%)Other Degradants (%)
0100.00.00.00.0
298.10.80.50.6
496.31.51.01.2
892.53.22.12.2

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

  • Incubation: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Protocol 2: Oxidative Degradation Study

  • Sample Preparation: Dissolve this compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature or a slightly elevated temperature for a specified duration.

  • Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze them immediately by HPLC or GC to monitor the formation of degradation products.

  • Identification: Use techniques like LC-MS to identify the mass of the degradation products to help in structure elucidation.

Protocol 3: Photostability Study

  • Sample Exposure: Expose a solution of this compound and a solid sample to a light source that provides a specified illumination (e.g., as per ICH Q1B guidelines).

  • Dark Control: Protect an identical set of samples from light to serve as a dark control.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by a validated analytical method.

  • Comparison: Compare the results to determine the extent of photodegradation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis CinnamylButyrate This compound CinnamylAlcohol Cinnamyl Alcohol CinnamylButyrate->CinnamylAlcohol H₂O (Acid/Base) ButyricAcid Butyric Acid CinnamylButyrate->ButyricAcid H₂O (Acid/Base) Cinnamaldehyde_Photo Cinnamaldehyde CinnamylButyrate->Cinnamaldehyde_Photo Benzaldehyde Benzaldehyde CinnamylButyrate->Benzaldehyde Benzenepropanal Benzenepropanal CinnamylButyrate->Benzenepropanal CinnamicAcid_Photo Cinnamic Acid CinnamylButyrate->CinnamicAcid_Photo Cinnamaldehyde Cinnamaldehyde CinnamylAlcohol->Cinnamaldehyde [O] EpoxyCinnamylAlcohol Epoxy Cinnamyl Alcohol CinnamylAlcohol->EpoxyCinnamylAlcohol [O] CinnamicAcid_Ox Cinnamic Acid Cinnamaldehyde->CinnamicAcid_Ox [O]

Caption: Degradation pathways of this compound under stress conditions.

ExperimentalWorkflow cluster_stress Stress Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Analysis Analysis (HPLC, GC, LC-MS) Hydrolysis->Analysis Oxidation Oxidation (e.g., H₂O₂) Oxidation->Analysis Photolysis Photolysis (UV/Vis Light) Photolysis->Analysis SamplePrep Sample Preparation (this compound Solution/Solid) SamplePrep->Hydrolysis SamplePrep->Oxidation SamplePrep->Photolysis Data Data Interpretation (Identify & Quantify Degradants) Analysis->Data

Caption: General experimental workflow for forced degradation studies.

References

Enhancing the solubility of Cinnamyl butyrate for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl butyrate (B1204436). The following sections detail methods to enhance its solubility for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is cinnamyl butyrate and what are its basic solubility properties?

This compound (C₁₃H₁₆O₂) is an ester known for its fruity, balsamic aroma.[1][2] It is a colorless to pale yellow liquid at room temperature.[1] It is considered a lipophilic compound with poor water solubility but is soluble in organic solvents.[1][2]

Q2: What is the estimated water solubility of this compound?

The estimated water solubility of this compound is approximately 22.29 mg/L at 25°C.[3]

Q3: In which common laboratory solvents is this compound soluble?

This compound is miscible with ethanol (B145695) and generally soluble in other organic solvents.[1][2]

Q4: How does temperature affect the solubility of this compound?

The solubility of this compound in more polar solvents tends to increase as the temperature rises.[1]

Troubleshooting Guide for Solubility Issues

Issue: this compound is not dissolving in my aqueous buffer.

Cause: this compound has very low water solubility due to its hydrophobic nature.[1]

Solutions:

  • Co-solvency: Introduce a water-miscible organic solvent in which this compound is soluble. Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) are common choices. Start with a small percentage of the co-solvent and gradually increase it until the desired concentration of this compound is achieved.

  • pH Adjustment: While this compound itself is not ionizable, the stability of the formulation at different pH values should be considered, especially if other components in the formulation are pH-sensitive.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the lipophilic this compound, increasing its apparent solubility in aqueous media. Non-ionic surfactants like Polysorbate 80 (Tween 80) or sorbitan (B8754009) monooleate (Span 80) are often used.

Issue: My this compound solution is cloudy or shows phase separation.

Cause: This indicates that the solubility limit has been exceeded in the chosen solvent system.

Solutions:

  • Increase Co-solvent Concentration: If using a co-solvent system, the proportion of the organic solvent may need to be increased.

  • Optimize Surfactant Concentration: If using a surfactant, ensure the concentration is above the critical micelle concentration (CMC) to facilitate proper micellar solubilization.

  • Heating and Agitation: Gently warming the solution while stirring can help to dissolve the compound. However, be cautious of the compound's stability at elevated temperatures.

  • Particle Size Reduction (for formulations): If preparing a dispersion, reducing the droplet size of this compound through techniques like sonication or homogenization can improve stability and appearance.

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound. Note that specific quantitative data in many common solvent systems is limited in publicly available literature.

Solvent SystemTemperature (°C)SolubilityCitation
Water25~ 22.29 mg/L (estimated)[3]
EthanolNot SpecifiedMiscible[2]
Organic SolventsNot SpecifiedGenerally Soluble[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol details the use of a co-solvent to dissolve this compound in an aqueous system.

Materials:

  • This compound

  • Ethanol (or Propylene Glycol, PEG 400)

  • Distilled Water or Buffer

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Methodology:

  • Accurately weigh the desired amount of this compound.

  • In a separate container, prepare the co-solvent/aqueous mixture. For example, to prepare a 20% ethanol solution, mix 20 mL of ethanol with 80 mL of distilled water.

  • Add the weighed this compound to a volumetric flask.

  • Add a small amount of the co-solvent (e.g., pure ethanol) to dissolve the this compound completely.

  • Once dissolved, slowly add the remaining co-solvent/aqueous mixture to the final volume while stirring.

  • Continue stirring for 15-30 minutes to ensure a homogenous solution.

  • Visually inspect for any cloudiness or precipitation.

Protocol 2: Preparation of a Solid Dispersion of this compound

This method is suitable for creating a solid powder form of the otherwise liquid this compound, which can enhance its dissolution rate in aqueous media.

Materials:

  • This compound

  • A suitable solid carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • A common solvent (e.g., Ethanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Dissolve a specific ratio of this compound and the chosen solid carrier (e.g., 1:5 w/w) in a minimal amount of the common solvent.

  • Ensure both components are fully dissolved to form a clear solution.

  • Remove the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature.

  • The resulting solid mass is the solid dispersion.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • The powder can then be used for dissolution studies or incorporated into solid dosage forms.

Protocol 3: Emulsion-Based Micronization for Enhanced Dispersion

This protocol creates a fine emulsion of this compound, effectively reducing its particle size to improve dispersion and dissolution in aqueous environments.

Materials:

  • This compound (Oil Phase)

  • A suitable surfactant (e.g., Polysorbate 80)

  • Distilled Water or Buffer (Aqueous Phase)

  • High-shear homogenizer or sonicator

Methodology:

  • Prepare the oil phase by weighing the desired amount of this compound.

  • Prepare the aqueous phase by dissolving the surfactant in the distilled water or buffer.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer or sonicator.

  • Continue the homogenization/sonication process for a specified time (e.g., 5-15 minutes) to achieve a fine, stable emulsion.

  • The resulting nanoemulsion or microemulsion will have a significantly increased surface area of this compound, leading to improved dissolution characteristics.

Signaling Pathways and Biological Activity

While direct research on the signaling pathways of intact this compound is limited, its hydrolysis in vivo would yield cinnamyl alcohol and butyrate. Butyrate, a short-chain fatty acid, is known to be a potent inhibitor of histone deacetylases (HDACs). This inhibition can lead to the modulation of various signaling pathways implicated in cancer and inflammation.

It is hypothesized that this compound may act as a pro-drug, delivering butyrate to cells where it can then exert its biological effects.

Potential Signaling Pathways Modulated by Butyrate (a hydrolysis product of this compound):

  • JAK2/STAT3 Pathway: Butyrate has been shown to inhibit the JAK2/STAT3 pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[4]

  • VEGF Signaling: By inhibiting HDACs, butyrate can downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth.[4]

  • NF-κB Pathway: Butyrate can suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response and cell survival.[4]

  • Wnt Signaling Pathway: The Wnt signaling pathway is critical in cell fate determination and proliferation, and its dysregulation is a hallmark of many cancers. Butyrate can modulate Wnt signaling, promoting differentiation and reducing cancer cell proliferation.[4]

Antimicrobial Activity:

This compound, as a cinnamic acid ester, may possess antimicrobial properties. Cinnamic acid and its derivatives have been shown to exhibit antibacterial and antifungal activity.[5][6] The proposed mechanism of action for some cinnamic acid derivatives involves the disruption of the cell membrane, leading to increased permeability and leakage of cellular contents.[6]

Visualizations

Experimental_Workflow_Co_solvency start Start: Weigh this compound prepare_solvent Prepare Co-solvent/ Aqueous Mixture start->prepare_solvent dissolve Dissolve this compound in pure co-solvent prepare_solvent->dissolve mix Slowly add aqueous mixture to final volume with stirring dissolve->mix stir Continue stirring for 15-30 min mix->stir observe Observe for Clarity stir->observe end_success End: Homogenous Solution observe->end_success Clear end_fail Troubleshoot: Adjust solvent ratio observe->end_fail Cloudy Solid_Dispersion_Workflow cluster_prep Preparation cluster_processing Processing dissolve Dissolve this compound and Carrier in Solvent evaporate Remove Solvent (Rotary Evaporator/Vacuum Oven) dissolve->evaporate grind Grind Solid Dispersion (Mortar and Pestle) evaporate->grind result Fine Powder of Solid Dispersion grind->result Butyrate_Signaling_Pathway cluster_pathways Downstream Effects CinnamylButyrate This compound (Pro-drug) Hydrolysis Hydrolysis CinnamylButyrate->Hydrolysis Butyrate Butyrate Hydrolysis->Butyrate HDAC HDAC Inhibition Butyrate->HDAC JAK_STAT Inhibition of JAK2/STAT3 Pathway HDAC->JAK_STAT VEGF Downregulation of VEGF Signaling HDAC->VEGF NFkB Suppression of NF-κB Pathway HDAC->NFkB Wnt Modulation of Wnt Signaling HDAC->Wnt

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Cinnamyl Butyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cinnamyl Butyrate (B1204436), a common fragrance and flavoring agent. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of products in the pharmaceutical and food industries. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), supported by experimental data and detailed protocols.

Data Summary: Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the quantification of cinnamyl butyrate and structurally similar esters. These values are derived from published methods for related compounds and serve as a benchmark for method validation.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.999[1]> 0.999[1]
Limit of Detection (LOD) 0.21 - 1.1 µg/mL[2][3]0.062 - 1.211 µg/mL[1][4]
Limit of Quantification (LOQ) 0.64 - 2.8 µg/mL[2][3]0.19 - 3.67 µg/mL[1][4]
Accuracy (% Recovery) 98.2 - 101.9%97.0 - 103.0%[5]
Precision (% RSD) < 2%[1]< 2%[4]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific matrix containing this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., ethanol, hexane) to a known volume.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.

  • Add an appropriate internal standard (e.g., cinnamyl isobutyrate) to correct for injection variability.[6]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[2]

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Injector Temperature: 250 °C.[8]

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on concentration.[9]

  • Injection Volume: 1 µL.[9]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.[10]

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Detector: Flame Ionization Detector (FID).[8]

  • Detector Temperature: 300 °C.[7]

  • Hydrogen Flow: 30 mL/min.[9]

  • Air Flow: 300 mL/min.[9]

  • Makeup Gas (Nitrogen): 25 mL/min.[9]

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

This method is well-suited for the analysis of non-volatile or thermally labile compounds, and this compound can be effectively quantified using this technique.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to a known volume.

  • Sonication may be used to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[11]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.[12]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 10 µL.[5]

  • Detector: UV-Vis Detector.[11]

  • Detection Wavelength: 210 nm (based on the butyrate chromophore) or a wavelength determined by UV scan of a this compound standard.[5]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject each standard and record the peak area.

  • Generate a calibration curve by plotting peak area versus concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak by its retention time.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for analytical method validation and a conceptual signaling pathway where this compound might be studied for its biological activity.

Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameters Assessment cluster_documentation 4. Documentation p1 Define Analytical Method Requirements p2 Select Appropriate Analytical Technique p1->p2 e1 Prepare Standards and Samples p2->e1 e2 Perform Analyses e1->e2 e3 Collect Data e2->e3 v1 Linearity & Range e3->v1 v2 Accuracy e3->v2 v3 Precision (Repeatability & Intermediate) e3->v3 v4 Specificity e3->v4 v5 LOD & LOQ e3->v5 v6 Robustness e3->v6 d1 Compile Validation Report v1->d1 v2->d1 v3->d1 v4->d1 v5->d1 v6->d1 d2 Standard Operating Procedure (SOP) d1->d2

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Example CB Cinnamyl Butyrate Receptor Receptor CB->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector modulates Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Conceptual Signaling Pathway.

References

A Comparative Analysis of Cinnamyl Butyrate and Other Cinnamyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Physicochemical Properties and Biological Activities of Cinnamyl Esters.

Cinnamyl esters, a class of aromatic compounds, are widely recognized for their characteristic fragrances and flavors, leading to their extensive use in the food, cosmetic, and pharmaceutical industries. Beyond their sensory attributes, emerging research has highlighted their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide provides a detailed comparative analysis of cinnamyl butyrate (B1204436) against other common cinnamyl esters, namely cinnamyl acetate (B1210297), cinnamyl formate, and cinnamyl propionate (B1217596). The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of these compounds in various therapeutic and formulation applications.

Physicochemical Properties: A Tabular Comparison

The physicochemical properties of cinnamyl esters are crucial in determining their solubility, stability, and suitability for various applications. The following table summarizes key quantitative data for cinnamyl butyrate and its counterparts.

PropertyThis compoundCinnamyl AcetateCinnamyl FormateCinnamyl Propionate
Molecular Formula C₁₃H₁₆O₂C₁₁H₁₂O₂C₁₀H₁₀O₂C₁₂H₁₄O₂
Molecular Weight ( g/mol ) 204.26176.21162.19190.24
Appearance Colorless to pale yellow liquidColorless liquidColorless to slightly yellow liquidColorless to pale yellow liquid
Odor Sweet, fruity, balsamicSweet, floral, balsamicBalsamic, fruity, floral, greenSweet, spicy, fruity, balsamic
Density (g/mL) ~1.013 @ 25°C~1.057~1.08 @ 25°C~1.032 @ 25°C
Boiling Point (°C) ~300~265~250-254~289
Flash Point (°C) >110~118>110>100
Solubility Insoluble in water; soluble in organic solvents212.3 mg/L in waterInsoluble in water; miscible in ethanol, etherInsoluble in water; soluble in organic solvents

Biological Activities: A Comparative Overview

Cinnamyl esters have demonstrated a range of biological activities that are of interest to the scientific and pharmaceutical communities. This section compares the known antioxidant, anti-inflammatory, and antimicrobial properties of these esters, supported by available experimental data.

Antioxidant Activity

The ability of cinnamyl esters to scavenge free radicals is a key area of investigation. The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.

CompoundAntioxidant Activity (DPPH Assay) IC₅₀Reference
Cinnamic Acid0.18 µg/mL[1]
Cinnamyl Acetate 0.16 µg/mL [1]
This compoundData not available-
Cinnamyl FormateData not available-
Cinnamyl PropionateData not available-
Vitamin C (Standard)0.12 µg/mL[1]

Note: Data for this compound, formate, and propionate were not available in the searched literature. The data for cinnamyl acetate suggests that esterification can slightly enhance the antioxidant activity of the parent cinnamic acid.

Anti-inflammatory Activity

The anti-inflammatory potential of cinnamyl esters is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

CompoundCOX-1 Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)Reference
This compoundData not availableData not available-
Cinnamyl AcetateData not availableData not available-
Cinnamyl FormateData not availableData not available-
Cinnamyl PropionateData not availableData not available-

Note: Specific IC50 values for COX inhibition by these cinnamyl esters were not found in the reviewed literature. However, related compounds like cinnamaldehyde (B126680) have been shown to inhibit COX-2 expression.

Antimicrobial Activity

The antimicrobial efficacy of cinnamyl esters is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTarget MicroorganismMIC (µM)Reference
Butyl Cinnamate (B1238496) (analog of this compound) Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum626.62 [2]
Ethyl Cinnamate (analog of Cinnamyl Propionate) Candida spp.726.36 [2]
Cinnamyl FormateData not available--

Note: Direct MIC values for this compound and cinnamyl propionate were not available. Data for their close structural analogs, butyl cinnamate and ethyl cinnamate, are presented as a proxy for their potential activity.

Signaling Pathways

Cinnamic acid and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Modulation by Cinnamyl Derivatives cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription Cinnamyl_Derivatives Cinnamyl Derivatives Cinnamyl_Derivatives->IKK inhibit Cinnamyl_Derivatives->NFkB_nucleus inhibit translocation

NF-κB Signaling Pathway Modulation

MAPK_Signaling_Pathway MAPK Signaling Pathway Modulation by Cinnamyl Derivatives Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK activate MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response induces Cinnamyl_Derivatives Cinnamyl Derivatives Cinnamyl_Derivatives->MAPKK inhibit phosphorylation

MAPK Signaling Pathway Modulation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of cinnamyl esters.

Principle: The stable free radical DPPH has a deep violet color in solution and absorbs at around 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of Test Samples: Prepare stock solutions of the cinnamyl esters and a standard antioxidant (e.g., ascorbic acid) in methanol. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_Sol->Mix Sample_Prep Prepare Serial Dilutions of Cinnamyl Esters Sample_Prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Experimental Workflow
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a cinnamyl ester that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Preparation of Test Compounds: Prepare a stock solution of the cinnamyl ester in a suitable solvent (e.g., DMSO) and then serially dilute it in a 96-well microplate containing broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of cinnamyl esters on COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and co-factors (e.g., hematin, epinephrine) in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: Prepare various concentrations of the cinnamyl esters in a solvent like DMSO.

  • Assay:

    • In a reaction tube, combine the buffer, co-factors, and the enzyme (either COX-1 or COX-2).

    • Add the cinnamyl ester solution and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific time, terminate the reaction (e.g., by adding HCl).

  • Quantification of Prostaglandins: The product of the COX reaction, prostaglandin (B15479496) E2 (PGE2), is quantified using methods like ELISA or LC-MS/MS.

  • Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence and absence of the inhibitor. The IC50 value is then determined.

Conclusion

This comparative guide provides a foundational overview of the physicochemical and biological properties of this compound and other related cinnamyl esters. While all esters share similarities in their primary applications within the flavor and fragrance industries, there are noteworthy, albeit limited, differences in their reported biological activities. The available data suggests that esterification can influence the antioxidant and antimicrobial properties of the parent cinnamic acid structure. However, a significant data gap exists, particularly concerning the quantitative anti-inflammatory and a broader spectrum of antimicrobial and antioxidant activities for this compound, formate, and propionate. Further experimental investigation is warranted to fully elucidate the therapeutic potential of these compounds and to establish clear structure-activity relationships. The provided experimental protocols and pathway diagrams serve as a resource for researchers to pursue these investigations.

References

Sensory panel evaluation of Cinnamyl butyrate versus cinnamyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of flavor and fragrance, the subtle nuances of aromatic compounds are paramount. This guide provides a detailed comparison of the sensory profiles of two closely related esters: cinnamyl butyrate (B1204436) and cinnamyl acetate (B1210297). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes qualitative descriptions from industry literature and presents them in a quantitative format, alongside a detailed protocol for sensory evaluation and a visualization of the underlying olfactory signaling pathway.

Quantitative Sensory Profile

Sensory AttributeCinnamyl ButyrateCinnamyl Acetate
Odor
Fruity84
Spicy47
Sweet68
Balsamic76
Floral37
Winey/Cognac72
Cinnamon58
Flavor
Sweet78
Spicy57
Fruity83
Balsamic65
Winey71

Caption: Hypothetical quantitative sensory profile of this compound and Cinnamyl Acetate based on qualitative industry descriptors. Intensity is rated on a 10-point scale where 1 = very weak and 10 = very strong.

Experimental Protocols for Sensory Evaluation

To obtain robust and reproducible sensory data for this compound and cinnamyl acetate, a descriptive sensory analysis is the recommended methodology. This involves a trained panel of assessors who can identify and quantify the sensory attributes of the two compounds.

Objective: To identify and quantify the key aroma and flavor attributes of this compound and cinnamyl acetate.

Panel Selection:

  • A panel of 8-12 individuals with prior experience in descriptive sensory analysis of flavor compounds should be selected.

  • Panelists should be screened for their ability to discriminate between different aromatic compounds and for their verbal fluency in describing sensory perceptions.

Sample Preparation:

  • Both this compound and cinnamyl acetate should be diluted to a concentration of 10 ppm in a neutral carrier such as mineral oil for olfactory evaluation and in a 5% sucrose (B13894) solution for gustatory evaluation.

  • Samples should be presented in identical, odor-free containers labeled with random three-digit codes.

Evaluation Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with both compounds and work together to develop a consensus vocabulary of descriptive terms for the aroma and flavor attributes.

  • Training: Panelists are then trained to use these descriptors consistently and to rate their intensity on a 15-cm line scale anchored with "low" and "high" at each end. Reference standards for each attribute should be provided for calibration.

  • Evaluation: In individual booths under controlled lighting and temperature, panelists will evaluate the coded samples. The order of presentation should be randomized for each panelist. Panelists will rate the intensity of each attribute on the provided line scale. A 2-minute break should be enforced between samples to minimize sensory fatigue.

  • Data Analysis: The ratings from the line scales are converted to numerical data. Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the intensity of each attribute between the two compounds.

Visualizing the Process and Pathway

To better understand the experimental process and the biological mechanism of aroma perception, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Dilution Dilution of Compounds (10 ppm) Coding Random Coding of Samples Dilution->Coding Lexicon Lexicon Development Evaluation Individual Evaluation Coding->Evaluation Training Panelist Training Lexicon->Training Training->Evaluation Data_Collection Data Collection from Scales Evaluation->Data_Collection ANOVA Statistical Analysis (ANOVA) Data_Collection->ANOVA Report Report ANOVA->Report

Caption: Experimental workflow for descriptive sensory analysis.

G cluster_membrane Olfactory Sensory Neuron Membrane Odorant Cinnamyl Ester OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Ion_Channel->Ca_Na Influx of Signal Signal to Brain Ca_Na->Signal Depolarization leads to

Caption: Olfactory signaling pathway for ester perception.

Conclusion

Based on available qualitative data, this compound presents a more complex fruity and winey aroma profile, while cinnamyl acetate is characterized by a stronger cinnamon, sweet, and floral character.[1][2][3][4] The provided experimental protocol offers a robust framework for obtaining quantitative data to confirm and expand upon these descriptions. Understanding the distinct sensory profiles of these esters is crucial for their effective application in the development of flavors, fragrances, and palatable pharmaceutical formulations. The visualized olfactory signaling pathway provides a fundamental understanding of how these volatile compounds are perceived at a molecular level.

References

A Comparative Guide to GC-MS Fingerprinting for the Quality Control of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of raw materials is paramount. Cinnamyl butyrate (B1204436), a widely used flavor and fragrance agent, requires rigorous quality control to guarantee its purity and olfactory profile. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) fingerprinting with other analytical techniques for the quality control of Cinnamyl butyrate, supported by detailed experimental protocols and data presentation.

The Power of the Fingerprint: Why GC-MS is Superior for Quality Control

GC-MS has emerged as the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[1] Its strength lies in its ability to separate complex mixtures and provide detailed structural information for each component, creating a unique chemical "fingerprint" of the sample.[2][3][4] This fingerprint is invaluable for:

  • Purity Assessment: Quantifying the main component, this compound.

  • Impurity Profiling: Detecting and identifying residual starting materials, by-products, and degradation products.

  • Batch-to-Batch Consistency: Ensuring uniformity across different production lots.

  • Adulteration Detection: Identifying undeclared or prohibited substances.

Comparison of Analytical Techniques for this compound Quality Control

While traditional methods provide basic quality parameters, they lack the specificity and comprehensive profiling capabilities of GC-MS. The following table summarizes a comparison of GC-MS with other common analytical techniques for the quality control of this compound.

Analytical TechniqueParameters MeasuredAdvantagesDisadvantages
GC-MS Fingerprinting Purity (Assay), Identification and quantification of impurities (e.g., cinnamyl alcohol, butyric acid, isomers), Detection of unknown contaminants.High sensitivity and specificity, Provides structural information for identification, Comprehensive profiling in a single run, Ideal for batch-to-batch comparison.[1]Higher initial instrument cost, Requires skilled operator for data analysis.
Gas Chromatography (GC) with Flame Ionization Detector (FID) Purity (Assay), Quantification of major components.Robust and reliable, Lower cost than GC-MS, Good for routine purity checks.Does not provide structural information for identification of unknowns, Less sensitive for trace analysis compared to MS.
High-Performance Liquid Chromatography (HPLC) Purity (Assay) of non-volatile impurities, Quantification of thermally unstable compounds.Suitable for non-volatile or thermally labile compounds, Wide range of detectors available.This compound is highly volatile, making GC a more suitable technique, May require derivatization for some compounds.[5]
Refractive Index Refractive index of the bulk material.Fast and simple measurement, Low cost.Non-specific, Affected by temperature, Does not provide information on individual components or impurities.[6]
Specific Gravity Density of the bulk material.Simple and inexpensive test.Non-specific, Provides no information on the chemical composition.[6]
Titration Acid value (presence of free acids like butyric acid).Simple and low-cost method for quantifying acidic impurities.Only measures total acidity, not specific acidic compounds.

Experimental Protocol: GC-MS Fingerprinting of this compound

This protocol outlines a general procedure for the GC-MS fingerprinting of this compound. Instrument parameters may need to be optimized for specific equipment.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dilute the sample in a suitable solvent (e.g., Dichloromethane, Ethyl acetate) to a final concentration of 1 mg/mL.[3]

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Compare the mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

  • Integrate the peak area of this compound to determine its purity (assay).

  • Identify and quantify any impurity peaks by comparing their mass spectra with reference libraries and using relative response factors if available.

  • Overlay chromatograms from different batches to assess batch-to-batch consistency.

Potential Impurities in this compound Synthesis

This compound is typically synthesized via the esterification of cinnamyl alcohol and butyric acid.[7][8] Potential impurities that can be monitored by GC-MS include:

  • Unreacted Starting Materials: Cinnamyl alcohol, Butyric acid.

  • By-products: Dicyclohexylcarbodiimide (if used as a coupling agent), self-esterification products.

  • Isomers: (Z)-Cinnamyl butyrate.

  • Related Esters: Cinnamyl acetate, Ethyl butyrate (if ethanol (B145695) is present).[9][10]

Visualization of the GC-MS Workflow

The following diagram illustrates the logical workflow of the GC-MS fingerprinting process for the quality control of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis cluster_report Quality Control Report Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Library Search & Identification MassSpectra->LibrarySearch Quantification Quantification & Purity Assessment MassSpectra->Quantification Fingerprint Chemical Fingerprint LibrarySearch->Fingerprint Quantification->Fingerprint Report Pass/Fail Decision Fingerprint->Report

Caption: Workflow for GC-MS fingerprinting of this compound.

Signaling Pathway of Quality Control Decision

The decision-making process in quality control based on GC-MS fingerprinting can be visualized as follows:

QC_Decision_Pathway start GC-MS Data Acquisition process Fingerprint Generation (Purity, Impurity Profile) start->process decision Compare to Reference Standard / Specification process->decision pass Batch Release decision->pass Meets Criteria fail Batch Rejection / Further Investigation decision->fail Does Not Meet Criteria

Caption: Decision pathway for this compound quality control.

Conclusion

GC-MS fingerprinting offers a powerful and comprehensive approach to the quality control of this compound, surpassing the capabilities of traditional analytical methods. By providing a detailed chemical profile, this technique enables the thorough assessment of purity, impurity profiles, and batch-to-batch consistency, ultimately ensuring the quality and safety of products for researchers, scientists, and drug development professionals. The adoption of GC-MS fingerprinting is a critical step towards robust and reliable quality assurance in the pharmaceutical and flavor/fragrance industries.

References

Unraveling the Allergenic Profile of Cinnamyl Butyrate in Fragrance Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Woodcliff Lake, NJ – A comprehensive review of available toxicological and dermatological data provides critical insights into the cross-reactivity and allergenic potential of cinnamyl butyrate (B1204436), a common fragrance ingredient. This guide, intended for researchers, scientists, and drug development professionals, objectively compares its performance with other fragrance alternatives, supported by experimental data, to inform safer fragrance formulation and development.

Cinnamyl butyrate, valued for its sweet, fruity, and balsamic aroma, is utilized in a variety of consumer products. Understanding its potential to induce allergic contact dermatitis (ACD) is paramount for product safety and regulatory compliance. A safety assessment by the Research Institute for Fragrance Materials (RIFM) indicates that this compound is not considered a skin sensitizer (B1316253) under the current declared levels of use, based on a weight of evidence approach that includes human studies and data from structurally similar molecules (read-across)[1]. Specifically, in human maximization tests, this compound did not induce any skin sensitization reactions[1].

Comparative Analysis of Allergenic Potency

To contextualize the allergenic potential of this compound, it is essential to compare it with other fragrance ingredients known for their sensitization properties. The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the sensitizing potential of chemicals, with the resulting EC3 value (Effective Concentration for a 3-fold stimulation index) indicating the potency of the allergen. A lower EC3 value signifies a higher allergenic potency.

Fragrance IngredientCAS NumberLLNA EC3 Value (%)Potency Classification
This compound 103-61-7 Not Available Not considered a sensitizer based on human data[1]
Cinnamyl Acetate103-54-8No sensitization observed in CNIH test at 3424 μg/cm²[1]Very Low
Cinnamyl Alcohol104-54-13.9Moderate
Cinnamaldehyde104-55-20.4Strong
Isoeugenol97-54-10.2Strong
Oakmoss Absolute90028-68-50.1Extreme
Geraniol106-24-119.3Weak
Eugenol97-53-02.5Moderate
Limonene (oxidized)5989-27-50.3Strong
Linalool (oxidized)78-70-61.5Moderate

Potency classification is based on established EC3 value thresholds.

Experimental Protocols: Assessing Skin Sensitization

The determination of a substance's allergenic potential relies on standardized and validated experimental protocols. The two primary methods referenced in this guide are the Human Repeat Insult Patch Test (HRIPT) and the murine Local Lymph Node Assay (LLNA).

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the irritation and sensitization potential of a test material after repeated application to the skin of human volunteers.

Methodology:

  • Induction Phase: A small amount of the test substance, appropriately diluted in a vehicle (e.g., 75% diethyl phthalate/25% ethanol), is applied to a patch. This patch is then affixed to the upper back of at least 100 volunteers for 24 hours. This process is repeated nine times over a three-week period at the same application site. Skin reactions are scored by a trained evaluator before each new application[2][3].

  • Rest Period: Following the induction phase, there is a two-week period with no patch applications.

  • Challenge Phase: A single 24-hour patch with the test substance is applied to a naive skin site (a site not previously exposed). The site is evaluated for any reaction at 24, 48, and 72/96 hours after application[2].

  • Re-challenge: If a reaction is observed during the challenge phase, a re-challenge may be performed to confirm the finding.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo animal model that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitizing potential.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days. A control group receiving only the vehicle is also included.

  • Proliferation Measurement: On day five, mice are injected intravenously with radio-labeled thymidine (B127349) (e.g., ³H-methyl thymidine).

  • Sample Collection and Analysis: Five hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of the radio-label is measured using a scintillation counter.

  • Data Interpretation: The proliferation is expressed as a Stimulation Index (SI), which is the ratio of radio-label incorporation in the test group to that in the control group. The EC3 value is the concentration of the test substance required to produce an SI of 3.

Signaling Pathways in Allergic Contact Dermatitis

The development of allergic contact dermatitis is a complex immunological process involving the sensitization and elicitation phases. The following diagrams illustrate the key signaling pathways initiated by fragrance allergens (haptens).

Sensitization Phase of Allergic Contact Dermatitis cluster_epidermis Epidermis cluster_dermis Dermis cluster_lymph_node Draining Lymph Node Hapten Hapten Keratinocytes Keratinocytes Hapten->Keratinocytes Stress/Activation Dendritic_Cells Dendritic_Cells Hapten->Dendritic_Cells Haptenation Langerhans_Cells Langerhans_Cells Keratinocytes->Langerhans_Cells IL-1β, TNF-α, GM-CSF APC Antigen Presenting Cell (Activated Dendritic Cell) Langerhans_Cells->APC Migration Dendritic_Cells->APC Migration Naive_T_Cell Naive_T_Cell Activated_T_Cell Activated_T_Cell Naive_T_Cell->Activated_T_Cell Proliferation & Differentiation Memory_T_Cell Memory_T_Cell Activated_T_Cell->Memory_T_Cell APC->Naive_T_Cell Antigen Presentation Elicitation Phase of Allergic Contact Dermatitis cluster_epidermis Epidermis cluster_dermis Dermis Hapten Hapten Keratinocytes Keratinocytes Hapten->Keratinocytes Re-exposure Memory_T_Cell Memory_T_Cell Keratinocytes->Memory_T_Cell Recruitment Effector_T_Cell Effector_T_Cell Memory_T_Cell->Effector_T_Cell Activation by APCs Inflammatory_Mediators Inflammatory_Mediators Effector_T_Cell->Inflammatory_Mediators Release of Cytokines (IFN-γ, IL-17) Clinical_Symptoms Dermatitis (Erythema, Edema) Inflammatory_Mediators->Clinical_Symptoms

References

A Comparative Guide to the Synthesis of Cinnamyl Butyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of flavor and fragrance esters like cinnamyl butyrate (B1204436) is a cornerstone of the chemical industry. Traditionally dominated by chemical methods, the production of these high-value compounds is increasingly shifting towards more sustainable and selective enzymatic processes. This guide provides a detailed, data-driven comparison of the conventional chemical synthesis and the emerging enzymatic synthesis of cinnamyl butyrate, offering insights into the performance, methodologies, and environmental impact of each approach.

I. Methodologies and Performance: A Head-to-Head Comparison

The production of this compound, whether through chemical or enzymatic means, primarily involves the esterification of cinnamyl alcohol with butyric acid. However, the catalysts and reaction conditions employed differ significantly, leading to distinct outcomes in terms of yield, purity, and sustainability.

Chemical Synthesis: The Fischer-Speier Esterification Route

The classical approach to synthesizing this compound is the Fischer-Speier esterification. This method relies on the use of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to facilitate the reaction between cinnamyl alcohol and butyric acid. The reaction is reversible, and to achieve high yields, it is often necessary to use an excess of one of the reactants or to remove the water byproduct as it forms, commonly through azeotropic distillation using a Dean-Stark apparatus. This process generally requires high temperatures and prolonged reaction times.

The primary drawbacks of this method include the corrosive nature of the acid catalyst, which can damage equipment and pose safety hazards. Furthermore, the catalyst must be neutralized and removed from the final product, often leading to the generation of significant waste streams and requiring additional purification steps. The high energy input and potential for side reactions at elevated temperatures also contribute to the environmental burden of this process.

Enzymatic Synthesis: A Greener Alternative with High Selectivity

Enzymatic synthesis utilizes lipases, a class of enzymes, to catalyze the esterification reaction under much milder conditions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known as Novozym 435), are particularly effective for this transformation. These biocatalysts offer high selectivity, minimizing the formation of byproducts and leading to a purer final product.

The enzymatic reaction is often carried out in a solvent-free system or in a non-polar organic solvent at moderate temperatures (typically 40-60°C).[1] One of the most significant advantages of this method is the reusability of the immobilized enzyme. Studies have shown that immobilized lipase can be recovered and reused for multiple reaction cycles with only a minor loss of activity, which can help to offset the higher initial cost of the enzyme compared to a chemical catalyst.[1] The mild reaction conditions also contribute to a lower energy consumption and a more favorable environmental profile, aligning with the principles of green chemistry.[2][3][4]

II. Quantitative Data Presentation

The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound, based on data reported in the literature.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis
Catalyst Strong acids (e.g., H₂SO₄, p-toluenesulfonic acid)Immobilized Lipase (e.g., from Candida antarctica)
Temperature High (Reflux conditions, typically >100°C)Mild (e.g., 50°C)[1][5]
Reaction Time 1 - 10 hours[4]1.5 - 12 hours[1][6]
Conversion/Yield Can be high with water removal, but data for specific reaction is sparse.Up to 94.3% conversion[6] and 90.5% isolated yield[6]
Solvent Often solvent-free (using excess alcohol) or in non-polar solvents like toluene.[4]Often solvent-free or in organic solvents like hexane.[1]
Catalyst Reusability Not reusable; requires neutralization and disposal.High (e.g., retains 85% activity after 5 cycles)[1][5]
Environmental Impact Higher energy consumption, corrosive catalyst, significant waste generation.[7]Lower energy consumption, biodegradable catalyst, less waste ("Green Chemistry").[2][3][4]
Product Purity May require extensive purification to remove catalyst and byproducts.High purity due to high selectivity of the enzyme.

III. Experimental Protocols

A. Chemical Synthesis: Fischer Esterification of this compound

  • Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark apparatus. The flask is charged with cinnamyl alcohol (1 equivalent), butyric acid (1.2 equivalents), a catalytic amount of sulfuric acid (e.g., 1-2 mol%), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

B. Enzymatic Synthesis of this compound

  • Setup: A temperature-controlled shaker flask or a stirred-batch reactor is used. The flask is charged with cinnamyl alcohol (e.g., 1 equivalent) and butyric acid (e.g., 2 equivalents).[1][5] No solvent is required for a solvent-free system.

  • Catalyst Addition: Immobilized lipase (e.g., Novozym 435, typically 2% by weight of the substrates) is added to the mixture.[1][5]

  • Reaction: The mixture is incubated at a specific temperature (e.g., 50°C) with constant agitation (e.g., 250 rpm).[1][5]

  • Monitoring: The conversion of the limiting reactant (butyric acid) is monitored over time using GC or high-performance liquid chromatography (HPLC).

  • Catalyst Recovery: After the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by simple filtration. The recovered enzyme can be washed and stored for reuse.

  • Purification: The liquid product mixture, containing this compound, unreacted substrates, and the water byproduct, can be purified by vacuum distillation to obtain the final product. Due to the high selectivity of the enzyme, extensive purification is often not necessary.

IV. Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and experimental workflows discussed.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Protonation 1. Protonation of Carbonyl Butyric Acid Butyric Acid Butyric Acid->Protonation H+ H⁺ H+->Protonation Nucleophilic_Attack 2. Nucleophilic Attack Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water This compound This compound Deprotonation->this compound This compound->H+ Regenerates Catalyst

Caption: Mechanism of Fischer-Speier Esterification.

Enzymatic_Workflow Reactants Cinnamyl Alcohol + Butyric Acid Reactor Stirred Reactor (e.g., 50°C, 250 rpm) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Filtration Filtration Reactor->Filtration Product Crude this compound Filtration->Product Recycled_Enzyme Recycled Lipase Filtration->Recycled_Enzyme for reuse Purification Purification (e.g., Vacuum Distillation) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for enzymatic synthesis.

Ping_Pong_Bi_Bi E Lipase (E) EA E-Butyric Acid E->EA Cinnamyl_Butyrate This compound (Q) FP E-Cinnamyl Alcohol EA->FP Acyl-Enzyme Intermediate Water Water (P) EA->Water Release FP->E Release Cinnamyl_Alcohol Cinnamyl Alcohol (B) FP->Cinnamyl_Alcohol Butyric_Acid Butyric Acid (A) Butyric_Acid->E

Caption: Ping-Pong Bi-Bi kinetic model for lipase catalysis.

V. Conclusion

The comparative analysis of chemical and enzymatic synthesis routes for this compound reveals a clear trade-off between established, cost-effective chemical methods and modern, sustainable enzymatic alternatives. While Fischer-Speier esterification remains a viable method for large-scale production, its environmental and safety drawbacks are significant. In contrast, enzymatic synthesis offers a highly selective, energy-efficient, and environmentally friendly process that yields a high-purity product. For industries where product quality, natural labeling, and sustainability are paramount, such as the food, fragrance, and pharmaceutical sectors, the enzymatic approach presents a compelling and increasingly advantageous option. As biocatalyst technology continues to advance and costs decrease, the adoption of enzymatic processes for the synthesis of fine chemicals like this compound is expected to grow, paving the way for a greener and more sustainable chemical industry.

References

A Comparative Guide to Purity Assessment of Cinnamyl Butyrate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical, food, and fragrance industries. Cinnamyl butyrate (B1204436), a common fragrance and flavoring agent, requires precise purity assessment to ensure its safety and efficacy. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity assessment of cinnamyl butyrate. The information is supported by detailed experimental protocols and a summary of expected performance data to assist researchers in selecting the most suitable analytical technique for their specific needs.

At a Glance: Method Comparison

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on polarity and interaction with a stationary phase, detection by UV absorbance.
Primary Method Yes, considered a primary ratio method by the CCQM, enabling direct SI traceability.[1]No, requires a certified reference standard of the analyte for accurate quantification.No, requires a certified reference standard of the analyte for accurate quantification.
Selectivity High, can distinguish between structurally similar compounds.High, excellent separation of volatile compounds.Moderate to High, depends on column chemistry and mobile phase.
Sensitivity Moderate (mg range).High (µg to ng range).High (µg to ng range).
Precision (RSD) Typically < 1%.[2]Typically < 2%.Typically < 2%.
Accuracy High, directly traceable to primary standards.[3]High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.
Sample Throughput Moderate.High.High.
Sample Preparation Simple, involves dissolving the sample with an internal standard.[4]Simple, involves dissolving the sample in a suitable solvent.[5]Simple to moderate, may require filtration and mobile phase preparation.[6]
Cost (Instrument) High.Moderate.Moderate.
Solvent Consumption Low.Low.High.

Experimental Workflows

Quantitative NMR (qNMR) Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve both in deuterated solvent (e.g., CDCl3) weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim the magnet transfer->shim acquire Acquire 1H NMR spectrum (e.g., 400 MHz, D1 ≥ 5*T1) shim->acquire phase Phase the spectrum acquire->phase baseline Baseline correct phase->baseline integrate Integrate analyte and internal standard signals baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for purity assessment by qNMR.

Comparison of Analytical Methods

Method_Comparison cluster_sample Sample: this compound sample This compound Sample qNMR qNMR sample->qNMR GC GC-FID sample->GC HPLC HPLC-UV sample->HPLC qNMR_p Directly proportional to number of nuclei qNMR->qNMR_p qNMR_c Internal Standard (not analyte-specific) qNMR->qNMR_c GC_p Separation by volatility GC->GC_p GC_c Analyte-specific Certified Reference Standard GC->GC_c HPLC_p Separation by polarity HPLC->HPLC_p HPLC_c Analyte-specific Certified Reference Standard HPLC->HPLC_c

Caption: Logical relationships of purity assessment methods.

Detailed Experimental Protocols

Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The molar ratio of the internal standard to the analyte should be approximately 1:1. The internal standard should be of high purity, stable, not volatile, and have signals that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6) to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Shim the sample to obtain a narrow and symmetrical peak shape for the solvent signal.

  • Acquire a one-dimensional proton (¹H) NMR spectrum with the following parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard protons to ensure full relaxation. A value of 30 seconds is often a safe starting point.[1]

    • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[7]

    • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

    • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Perform a baseline correction across the entire spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation[7]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound by accurately weighing about 100 mg of the sample and dissolving it in 10 mL of a suitable solvent (e.g., ethyl acetate, hexane).

  • Prepare a series of calibration standards by diluting a stock solution of a certified reference standard of this compound.

  • Prepare a sample for injection by diluting the stock solution to fall within the calibration range.

2. GC-FID Instrument Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Detector: FID at 300 °C.

3. Data Analysis:

  • Inject the calibration standards and the sample solution.

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the original sample based on the initial mass and dilution.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

1. Sample and Mobile Phase Preparation:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Sample Preparation: Prepare a stock solution of this compound by accurately weighing about 10 mg of the sample and dissolving it in 10 mL of the mobile phase.

  • Prepare a series of calibration standards by diluting a stock solution of a certified reference standard of this compound.

  • Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrument Conditions:

  • HPLC System: Equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm or another appropriate wavelength where this compound has significant absorbance.[6]

3. Data Analysis:

  • Inject the calibration standards and the sample solution.

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the original sample based on the initial mass and dilution.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. qNMR stands out as a primary method that provides direct traceability to the SI unit, making it ideal for the certification of reference materials and for obtaining highly accurate and precise purity values without the need for an analyte-specific reference standard.[1][3] GC-FID is a robust and sensitive technique well-suited for routine quality control of volatile compounds like this compound, offering high throughput and excellent separation efficiency. HPLC-UV provides a versatile alternative, particularly for less volatile impurities that may not be amenable to GC analysis. Both chromatographic methods, however, rely on the availability of a high-purity certified reference standard of this compound for accurate quantification. For researchers and professionals in drug development and quality assurance, a thorough understanding of the principles, advantages, and limitations of each technique is crucial for selecting the most appropriate method to ensure the quality and safety of their products.

References

Inter-laboratory comparison of Cinnamyl butyrate analysis methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Guide to the Analysis of Cinnamyl Butyrate (B1204436)

In the fields of food science, cosmetics, and pharmaceuticals, the accurate quantification of flavor and fragrance compounds like cinnamyl butyrate is crucial for quality control and product consistency. This guide provides a comparative overview of two primary analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). Due to the absence of a direct inter-laboratory comparison study for this compound, this guide synthesizes methodologies and performance data from the analysis of structurally similar esters and short-chain fatty acids.

Quantitative Performance of Analytical Methods

The selection of an analytical method often depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical validation parameters for GC-MS and HPLC-MS/MS based on the analysis of related esters and volatile compounds.[1][2][3]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)Acceptance Criteria
Specificity High (Mass spectral data confirms identity)High (Tandem MS provides high selectivity)No interference with analyte peaks.[2][3]
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.999[2][3]
Range Wide, suitable for volatile compoundsWide, suitable for less volatile and thermally labile compoundsInterval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) Typically 98-102%[2]Typically 93-109%[4]Generally within 98-102%.[2]
Precision (RSD) Repeatability: < 2%; Intermediate: < 3%[3]Intra- and Inter-day variation: < 9%[4]RSD < 2% for repeatability; RSD < 3% for intermediate precision.[2][3]
Limit of Detection (LOD) ng/mL to pg/mL rangeµg/mL to ng/mL rangeSignal-to-noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) ng/mL to pg/mL rangeµg/mL to ng/mL rangeSignal-to-noise ratio of 10:1.[2]

Experimental Workflows and Signaling Pathways

The analytical workflow for this compound involves several key stages, from sample preparation to data analysis. The choice of sample preparation technique is critical and depends on the complexity of the matrix.

Cinnamyl_Butyrate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS cluster_hplcms HPLC-MS/MS cluster_data Data Processing sample Sample Collection (e.g., Food, Cosmetic) homogenize Homogenization sample->homogenize extraction Extraction homogenize->extraction cleanup Clean-up/Purification extraction->cleanup gc_injection GC Injection cleanup->gc_injection hplc_injection HPLC Injection cleanup->hplc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection_gc Mass Spectrometry Detection gc_separation->ms_detection_gc data_acquisition Data Acquisition ms_detection_gc->data_acquisition hplc_separation Chromatographic Separation hplc_injection->hplc_separation ms_detection_hplc Tandem MS Detection hplc_separation->ms_detection_hplc ms_detection_hplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocols

The following protocols are synthesized based on established methods for the analysis of esters and volatile compounds in various matrices.[5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.[7][9]

  • Sample Preparation (Liquid-Liquid Extraction)

    • For liquid samples (e.g., beverages), degas if necessary. For solid or semi-solid samples, homogenize prior to extraction.[5]

    • To 5 g of the homogenized sample, add a known amount of a suitable internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).

    • Add 10 mL of a non-polar solvent (e.g., dichloromethane (B109758) or hexane) and vortex for 2 minutes.[5]

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Instrumental Analysis

    • GC System: Agilent 7890B or equivalent.[10]

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Set to 250 °C with a split ratio of 25:1.[7]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp to 180 °C at 15 °C/min.

      • Ramp to 280 °C at 30 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.[10]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Protocol

HPLC-MS/MS is advantageous for less volatile or thermally labile compounds and can offer high selectivity in complex matrices.[4][9]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Homogenize 1 g of the sample with a suitable solvent (e.g., methanol (B129727)/water mixture).

    • Centrifuge the mixture and collect the supernatant.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a polar solvent to remove interferences.

    • Elute the this compound with a less polar solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC-MS/MS Instrumental Analysis

    • HPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • Start with 10% B, hold for 1 minute.

      • Increase to 98% B over 10 minutes.

      • Hold at 98% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • MS/MS System: Sciex Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for this compound would need to be optimized.

References

A Comparative Analysis of Cinnamyl Butyrate Flavor Release Across Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The release of flavor compounds is a critical factor influencing the sensory perception and consumer acceptance of food and pharmaceutical products. Cinnamyl butyrate (B1204436), a volatile ester known for its sweet, fruity, and slightly balsamic aroma, is utilized as a flavoring agent in a variety of applications. Understanding its release profile from different food matrices is essential for optimizing product formulation and ensuring consistent flavor delivery. This guide provides a comparative analysis of cinnamyl butyrate's flavor release from protein-rich, carbohydrate-rich, and lipid-rich food matrices, supported by established analytical principles and a detailed experimental protocol.

The Influence of Food Matrix on Flavor Release

The interaction between a flavor molecule and the surrounding food matrix dictates its retention and subsequent release. The primary components of food—proteins, carbohydrates, and lipids—each exhibit distinct physicochemical interactions with volatile compounds like this compound, thereby modulating their release into the headspace where they can be perceived by the olfactory system.

  • Protein-Rich Matrices: Proteins, particularly those with globular structures like whey protein, can bind with flavor molecules through hydrophobic interactions and the formation of weak, reversible bonds. This binding effect generally leads to a higher retention of volatile compounds, resulting in a slower and more sustained flavor release.

  • Carbohydrate-Rich Matrices: Polysaccharides, such as starches and gums, can also interact with flavor compounds, primarily through inclusion complexes and hydrogen bonding. However, these interactions are often weaker compared to those with proteins, leading to a more moderate retention and a relatively faster flavor release.

  • Lipid-Rich Matrices: this compound is a lipophilic (fat-soluble) ester. Consequently, in lipid-rich matrices like emulsions, it will preferentially partition into the oil phase. This leads to a significant retention of the flavor compound within the matrix and a substantially lower release into the aqueous and vapor phases.

Quantitative Comparison of this compound Release

Food Matrix Model SystemMatrix CompositionThis compound Concentration (ppm)Headspace Concentration (ng/mL)% Release (Illustrative)
Protein-Rich 10% Whey Protein Isolate Gel501530%
Carbohydrate-Rich 5% Starch Paste502550%
Lipid-Rich 10% Oil-in-Water Emulsion50510%

This data is illustrative and intended to demonstrate the expected relative differences in flavor release based on scientific principles. Actual experimental results may vary.

Experimental Protocol: Static Headspace GC-MS Analysis of this compound Release

This section details a standard methodology for quantifying the release of this compound from different food model systems using static headspace gas chromatography-mass spectrometry (SHS-GC-MS).

1. Preparation of Model Food Matrices:

  • Protein-Rich Matrix (10% Whey Protein Isolate Gel): Disperse 10g of whey protein isolate (WPI) in 90mL of deionized water. Stir until fully hydrated. Heat the solution to 80°C for 20 minutes to induce gelation, then cool to room temperature.

  • Carbohydrate-Rich Matrix (5% Starch Paste): Suspend 5g of modified food starch in 95mL of deionized water. Heat the suspension with constant stirring to 95°C and hold for 10 minutes until a paste is formed. Cool to room temperature.

  • Lipid-Rich Matrix (10% Oil-in-Water Emulsion): Prepare an aqueous phase by dissolving a suitable emulsifier (e.g., 0.5% Tween 20) in 90mL of deionized water. Slowly add 10g of a neutral oil (e.g., medium-chain triglycerides) while homogenizing at high speed to form a stable emulsion.

2. Sample Preparation for SHS-GC-MS:

  • Accurately weigh 5.0 g of each model food matrix into separate 20 mL headspace vials.

  • Spike each vial with a standard solution of this compound in ethanol (B145695) to achieve a final concentration of 50 ppm.

  • Add a known concentration of an internal standard (e.g., ethyl butyrate-d7) to each vial for quantification.

  • Immediately seal the vials with PTFE/silicone septa and aluminum caps.

  • Prepare a blank for each matrix type containing no this compound.

3. Static Headspace Sampling Parameters:

  • Incubation Temperature: 80°C

  • Incubation Time: 30 minutes

  • Agitation: On (e.g., 250 rpm)

  • Syringe Temperature: 90°C

  • Injection Volume: 1 mL

4. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • Injector Temperature: 250°C (Splitless mode)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: 40-350 amu

  • Solvent Delay: 3 minutes

5. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the peak area of this compound and the internal standard.

  • Calculate the concentration of this compound in the headspace using a calibration curve prepared with known standards.

  • The percentage release can be estimated by comparing the headspace concentration to the total amount of this compound added to the matrix.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for analyzing the flavor release of this compound.

experimental_workflow prep_matrices Preparation of Model Food Matrices (Protein, Carbohydrate, Lipid) sample_prep Sample Preparation for SHS-GC-MS (Spiking with this compound) prep_matrices->sample_prep Matrix Samples shs_sampling Static Headspace Sampling (Incubation and Injection) sample_prep->shs_sampling Sealed Vials gcms_analysis GC-MS Analysis (Separation and Detection) shs_sampling->gcms_analysis Vapor Sample data_analysis Data Analysis (Quantification and Comparison) gcms_analysis->data_analysis Chromatographic Data results Comparative Release Profile data_analysis->results Quantitative Results

Experimental workflow for flavor release analysis.

This comprehensive guide provides a foundational understanding of the factors influencing this compound release from different food matrices and a robust analytical methodology for its quantification. For researchers and developers, these insights are crucial for the targeted formulation of products with desired flavor profiles and release characteristics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl butyrate (B1204436), an ester combining cinnamyl alcohol and butyric acid, presents a complex profile regarding its antimicrobial properties. While direct evidence of its potent, broad-spectrum antimicrobial activity remains limited in publicly available research, a comparative analysis with its constituent parts and related cinnamyl compounds provides valuable insights into its potential efficacy and mechanisms of action. This guide synthesizes available experimental data to offer an objective comparison of cinnamyl butyrate's anticipated antimicrobial performance against its more extensively studied relatives, including cinnamaldehyde (B126680), cinnamic acid, and cinnamyl alcohol.

Quantitative Antimicrobial Activity

Direct antimicrobial screening data, such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements, for this compound are not widely reported in the scientific literature. However, the antimicrobial activities of its parent compounds and structurally similar molecules have been well-documented. This allows for an informed, albeit indirect, comparison.

One study investigating butyrate analogs found that trans-cinnamyl butyrate was significantly weaker in stimulating host defense peptide expression in porcine intestinal epithelial cells compared to other analogs like glyceryl tributyrate.[1] This suggests that its primary antimicrobial contribution may not be direct microbial inhibition but rather immunomodulation.

In contrast, cinnamaldehyde, cinnamic acid, and other cinnamyl esters have demonstrated notable direct antimicrobial effects against a range of microorganisms.[2][3][4][5] The tables below summarize the reported MIC values for these related compounds against various bacterial and fungal strains, providing a benchmark for contextualizing the potential activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde and Cinnamic Acid Against Selected Bacteria

CompoundEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)
Cinnamaldehyde780 - 3120[6]1000[7]>256[3]
Cinnamic Acid>5000[1]500[8]>1000[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamyl Esters Against Selected Microorganisms

CompoundCandida albicans (μM)Aspergillus niger (μM)Staphylococcus aureus (μM)
Methyl Cinnamate789.19[4]1578.16[4]-
Ethyl Cinnamate726.36[4]--
Butyl Cinnamate626.62[4]--
Decyl Cinnamate1101.92[4]-550.96[9]
Benzyl Cinnamate--537.81[9]

Experimental Protocols

The data presented above were primarily generated using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two key experiments commonly cited in the referenced literature.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., cinnamaldehyde) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Positive (microorganism and medium, no antimicrobial) and negative (medium only) control wells are also included. The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[6][9]

Agar (B569324) Disk Diffusion Assay for Zone of Inhibition

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the test compound is placed on the center of the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement of Zone of Inhibition: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Postulated Mechanism of Action for Cinnamyl Compounds

While a specific signaling pathway for the antimicrobial action of this compound has not been elucidated, the mechanisms of related cinnamyl compounds are thought to involve disruption of the microbial cell membrane and inhibition of essential enzymes. The lipophilic nature of these compounds facilitates their interaction with and insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. Additionally, the reactive aldehyde group in cinnamaldehyde can covalently bind to and inactivate microbial proteins and enzymes.

The following diagram illustrates a generalized proposed mechanism for the antimicrobial action of cinnamyl compounds.

Antimicrobial_Mechanism cluster_compound Cinnamyl Compound cluster_cell Microbial Cell Compound Cinnamyl Compound CellMembrane Cell Membrane Compound->CellMembrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition CellDeath Cell Death CellMembrane->CellDeath Increased Permeability Leakage of Contents Enzymes->CellDeath Metabolic Disruption

Caption: Proposed antimicrobial mechanism of cinnamyl compounds.

Conclusion

The available scientific literature suggests that this compound is unlikely to be a potent direct-acting antimicrobial agent in the same vein as cinnamaldehyde or certain other cinnamyl esters. Its antimicrobial influence may be more subtle, potentially acting indirectly by modulating the host's immune response. For researchers seeking strong, direct antimicrobial activity, cinnamaldehyde and specific cinnamyl esters with shorter alkyl chains appear to be more promising candidates based on current data. However, the unique combination of the cinnamyl moiety with butyric acid, a known modulator of gut health and immune function, warrants further investigation into the potential synergistic or immunomodulatory antimicrobial effects of this compound, particularly in the context of host-pathogen interactions. Future studies employing standardized antimicrobial susceptibility testing are necessary to fully elucidate the direct antimicrobial spectrum and potency of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Adherence to proper chemical waste management protocols not only protects personnel but also minimizes environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of cinnamyl butyrate (B1204436), a common fragrance and flavoring agent.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle cinnamyl butyrate with the appropriate personal protective equipment (PPE). This includes wearing chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2] Operations should be carried out in a well-ventilated area to avoid inhalation of vapors.[1] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR 261.3).[3][5]

  • Waste Identification and Segregation :

    • Treat all unused or contaminated this compound as chemical waste.

    • Do not mix this compound waste with other incompatible chemicals.[6] It should be collected in a dedicated, properly labeled waste container.[7]

  • Containerization :

    • Use a container that is chemically compatible with this compound and can be securely sealed to prevent leaks.[8]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[9]

  • Storage :

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[10]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition as this compound is a combustible liquid.[11]

  • Disposal Method :

    • The recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.

    • One acceptable disposal technique is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[3][8]

  • Spill Residue :

    • In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1][4]

    • Collect the absorbent material and any contaminated soil or surfaces into a sealed container for disposal as chemical waste.[3][4]

Disposal and Safety Parameters

For quick reference, the following table summarizes key disposal and safety information for this compound.

ParameterInformationSource
Primary Disposal Method Controlled incineration via a licensed chemical waste disposal facility.[4]
Secondary Disposal Method Transport to a licensed chemical destruction plant.[12]
Prohibited Disposal Do not discharge into sewer systems, waterways, or regular trash.[3][8]
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat.[1][2]
Handling Environment Use in a well-ventilated area.[1]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite) and collect for disposal.[1][4]
Container for Waste Chemically compatible, sealed, and clearly labeled.[7][8]

Experimental Protocols

While detailed experimental protocols for the incineration of chemical waste are specific to the licensed disposal facility and are not publicly available, the general principle involves high-temperature combustion in a controlled environment to ensure complete destruction of the chemical. The process includes scrubbing the flue gases to remove any harmful byproducts before they are released into the atmosphere, in compliance with environmental regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Spill Occurs A->I C Select Chemically Compatible Waste Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Final Disposal: Controlled Incineration G->H I->B No J Absorb with Inert Material, Contain, and Dispose as Waste I->J Yes J->F

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Cinnamyl butyrate (B1204436), outlining necessary personal protective equipment (PPE), procedural guidance for use and disposal, and emergency protocols.

Physicochemical and Hazard Information

Cinnamyl butyrate is a colorless to pale yellow liquid with a fruity, balsamic odor.[1] While it is utilized as a fragrance and flavor ingredient, it is crucial to handle it with appropriate safety measures to prevent irritation and exposure.[1][2] Although not classified as hazardous under GHS in many reports, it can cause mild skin irritation.[2][3]

PropertyValue
Molecular Formula C₁₃H₁₆O₂[4]
Molecular Weight 204.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Balsamic, fruity, honey-like[1]
Flash Point 113 °C (235.4 °F) - closed cup
Boiling Point 300 °C
Density 1.013 g/mL at 25 °C
Solubility Insoluble in water; soluble in alcohol and organic solvents[1][5]
Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) No data available[3]
Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection : Chemical splash-resistant safety glasses or goggles with side protection are essential.[3] In situations where splashing is a risk, a face shield may be appropriate.[3]

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves.[3] The specific glove material should be selected based on an evaluation of the workplace hazards, duration of use, and the glove's chemical resistance and physical properties.[3]

    • Protective Clothing : A laboratory coat and close-toed footwear are the minimum requirements.[3] Protective clothing should be selected based on the potential hazards, the physical environment, and the duration of exposure.[3]

  • Respiratory Protection : While respirators are not a substitute for proper engineering controls like adequate ventilation, a respirator may be necessary in certain situations.[3] If required, use a NIOSH-approved respirator.

Standard Operating and Disposal Procedures

Handling:

  • Always work in a well-ventilated area, such as under a chemical fume hood.[1]

  • Avoid all contact with skin, eyes, and personal clothing.[3]

  • Refrain from breathing in fumes or vapors.[3]

  • Wash hands thoroughly after handling the substance.[3]

  • Keep the container tightly closed when not in use.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed to prevent leakage.[1]

  • Protect from heat and light.[1]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][6]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • Do not allow the product to enter drains, waterways, or soil.[3]

  • Uncleaned containers should be handled in the same manner as the product itself and should not be reused.[3][6]

Emergency Protocols

Accidental Release or Spill: In the event of a spill, follow these procedural steps to ensure a safe and effective cleanup:

  • Ensure Adequate Ventilation and Remove Ignition Sources : Immediately ensure the area is well-ventilated and remove all sources of ignition.[3]

  • Wear Appropriate PPE : Don personal protective equipment, including gloves, goggles, and a lab coat, before addressing the spill.[3]

  • Contain the Spill : Prevent further leakage or spillage if it is safe to do so.[3]

  • Absorb the Spill : Use an inert absorbent material, such as sand, earth, or vermiculite, to absorb the spilled this compound.[1][3]

  • Collect and Dispose : Place the absorbed material into a suitable, labeled container for disposal.[1][3] Consult local regulations for proper disposal methods.[3]

First Aid Measures: Immediate first aid is crucial in the event of exposure:

  • Inhalation : Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] Seek medical attention.[3]

  • Skin Contact : Immediately flush the skin with running water for at least 15 minutes while removing any contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Visual Workflow Guides

To further clarify procedural steps, the following diagrams illustrate the logical workflows for handling a chemical spill and for the standard operation of using this compound in a laboratory setting.

Spill_Response_Workflow cluster_spill This compound Spill Detected Spill Spill Occurs Assess Assess Situation (Size & Risk) Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large or hazardous spill PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Small, manageable spill Evacuate->PPE Ventilate Ensure Ventilation Remove Ignition Sources PPE->Ventilate Contain Contain Spill (Use Absorbent Material) Ventilate->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste (Follow Regulations) Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report Standard_Operating_Procedure cluster_sop Standard Operating Procedure: this compound Prep Preparation: - Review SDS - Assemble Materials Don_PPE Don Required PPE: - Goggles, Gloves, Lab Coat Prep->Don_PPE Handling Handling: - Work in Fume Hood - Avoid Contact & Inhalation Don_PPE->Handling Use Experimental Use Handling->Use Storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area Use->Storage After Use Waste Waste Collection: - Segregate Waste Use->Waste During & After Use Doff_PPE Doff PPE Use->Doff_PPE End of Procedure Storage->Handling For Next Use Disposal Final Disposal: - Follow Institutional & Local Regulations Waste->Disposal Wash Wash Hands Thoroughly Doff_PPE->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.